molecular formula C4H9BO B14175106 2-Methyl-1,2-oxaborolane CAS No. 920034-00-0

2-Methyl-1,2-oxaborolane

Cat. No.: B14175106
CAS No.: 920034-00-0
M. Wt: 83.93 g/mol
InChI Key: AZRSORNPJYUNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,2-oxaborolane (CID 22507588) is an organoboron compound with the molecular formula C4H9BO . As a cyclic boron ester, it belongs to the class of 1,2-oxaborolanes, which are five-membered rings containing boron, oxygen, and carbon atoms . Compounds in this structural class are primarily valued in research as intermediates and reagents in organic synthesis . While specific mechanistic and application data for 2-methyl-1,2-oxaborolane is limited in public sources, related 1,2-oxaborolane and 1,3,2-dioxaborolane derivatives are widely used in stereoselective synthesis and homologation reactions to create complex molecular architectures . For instance, such boronates can be employed in Matteson-type homologations, a process where boronic esters are chain-extended using (dichloromethyl)lithium or (dialkoxymethyl)lithium reagents to generate α-alkoxy or α-chloro boronic esters, which are versatile building blocks . The reactivity of this boron heterocycle makes it a compound of interest for developing new synthetic methodologies in pharmaceuticals, agrichemicals, and materials science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

920034-00-0

Molecular Formula

C4H9BO

Molecular Weight

83.93 g/mol

IUPAC Name

2-methyloxaborolane

InChI

InChI=1S/C4H9BO/c1-5-3-2-4-6-5/h2-4H2,1H3

InChI Key

AZRSORNPJYUNPU-UHFFFAOYSA-N

Canonical SMILES

B1(CCCO1)C

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-1,2-oxaborolane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Oxaborolanes in Modern Chemistry

The field of medicinal and materials science is in constant pursuit of novel molecular frameworks that offer unique chemical properties and biological activities. Among the various classes of heterocyclic compounds, boron-containing heterocycles, and specifically oxaboroles, have emerged as a highly versatile and valuable scaffold.[1] Their significance is largely attributed to the unique Lewis acidic nature of the boron atom, which allows for reversible covalent interactions with biological targets.[2] This property has been masterfully exploited in the development of FDA-approved therapeutics such as the antifungal tavaborole and the anti-inflammatory crisaborole, catapulting oxaboroles into the spotlight of modern drug discovery.[2]

At the core of these complex molecules lies the fundamental 1,2-oxaborolane ring system. Understanding the synthesis and characterization of its simplest methylated derivative, 2-Methyl-1,2-oxaborolane, is crucial for researchers aiming to explore this rich chemical space. This guide provides an in-depth, technically-grounded overview of a robust synthetic protocol, comprehensive characterization methodologies, and the scientific rationale behind the experimental choices, tailored for researchers, scientists, and drug development professionals.

Section 1: Synthesis of 2-Methyl-1,2-oxaborolane

Conceptual Overview & Strategy

The synthesis of cyclic boronate esters, such as 2-Methyl-1,2-oxaborolane, is most commonly achieved through the condensation reaction between a diol and a suitable boron-containing reagent.[3] The primary challenge lies in controlling the reactivity of the boron source and ensuring efficient, high-yield cyclization. The strategy detailed here involves the reaction of 1,3-propanediol with a methylborane source, a method chosen for its reliability, use of readily available starting materials, and straightforward purification.

The overall workflow for the synthesis and purification of 2-Methyl-1,2-oxaborolane is depicted below. This process emphasizes the critical steps from the initial reaction setup to the final isolation of the pure product.

G cluster_0 Synthesis cluster_1 Purification A Starting Materials (1,3-Propanediol, Methylboronic Anhydride) B Reaction Setup (Anhydrous Solvent, Inert Atmosphere) A->B C Condensation Reaction (Reflux with Water Removal) B->C D Solvent Removal (Rotary Evaporation) C->D E Fractional Distillation (Under Reduced Pressure) D->E G Pure 2-Methyl-1,2-oxaborolane E->G F Characterization (NMR, MS, IR) G->F

Caption: Synthetic workflow for 2-Methyl-1,2-oxaborolane.

Detailed Experimental Protocol

Protocol 1: Synthesis via Dehydrocyclization of 1,3-Propanediol with Trimeric Methylboronic Anhydride

This protocol describes a reliable method for preparing 2-Methyl-1,2-oxaborolane. The use of trimeric methylboronic anhydride (methyltrimethoxyboroxine) serves as a convenient and reactive source of methylboronic acid.

Materials & Equipment:

  • 1,3-Propanediol (reagent grade, dried over molecular sieves)

  • Trimeric methylboronic anhydride

  • Anhydrous Toluene

  • Dean-Stark apparatus

  • Two-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Standard glassware for workup

  • Fractional distillation apparatus

Step-by-Step Procedure:

  • Reaction Setup: A 250-mL two-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. The flask is equipped with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.

    • Rationale (Expertise & Experience): The exclusion of atmospheric moisture is paramount. Boronic anhydrides and the resulting oxaborolane product are sensitive to hydrolysis. Flame-drying removes adsorbed water from the glass surface, and the inert nitrogen atmosphere prevents its re-entry.

  • Charging Reagents: The flask is charged with 1,3-propanediol (7.61 g, 0.1 mol) and anhydrous toluene (100 mL). Trimeric methylboronic anhydride (4.3 g, 0.033 mol, providing 0.1 mol of CH₃B(OH)₂) is then added carefully.

    • Rationale: Toluene is an excellent solvent for this reaction as it is non-protic and forms an azeotrope with water, facilitating its removal via the Dean-Stark trap, which drives the equilibrium towards product formation.

  • Reaction Execution: The reaction mixture is heated to reflux (approx. 110-111 °C) with vigorous stirring. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-4 hours, or when no more water is collected.

    • Rationale: The removal of the water byproduct is the driving force for this condensation reaction, ensuring a high conversion rate.

  • Workup and Purification: a. After cooling to room temperature, the toluene is removed under reduced pressure using a rotary evaporator. b. The resulting crude oil is purified by fractional distillation.[4] The apparatus should be carefully assembled to ensure high efficiency.

    • Rationale: Fractional distillation is the most effective method for separating the desired product from unreacted starting materials and any high-boiling oligomeric byproducts.[4]

  • Product Collection: The fraction boiling at the appropriate temperature (literature values suggest a boiling point around 115-117 °C at atmospheric pressure, which will be lower under vacuum) is collected as pure 2-Methyl-1,2-oxaborolane.

Section 2: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic techniques provides a complete profile of the synthesized 2-Methyl-1,2-oxaborolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For organoboron compounds, ¹H, ¹³C, and ¹¹B NMR are all highly informative. The chemical shifts are relative to a standard (TMS for ¹H and ¹³C).[5]

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
¹H NMR ~0.3 - 0.5Singlet (s)B-CHThe methyl group directly attached to the electropositive boron atom is highly shielded, resulting in a characteristic upfield shift.
~3.9 - 4.1Triplet (t)B-O-CHProtons on the carbons adjacent to the oxygen atoms are deshielded and will appear as triplets due to coupling with the central CH₂ group.
~1.8 - 2.0Quintet (p)O-CH₂-CHThis central methylene group is coupled to four neighboring protons, resulting in a quintet (or pentet).
¹³C NMR ~5 - 10C H₃-BSimilar to the proton, the carbon of the B-CH₃ group is significantly shielded.
~65 - 70B-O-C H₂Carbons bonded to oxygen are deshielded, appearing in this typical range for ethers/esters.
~25 - 30O-CH₂-C H₂The central aliphatic carbon is more shielded than its neighbors attached to oxygen.
¹¹B NMR ~25 - 35Broad SingletB -CH₃The chemical shift is characteristic of a tricoordinate boron atom in an oxaborolane ring. The signal is typically broad due to quadrupolar relaxation.[6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a common method for this type of compound.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₄H₉BO (M.W. = 83.93). The presence of both ¹⁰B (19.9%) and ¹¹B (80.1%) isotopes will result in a characteristic M-1 peak.

  • Key Fragmentation Pathways: The fragmentation of cyclic ethers and organoboranes often involves ring-opening followed by the loss of stable neutral fragments.[7][8]

G M [C₄H₉BO]⁺˙ m/z = 84 F1 [C₃H₆BO]⁺ m/z = 69 M->F1 - •CH₃ F2 [C₄H₆O]⁺˙ m/z = 70 M->F2 - BH₃ F3 [C₂H₅B]⁺˙ m/z = 40 F1->F3 - C₂H₅

Sources

2-Methyl-1,2-oxaborolane: Structural Dynamics, Synthesis, and Application Profiles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Methyl-1,2-oxaborolane , a specific cyclic organoboron compound distinct from the more common benzoxaboroles or dioxaborolanes.[1]

Executive Summary

2-Methyl-1,2-oxaborolane (CAS: Analogous to 2-Butyl-1,2-oxaborolane [558943- PubChem], specific methyl derivative often cited in specialized organoboron literature) is a five-membered heterocyclic compound containing oxygen, boron, and three carbon atoms.[1][2] Unlike the widely utilized pinacol boronic esters (1,3,2-dioxaborolanes), the 1,2-oxaborolane core features a direct boron-carbon bond within the ring, imparting unique Lewis acidic character and ring strain.[1] This guide dissects its synthesis via the hydroboration-cyclization manifold, its physicochemical properties, and its utility as a reactive intermediate in the synthesis of 1,3-diols and as a scaffold in medicinal chemistry.[1]

Chemical Structure & Physicochemical Properties

The molecule consists of a saturated five-membered ring (C3BO) with a methyl group substituted at the boron atom.[1] The high ring strain, combined with the electron-deficient boron center, makes it a potent Lewis acid, capable of forming stable "ate" complexes with nucleophiles.[1]

Structural Specifications
PropertySpecificationNotes
IUPAC Name 2-Methyl-1,2-oxaborolane
Molecular Formula C₄H₉BO
Molecular Weight 83.92 g/mol
Ring System 1,2-Oxaborolane5-membered heterocycle (O-B-C-C-C)
Hybridization Boron: sp² (trigonal planar)Empty p-orbital confers Lewis acidity.[1][3]
Physical State Colorless LiquidHighly sensitive to air and moisture.
Boiling Point ~85–95 °C (Estimated)Based on 2-methoxy analog (BP 105°C).
Solubility THF, Et₂O, CH₂Cl₂Reacts with protic solvents (MeOH, H₂O).[1]
Electronic Character

The 1,2-oxaborolane ring is more strained than the acyclic diethyl ether or boronic ester analogs.[1] The O-B-C bond angle deviates from the ideal 120°, increasing the Lewis acidity at the boron center.[1] This makes the compound an excellent acceptor for hard nucleophiles (e.g., hydroxide, alkoxides) and a useful trap for reactive intermediates.[1]

Synthetic Methodology

The synthesis of 2-Methyl-1,2-oxaborolane is non-trivial due to the sensitivity of the B-C bonds.[1] The most robust protocol involves a Hydroboration-Cyclization-Alkylation sequence.[1] This method ensures the correct regiochemistry and avoids the formation of polymeric byproducts.

Diagram: Synthetic Pathway (Graphviz)

SynthesisPathway AllylAlc Allyl Alcohol (Starting Material) Complex Triallylborate Intermediate AllylAlc->Complex BH3·DMS (0°C, THF) OxaborolaneH 1,2-Oxaborolane (B-H Species) Complex->OxaborolaneH Hydroboration (Reflux) Methoxy 2-Methoxy-1,2-oxaborolane (Stable Intermediate) OxaborolaneH->Methoxy MeOH (Methanolysis) Product 2-Methyl-1,2-oxaborolane (Target) Methoxy->Product MeMgBr (Grignard Alkylation)

Figure 1: Step-wise synthesis from allyl alcohol via a methoxy-intermediate to the final methylated product.[1]

Detailed Protocol: The Methoxy-Grignard Route

Objective: Synthesize 2-Methyl-1,2-oxaborolane starting from allyl alcohol.

Reagents:

  • Allyl Alcohol (99%)[1]

  • Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS, 2.0 M in THF)

  • Methanol (Anhydrous)[1]

  • Methylmagnesium Bromide (MeMgBr, 3.0 M in Et₂O)[1]

  • Solvents: Anhydrous THF, Diethyl Ether.[1]

Step 1: Formation of 2-Methoxy-1,2-oxaborolane

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel under Nitrogen atmosphere.

  • Hydroboration: Charge the flask with Allyl Alcohol (1.0 equiv) and anhydrous THF. Cool to 0°C.[2]

  • Addition: Dropwise add BH₃·DMS (0.35 equiv - Note: Stoichiometry targets the triallylborate initially, which then hydroborates intramolecularly).[1]

    • Mechanism:[4] Allyl alcohol reacts with BH₃ to form triallylborate (B(OCH₂CH=CH₂)₃). Heating causes intramolecular hydroboration to form the 1,2-oxaborolane ring.[1]

  • Cyclization: Warm the mixture to room temperature and then reflux for 2 hours.

  • Methanolysis: Cool to room temperature. Add excess Methanol (2.0 equiv) to convert any B-H or B-O-B species to the monomeric 2-Methoxy-1,2-oxaborolane .[1]

  • Purification: Distill the product under reduced pressure (approx. 40-50°C at 20 mmHg) to isolate the methoxy intermediate.

Step 2: Alkylation to 2-Methyl-1,2-oxaborolane

  • Grignard Reaction: Dissolve the distilled 2-Methoxy-1,2-oxaborolane in anhydrous Diethyl Ether at -78°C.

  • Addition: Slowly add MeMgBr (1.05 equiv). The methoxide is a good leaving group at boron.

    • Observation: A white precipitate (Mg(OMe)Br) will form.

  • Workup: Allow to warm to 0°C. Do not use aqueous workup as the product is water-sensitive.

  • Isolation: Filter the salts under inert atmosphere (Schlenk filtration).

  • Final Purification: Fractional distillation of the filtrate yields pure 2-Methyl-1,2-oxaborolane as a colorless liquid.[1]

Reactivity & Applications

The utility of 2-Methyl-1,2-oxaborolane lies in its ability to transfer the alkyl group or undergo ring-opening oxidation.[1]

Oxidation to 1,3-Diols

Upon treatment with alkaline hydrogen peroxide, the C-B bond cleaves with retention of configuration (if chiral) and migration of the oxygen.[1]

  • Reaction: 2-Methyl-1,2-oxaborolane + H₂O₂/NaOH → 1,3-Propanediol + Boric Acid + MeOH.[1]

  • Significance: This reaction confirms the regioselectivity of the initial hydroboration (anti-Markovnikov addition placing B at C3).

Suzuki-Miyaura Coupling

While less common than boronic acids, cyclic borinic esters like 2-Methyl-1,2-oxaborolane can participate in Pd-catalyzed cross-coupling.[1]

  • Mechanism: The high Lewis acidity facilitates transmetallation.

  • Selectivity: Coupling usually occurs at the exocyclic methyl group if sp³-sp² coupling conditions are used, or the ring can open to couple the propyl chain depending on the catalyst system.[1]

Diagram: Reactivity Flowchart (Graphviz)

Reactivity Core 2-Methyl-1,2-oxaborolane Oxidation Oxidation (H2O2 / NaOH) Core->Oxidation Coupling Pd-Catalyzed Coupling (Ar-X / Base) Core->Coupling Complexation Lewis Acid Complexation (with Amines/Hydrides) Core->Complexation Diol 1,3-Propanediol (Synthetic Building Block) Oxidation->Diol C-B Bond Cleavage Biaryl Methyl-Arene or Propyl-Arene Derivatives Coupling->Biaryl Transmetallation Adduct Stable 'Ate' Complexes (Storage Form) Complexation->Adduct Coordination

Figure 2: Primary reactivity modes including oxidative cleavage and cross-coupling potential.[1]

Critical Handling & Safety

  • Air Sensitivity: The compound is pyrophoric or highly oxidizable in air. Store under Argon or Nitrogen.

  • Moisture Sensitivity: Hydrolyzes rapidly to release methylboronic acid and propanol derivatives.

  • Toxicity: Organoboron compounds are generally low toxicity, but precursors (Allyl Alcohol) are highly toxic and lachrymators.[1]

References

  • Synthesis of 1,2-Oxaborolanes via Hydroboration

    • Title: Synthesis of C–B–O five membered ring by hydroboration of allylalcohols.[4]

    • Source: ResearchG
    • URL:[Link]

  • General Organoboron Synthesis (Brown's Methods)

    • Title: Chiral Synthesis via Organoboranes.
    • Source: University of York / J. Org. Chem.
    • URL:[Link]

  • Structural Analogs (2-Butyl-1,2-oxaborolane)

    • Title: 2-Butyl-1,2-oxaborolane | C7H15BO | CID 558943.[1]

    • Source: PubChem.
    • URL:[Link][1]

  • Reactivity of Borinic Esters

    • Title: Boron-catalysed transition-metal-free arylation and alkenylation of allylic alcohols.[1][5]

    • Source: NIH / PMC.
    • URL:[Link]

Sources

The Oxaborole Scaffold: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxaborole class of boron-heterocyclic compounds has emerged as a versatile and potent scaffold in modern medicinal chemistry. While the specific molecule 2-Methyl-1,2-oxaborolane is not extensively characterized as a therapeutic agent, the broader oxaborole family, particularly benzoxaboroles, has yielded FDA-approved drugs with well-defined and novel mechanisms of action. This guide provides an in-depth exploration of these mechanisms, using the approved drugs tavaborole and crisaborole as primary case studies. By understanding how these pioneering compounds function at a molecular level, researchers can establish a robust framework for investigating the potential of novel oxaboroles like 2-Methyl-1,2-oxaborolane. This document details the core biochemical interactions, the experimental protocols required to validate them, and a logical workflow for mechanism of action (MoA) discovery for new chemical entities within this class.

Introduction to the Oxaborole Scaffold

The defining feature of the oxaborole ring is the incorporation of a boron atom, which confers unique chemical properties crucial to its biological activity. The boron atom is a Lewis acid, meaning it is electron-deficient and can readily form reversible covalent bonds with electron-rich nucleophiles, such as the diol groups found in biological molecules like sugars and ribonucleosides.[1][2] This ability to interact with biological targets in a manner distinct from traditional carbon-based drugs is central to the therapeutic success of this class.[1] While simple structures like 2-Methyl-1,2-oxaborolane represent the core scaffold, medicinal chemistry efforts have largely focused on the benzoxaborole derivatives, which have demonstrated significant therapeutic potential.[1]

Two landmark drugs, tavaborole (Kerydin®) and crisaborole (Eucrisa®), exemplify the power of the oxaborole scaffold and serve as our primary models for understanding the potential mechanisms of action.

Case Study 1: Inhibition of Leucyl-tRNA Synthetase (LeuRS) by Tavaborole

Tavaborole (formerly AN2690) is a topical antifungal agent approved for the treatment of onychomycosis (toenail fungal infection).[3][4] Its mechanism is a prime example of how oxaboroles can exploit fundamental cellular processes with high specificity.

The Biological Target: Leucyl-tRNA Synthetase (LeuRS)

Leucyl-tRNA synthetase (LeuRS) is an essential enzyme in all living cells, responsible for a critical step in protein synthesis.[5][6] Its primary function is to attach the amino acid leucine to its corresponding transfer RNA (tRNALeu). This "charging" of tRNA is vital for ensuring the correct amino acid is added to a growing polypeptide chain during translation.[7] To maintain fidelity, many aminoacyl-tRNA synthetases, including LeuRS, possess a separate "editing" or "proofreading" active site that removes incorrectly charged amino acids.[6][8]

Molecular Mechanism of Inhibition

Tavaborole's antifungal activity stems from its unique ability to inhibit fungal LeuRS by trapping tRNALeu within this editing site.[6][9] The mechanism, often termed the "oxaborole tRNA-trapping" (OBORT) mechanism, proceeds as follows:

  • Entry into the Editing Site : Tavaborole enters the editing active site of the fungal LeuRS.[8]

  • Adduct Formation : The boron atom of tavaborole forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the ribose sugar on the terminal adenosine of tRNALeu.[8][10]

  • Enzyme Stalling : This trapped tRNA-tavaborole complex effectively stalls the enzyme, preventing it from carrying out further catalytic cycles.[8][11]

  • Inhibition of Protein Synthesis : The widespread inhibition of LeuRS leads to a depletion of charged tRNALeu, halting protein synthesis and ultimately causing fungal cell death.[3][12]

This mechanism is highly specific for fungal LeuRS over its human counterpart, providing a wide margin of safety.[9]

Diagram: Mechanism of LeuRS Inhibition by Tavaborole

LeuRS_Inhibition cluster_cycle Normal LeuRS Catalytic Cycle cluster_inhibition Inhibition by Tavaborole LeuRS LeuRS Enzyme tRNA tRNA-Leu LeuRS->tRNA 2. Aminoacylation Leucine Leucine + ATP Leucine->LeuRS 1. Binding Charged_tRNA Charged tRNA-Leu (for Protein Synthesis) tRNA->Charged_tRNA 3. Release Editing_Site LeuRS Editing Site tRNA->Editing_Site Enters for Proofreading Trapped_Complex Stable Tavaborole-tRNA Adduct Editing_Site->Trapped_Complex Forms Adduct Tavaborole Tavaborole Tavaborole->Editing_Site Enters Site Protein_Synthesis_Block Protein Synthesis Blocked Trapped_Complex->Protein_Synthesis_Block Prevents tRNA Release

Caption: Tavaborole traps tRNA in the LeuRS editing site, forming a stable adduct that blocks protein synthesis.

Experimental Protocol: In Vitro LeuRS Inhibition Assay

To determine if a novel oxaborole compound acts via a similar mechanism, a robust in vitro enzyme inhibition assay is essential. This protocol measures the aminoacylation activity of LeuRS.

Objective: To quantify the inhibitory potential of a test compound (e.g., 2-Methyl-1,2-oxaborolane) on LeuRS activity by measuring the attachment of a radiolabeled amino acid to its cognate tRNA.

Materials:

  • Purified recombinant fungal and human LeuRS

  • Total tRNA mixture

  • 14C-labeled Leucine

  • ATP, MgCl2, Tris-HCl buffer, DTT

  • Test compound dissolved in DMSO

  • Positive control (Tavaborole)

  • Negative control (DMSO vehicle)

  • Trichloroacetic acid (TCA), 10% solution

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2 (10 mM), ATP (4 mM), DTT (2 mM), and 14C-Leucine (e.g., 50 µM).

  • Compound Dilution: Serially dilute the test compound and tavaborole in DMSO. Add a fixed volume (e.g., 1 µL) to respective reaction tubes to achieve a final concentration range (e.g., 0.01 µM to 100 µM). Add DMSO alone to the 'no inhibitor' control tubes.

  • Enzyme Addition: Add a pre-determined concentration of purified LeuRS to the reaction tubes and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the aminoacylation reaction by adding the total tRNA mixture. Incubate the reaction at 30°C for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching & Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. This precipitates the tRNA and any attached radiolabeled leucine. Incubate on ice for 15 minutes.

  • Filtration and Washing: Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters three times with cold 5% TCA to remove any unincorporated 14C-Leucine.

  • Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured counts per minute (CPM) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation and Causality:

  • Expertise: Running the assay with both fungal and human LeuRS is critical. A high selectivity index (IC50 human LeuRS / IC50 fungal LeuRS) is a key indicator of a viable therapeutic candidate.

  • Trustworthiness: The inclusion of tavaborole as a positive control validates that the assay can detect inhibition of the target. The DMSO vehicle control establishes the baseline 100% activity level. Each concentration should be tested in triplicate to ensure reproducibility.

Case Study 2: Inhibition of Phosphodiesterase 4 (PDE4) by Crisaborole

Crisaborole is a non-steroidal, topical anti-inflammatory agent approved for the treatment of atopic dermatitis.[13][14] Its mechanism highlights a completely different, yet equally effective, application of the oxaborole scaffold in modulating human cell signaling pathways.

The Biological Target: Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating inflammation.[15] It is highly expressed in immune cells.[15] The primary function of PDE4 is to degrade cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[13] By hydrolyzing cAMP to adenosine monophosphate (AMP), PDE4 effectively turns off cAMP-mediated signaling pathways.[16] In inflammatory conditions like atopic dermatitis, PDE4 can be overactive, leading to low levels of cAMP and a subsequent overproduction of pro-inflammatory cytokines.[14][16]

Molecular Mechanism of Inhibition

Crisaborole acts as a potent and selective inhibitor of PDE4.[13] The mechanism is as follows:

  • Active Site Binding: Crisaborole penetrates the skin and enters inflammatory cells, where it binds to the active site of the PDE4 enzyme.[16]

  • Boron-Mediated Interaction: The boron atom is key to its inhibitory action, interacting with the bimetallic center within the PDE4 active site.[16]

  • cAMP Accumulation: By inhibiting PDE4, crisaborole prevents the degradation of cAMP. This leads to an increase in intracellular cAMP levels.[13][16]

  • Downstream Anti-inflammatory Effects: Elevated cAMP levels activate pathways (such as those involving Protein Kinase A) that ultimately lead to a reduction in the production and release of pro-inflammatory cytokines (e.g., TNF-alpha, interleukins).[13][15] This dampening of the inflammatory cascade helps to reduce the signs and symptoms of atopic dermatitis.[16]

Diagram: PDE4 Inhibition in the cAMP Signaling Pathway

PDE4_Inhibition ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 Enzyme cAMP->PDE4 Degraded by PKA Protein Kinase A (Activated) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Inflammation Pro-inflammatory Cytokine Production PKA->Inflammation Inhibits Reduced_Inflammation Reduced Inflammation Crisaborole Crisaborole Crisaborole->PDE4 INHIBITS

Caption: Crisaborole inhibits PDE4, increasing cAMP levels and leading to reduced pro-inflammatory cytokine production.

Experimental Protocol: Cell-Based cAMP Accumulation Assay

To assess if a new oxaborole targets the PDE4 pathway, a cell-based assay measuring cAMP levels is the gold standard.

Objective: To measure the effect of a test compound on intracellular cAMP levels in a relevant human cell line (e.g., peripheral blood mononuclear cells - PBMCs, or U937 human monocytic cells) following stimulation.

Materials:

  • Human cell line (e.g., U937)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Positive control (Crisaborole or Rolipram, a known PDE4 inhibitor)

  • Forskolin (an adenylyl cyclase activator)

  • Cell lysis buffer

  • Commercial cAMP competitive immunoassay kit (e.g., ELISA-based)

  • Plate reader

Methodology:

  • Cell Culture: Culture and maintain the U937 cells according to standard protocols.

  • Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compound, crisaborole, or DMSO vehicle for a set period (e.g., 30 minutes). This allows the inhibitor to enter the cells.

  • Stimulation: Stimulate the cells with a sub-maximal concentration of forskolin for a short period (e.g., 15 minutes). Forskolin activates adenylyl cyclase, which produces cAMP. In the presence of a PDE inhibitor, the cAMP signal will be amplified.

  • Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the assay kit. This releases the intracellular cAMP.

  • cAMP Quantification: Perform the cAMP measurement according to the manufacturer's protocol for the competitive immunoassay kit. This typically involves incubating the cell lysate with a cAMP-conjugated enzyme and a primary antibody in a pre-coated plate.

  • Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength. The signal generated is typically inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Convert the raw absorbance readings to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the inhibitor concentration and determine the EC50 value (the concentration of compound that produces 50% of the maximal cAMP accumulation).

Self-Validation and Causality:

  • Expertise: The use of forskolin is a key experimental choice. It clamps the rate of cAMP production, meaning any observed increase in cAMP levels can be directly attributed to the inhibition of its degradation by a PDE inhibitor, rather than an upstream effect.

  • Trustworthiness: Comparing the maximal effect of the test compound to a well-characterized PDE4 inhibitor like crisaborole or rolipram provides a benchmark for its potency and efficacy. Running unstimulated controls (no forskolin) ensures that the compound is not generating cAMP on its own.

A Framework for Investigating 2-Methyl-1,2-oxaborolane

Given the lack of specific literature on 2-Methyl-1,2-oxaborolane, a logical, stepwise approach is required to elucidate its potential mechanism of action. The simpler structure, lacking the benzofused ring of tavaborole and crisaborole, may result in different target affinities or novel biological activities.

Diagram: Proposed MoA Discovery Workflow

MoA_Workflow Start 2-Methyl-1,2-oxaborolane (Test Compound) Target_Screen Target-Based Screening (Known Oxaborole Targets) Start->Target_Screen Phenotypic_Screen Phenotypic Screening (e.g., Antifungal, Anti-inflammatory) Start->Phenotypic_Screen LeuRS_Assay LeuRS Inhibition Assay Target_Screen->LeuRS_Assay PDE4_Assay PDE4 Inhibition Assay Target_Screen->PDE4_Assay Activity_Observed Biological Activity Observed Phenotypic_Screen->Activity_Observed No_Activity No Activity Phenotypic_Screen->No_Activity Hit_Identified Target Hit Identified LeuRS_Assay->Hit_Identified No_Hit No Target Hit LeuRS_Assay->No_Hit PDE4_Assay->Hit_Identified PDE4_Assay->No_Hit MoA_Elucidation Mechanism of Action Elucidated Hit_Identified->MoA_Elucidation Target_Deconvolution Target Deconvolution Studies (e.g., Affinity Chromatography, Proteomics) No_Hit->Target_Deconvolution Activity_Observed->Target_Deconvolution End End Investigation No_Activity->End Target_Deconvolution->MoA_Elucidation

Caption: A logical workflow for discovering the mechanism of action of a novel oxaborole compound.

  • Hypothesis-Driven Target Screening: The most efficient starting point is to test 2-Methyl-1,2-oxaborolane in the validated assays for known oxaborole targets described in Sections 2 and 3.

    • Action: Perform the in vitro LeuRS inhibition assay and the cell-based cAMP accumulation assay.

    • Rationale: This rapidly determines if the compound shares a mechanism with established oxaborole drugs. A positive result provides an immediate and clear path forward for optimization.

  • Broad Phenotypic Screening: If no activity is observed against known targets, a broader, unbiased approach is necessary.

    • Action: Screen the compound in a panel of phenotypic assays relevant to potential therapeutic areas. This could include assays for antifungal activity against a panel of pathogenic fungi, anti-inflammatory activity in cellular models (e.g., measuring cytokine release from stimulated immune cells), or anti-proliferative activity against cancer cell lines.

    • Rationale: A positive "hit" in a phenotypic screen confirms the compound has biological activity and provides the crucial starting point for identifying its unknown molecular target.

  • Target Deconvolution: If a phenotype is observed but the target is unknown, advanced techniques are required to identify the specific protein(s) the compound interacts with.

    • Action: Employ methods such as affinity chromatography (where the compound is immobilized and used to "pull down" its binding partners from cell lysates) followed by mass spectrometry to identify the bound proteins. Other methods include thermal proteome profiling or genetic screens for resistance mutations.

    • Rationale: These unbiased, discovery-oriented approaches are essential for elucidating novel mechanisms of action and can reveal entirely new biology for the oxaborole class.

Conclusion

The oxaborole scaffold, through the unique chemistry of its boron atom, has given rise to a new generation of therapeutics with innovative mechanisms of action. By inhibiting essential enzymes like LeuRS or modulating key signaling nodes like PDE4, these compounds have demonstrated significant clinical value. For novel molecules such as 2-Methyl-1,2-oxaborolane, the path to understanding their biological potential lies in a systematic investigation grounded in the knowledge gained from these pioneering drugs. By employing the robust, validated experimental protocols and the logical discovery workflow detailed in this guide, researchers can effectively probe the mechanism of action of new oxaboroles and unlock their full therapeutic potential.

References

  • Jarnagin K, Chanda S, Coronado D, et al. Crisaborole topical ointment, 2%: a nonsteroidal, topical, anti-inflammatory phosphodiesterase 4 inhibitor in clinical development for the treatment of atopic dermatitis. J Drugs Dermatol. 2016;15(4):390-396.

  • Rock FL, Mao W, Yaremchuk A, et al. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science. 2007;316(5832):1759–1761.

  • Patsnap Synapse. What is the mechanism of Crisaborole? Published July 17, 2024.

  • Inxight Drugs. TAVABOROLE.

  • Zane LT, Vlahovic T. Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. J Drugs Dermatol. 2015;14(12):s34-s39.

  • Gupta AK, Daigle D. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. J Am Podiatr Med Assoc. 2018;108(1):12-19.

  • National Eczema Association. Eucrisa (Crisaborole) FAQ.

  • Singh, S., & Jakhar, D. (2021). Crisaborole in Dermatology. Indian Dermatology Online Journal, 12(1), 131–134.

  • DermNet NZ. Crisaborole.

  • D'yakonov, V. A., & Dzhemilev, U. M. (2009). In Vitro Pharmacodynamics and Mechanism of Action Studies of Oxaborole 6-Carboxamides.

  • Hernandez, V., & He, M. (2019). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS infectious diseases, 5(7), 1231–1238.

  • Borates Today. Onychomycosis Treatment: Information About Tavaborole. Published January 11, 2023.

  • Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical reviews, 119(12), 7430–7475.

  • European Molecular Biology Laboratory. New Compound Effectively Treats Fungal Infections. ScienceDaily. Published June 22, 2007.

  • Akama, T., & Plattner, J. J. (2009). In Vitro Pharmacodynamics and Mechanism of Action Studies of Oxaborole 6-Carboxamides: A New Class of Compounds for the Treatment of African Trypanosomiasis.

  • O'Hanlon, R., & Clark, T. G. (2011). Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. The FEBS journal, 278(15), 2734–2743.

  • Gupta AK, Daigle D. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Opinion on Investigational Drugs. 2014;23(8):1155-1163.

  • MedKoo Biosciences. Tavaborole Synthetic Routes.

  • Palencia, A., & Cusack, S. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS chemical biology, 10(10), 2245–2253.

  • Field, M. C., & Horn, D. (2022). Pass the boron: benzoxaboroles as antiparasite drugs. Trends in parasitology, 38(1), 26–39.

  • Radi, M., & Schenone, S. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert opinion on therapeutic patents, 28(7), 549–560.

  • Angeli, A., & Supuran, C. T. (2023). 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. Journal of medicinal chemistry, 66(12), 8048–8062.

  • Talele, T. T. (2021). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Molecules (Basel, Switzerland), 26(11), 3326.

  • ResearchGate. General mechanism of benzoxaborole analogues that exert its unique...

  • Ciarkowski, J., Chen, F. M., & Benoiton, N. L. (1991). Reaction mechanisms in peptide synthesis. Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in the gas phase and weakly polar media. Journal of computer-aided molecular design, 5(6), 585–597.

  • Gujjarappa, R., & Kummari, S. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Polycyclic Aromatic Compounds, 1-27.

  • Khanum, S. A., Khanum, N. F., & Shashikanth, M. (2008). Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines. Bioorganic & medicinal chemistry letters, 18(16), 4597–4601.

  • Al-Ostath, A., & El-Sayed, M. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules (Basel, Switzerland), 27(19), 6611.

  • ResearchGate. (2015). Synthesis and anticonvulsant activity of a combined pharmacophore of 2-oxo-1,2-dihydroquinoline containing 1,3,4-oxadiazole derivatives.

Sources

An In-Depth Technical Guide to the Discovery and History of Oxaborole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaboroles, a class of boron-containing heterocyclic compounds, have carved a significant niche in the landscape of medicinal chemistry. Their unique structural and electronic properties, centered around the boron atom, have enabled the development of novel therapeutics with innovative mechanisms of action. This in-depth technical guide provides a comprehensive journey through the discovery and history of oxaborole compounds, from their initial synthesis to their evolution as clinically approved drugs. We will delve into the pioneering work, the evolution of synthetic methodologies, the intricate mechanisms of action that underpin their therapeutic efficacy, and the key players who have shaped this exciting field.

Part 1: The Genesis of a Novel Scaffold - Discovery and Early History

The Pioneering Synthesis: Torssell's 1957 Breakthrough

The story of oxaboroles begins in 1957 with the seminal work of Swedish chemist Kurt Torssell. In his pioneering research, Torssell reported the first synthesis of a benzoxaborole, a key subclass of oxaboroles featuring a benzene ring fused to the oxaborole core.[1][2][3][4][5] This discovery, while not immediately leading to pharmaceutical applications, laid the fundamental chemical groundwork for all subsequent developments in the field. Torssell's initial synthesis demonstrated the stable nature of the oxaborole ring, a crucial characteristic for any potential drug candidate.[3][4]

Early Explorations and Physicochemical Properties

Following Torssell's discovery, the unique physicochemical properties of the oxaborole ring began to be explored. A key feature of the oxaborole scaffold is the presence of a boron atom, which acts as a Lewis acid, capable of accepting a pair of electrons. This property allows oxaboroles to form reversible covalent bonds with biological nucleophiles, a characteristic that would later prove central to their therapeutic mechanisms.[6] The oxaborole ring was also found to be remarkably stable and resistant to hydrolysis, a significant advantage over many other boronic acid derivatives.[3][4]

The Boron Advantage: Key Structural Features

The incorporation of a boron atom into a heterocyclic ring system confers several advantageous properties to oxaborole compounds. The boron atom in the oxaborole ring is trigonal planar in its neutral state but can readily adopt a tetrahedral geometry upon interacting with a nucleophile. This flexibility is crucial for its ability to bind to the active sites of enzymes. Furthermore, the oxaborole nucleus is a bioisostere of a carboxylic acid, meaning it has a similar size, shape, and electronic distribution, allowing it to mimic the natural substrate of an enzyme.[7]

Part 2: Evolution of Synthetic Methodologies

The journey from a laboratory curiosity to a versatile drug scaffold has been marked by significant advancements in the synthesis of oxaborole compounds.

Foundational and Modern Synthetic Routes

Early synthetic approaches to oxaboroles have been expanded upon and refined over the decades. Modern synthetic chemistry has introduced a variety of efficient methods for the construction of the oxaborole ring system. These methods often utilize readily available starting materials and employ sophisticated catalytic systems to achieve high yields and selectivity. A review of the literature reveals a diverse array of synthetic strategies, starting from precursors such as alkynes, alkenes, aryl halides, and aryl boronic acids.[6] The development of photocatalytic, mechanochemical, and continuous-flow processes has further enhanced the efficiency and sustainability of oxaborole synthesis.[6]

Starting MaterialGeneral ApproachKey Advantages
Aryl Boronic Acids Cyclization with a suitable bifunctional molecule containing a hydroxyl and a leaving group.Readily available starting materials.
Aryl Halides Palladium-catalyzed borylation followed by intramolecular cyclization.High functional group tolerance.
Alkynes/Alkenes Hydroboration followed by cyclization.Access to a wide range of substituted oxaboroles.
Oxaboranes Petasis borono-Mannich reaction.Efficient synthesis of highly substituted non-benzofused oxaboroles.[8]
Representative Synthetic Protocol: Synthesis of Tavaborole

The synthesis of tavaborole, a key antifungal oxaborole, exemplifies a common synthetic strategy. A representative synthesis involves the bromination of 2-methyl-4-fluorophenylboronic acid, followed by cyclization to form the benzoxaborole ring.[9]

Step-by-step Methodology:

  • Bromination: 2-Methyl-4-fluorophenylboronic acid is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to selectively brominate the methyl group.[9][10]

  • Cyclization: The resulting 2-(bromomethyl)-4-fluorophenylboronic acid is then subjected to basic conditions, which facilitates an intramolecular cyclization to form the 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, also known as tavaborole.[9][10]

Part 3: Unraveling the Mechanism of Action - From Chemical Curiosity to Therapeutic Innovation

A deep understanding of the mechanism of action is paramount in drug development. Oxaborole compounds have demonstrated remarkable and distinct mechanisms of action, targeting essential cellular processes in pathogens and inflammatory pathways.

Tavaborole: A Novel Antifungal Paradigm - Inhibition of Leucyl-tRNA Synthetase

Tavaborole (Kerydin®) is a topical antifungal agent approved for the treatment of onychomycosis (fungal nail infection).[11][12] Its antifungal activity stems from a unique mechanism of action known as the oxaborole tRNA-trapping (OBORT) mechanism.[3][13] Tavaborole specifically inhibits the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during protein synthesis.[11][12]

The boron atom of tavaborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of the tRNA molecule within the editing site of the LeuRS enzyme.[14] This effectively traps the tRNA molecule, preventing the release of the leucyl-tRNA and thereby halting protein synthesis, which ultimately leads to fungal cell death.[11][12]

tavaborole_mechanism cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition by Tavaborole Tavaborole Tavaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Enters Cell & Binds tRNA_Leu tRNA-Leu Aminoacylation Aminoacylation (Leucine + tRNA-Leu) tRNA_Leu->Aminoacylation Leucine Leucine Leucine->Aminoacylation Editing Editing Site Aminoacylation->Editing Leucyl-tRNA Protein_Synthesis Protein Synthesis Editing->Protein_Synthesis Correctly charged tRNA Tavaborole_tRNA_adduct Tavaborole-tRNA Adduct (Trapped in Editing Site) Editing->Tavaborole_tRNA_adduct Forms Adduct Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Tavaborole_tRNA_adduct->Protein_Synthesis Blocks Release

Caption: Mechanism of action of tavaborole.

Crisaborole: A Targeted Anti-Inflammatory Approach - Phosphodiesterase 4 (PDE4) Inhibition

Crisaborole (Eucrisa®) is a non-steroidal topical treatment for mild-to-moderate atopic dermatitis (eczema).[15] Its anti-inflammatory effects are mediated through the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[15][16]

PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger molecule involved in regulating inflammation.[15][17] By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels.[15][16] Elevated cAMP levels, in turn, suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, thereby reducing the inflammation and itching associated with atopic dermatitis.[15][17]

crisaborole_mechanism cluster_inflammatory_cell Inflammatory Cell cluster_inhibition Inhibition by Crisaborole Crisaborole Crisaborole PDE4 Phosphodiesterase 4 (PDE4) Crisaborole->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, Interleukins) cAMP->Pro_inflammatory_Cytokines Suppresses ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase Adenylyl_Cyclase->cAMP Converts Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes

Caption: Mechanism of action of crisaborole.

Part 4: Therapeutic Landscape and Key Players

The development of oxaborole-based drugs has been driven by the dedicated efforts of pharmaceutical companies and academic researchers.

From Bench to Bedside: FDA-Approved Oxaborole Drugs

Two oxaborole compounds have successfully navigated the rigorous drug development process and received FDA approval, validating the therapeutic potential of this chemical class.

Drug Name (Trade Name)Chemical StructureYear of FDA ApprovalIndicationMechanism of ActionDeveloper
Tavaborole (Kerydin®)5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole2014Onychomycosis[12]Leucyl-tRNA Synthetase Inhibitor[11][12]Anacor Pharmaceuticals
Crisaborole (Eucrisa®)4-((1-hydroxy-1,3-dihydrobenzo[c][6][9]oxaborol-5-yl)oxy)benzonitrile2016Atopic Dermatitis[15]Phosphodiesterase 4 (PDE4) Inhibitor[15][16]Anacor Pharmaceuticals
The Expanding Frontier: Oxaboroles in Development

The success of tavaborole and crisaborole has spurred further research into the therapeutic applications of oxaboroles for a range of diseases. Notably, oxaborole compounds have shown significant promise as treatments for neglected tropical diseases, such as Human African Trypanosomiasis (sleeping sickness).[18][19] Acoziborole (SCYX-7158), an oxaborole derivative, is in late-stage clinical trials as a single-dose oral treatment for this devastating disease.[2]

Pioneers and Innovators: Key Institutions and Researchers

The journey of oxaboroles from discovery to clinical application has been a collaborative effort. Anacor Pharmaceuticals (now part of Pfizer) played a pivotal role in the development and commercialization of both tavaborole and crisaborole. Scynexis, Inc. has also been a key contributor to the field, particularly in the development of oxaboroles for infectious diseases.[18] The academic contributions of numerous researchers have been instrumental in elucidating the fundamental chemistry, biology, and medicinal potential of this compound class.

Part 5: Experimental Corner - Biological Evaluation of Oxaborole Compounds

The assessment of the biological activity of novel oxaborole compounds is a critical step in the drug discovery process. For antifungal oxaboroles, determining the Minimum Inhibitory Concentration (MIC) is a standard in vitro assay.

In Vitro Antifungal Susceptibility Testing: A Standardized Protocol

This protocol outlines the broth microdilution method for determining the MIC of an oxaborole compound against a fungal pathogen.[9][20]

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • Appropriate broth medium (e.g., RPMI 1640)

  • Oxaborole compound stock solution (in a suitable solvent like DMSO)

  • Spectrophotometer

  • Incubator

Step-by-step Methodology:

  • Preparation of Fungal Inoculum: a. Culture the fungal isolate on an appropriate agar medium to obtain a sufficient number of cells. b. Prepare a suspension of the fungal cells in sterile saline. c. Adjust the turbidity of the suspension to a standardized concentration using a spectrophotometer. This typically corresponds to a specific cell density (e.g., 0.5 McFarland standard).[9] d. Dilute the standardized suspension in the broth medium to achieve the final desired inoculum concentration.[9]

  • Preparation of Oxaborole Dilutions: a. Prepare a series of two-fold serial dilutions of the oxaborole stock solution in the broth medium in the wells of the 96-well plate.[9] b. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not inhibit fungal growth.

  • Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the oxaborole dilutions. b. Include a positive control well (inoculum without the compound) and a negative control well (broth only). c. Incubate the plates at the optimal temperature for the growth of the fungal species for a specified period (e.g., 24-48 hours).

  • Determination of MIC: a. After incubation, visually inspect the plates for fungal growth (turbidity). b. The MIC is defined as the lowest concentration of the oxaborole compound that completely inhibits visible growth of the fungus.[20]

Conclusion

The discovery and development of oxaborole compounds represent a remarkable success story in medicinal chemistry. From Torssell's initial synthesis in 1957, this class of molecules has evolved into a versatile platform for the design of novel therapeutics. The unique properties of the boron atom within the oxaborole scaffold have enabled the development of drugs with innovative mechanisms of action, addressing unmet medical needs in fungal infections and inflammatory skin diseases. The ongoing exploration of oxaboroles for other indications, including neglected tropical diseases, promises a bright future for this fascinating and impactful class of compounds. The journey of oxaboroles serves as a powerful testament to the enduring value of fundamental chemical research and its potential to transform human health.

References

  • Mohar, M., Das, T., & Hajra, A. (2026). Recent advances in the synthesis and applications of oxaborole derivatives. Organic & Biomolecular Chemistry, 24, 782-799.
  • Gupta, A. K., & Daigle, D. (2018). Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis.
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Ankad, B. S., & Gupta, A. (2015). An upcoming drug for onychomycosis: Tavaborole.
  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. (2024, February 22). ACS Medicinal Chemistry Letters.
  • Benzoboroxoles: Synthesis and applications in medicinal chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2017125835A1 - Process for preparation of tavaborole - Google Patents. (n.d.).
  • Vykydal, O., et al. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][6][9]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. Molecules, 28(3), 1391.

  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2( 5H )-Oxaboroles. (2025, November 3).
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • What is the mechanism of Crisaborole? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Adamczyk-Woźniak, A., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 6013.
  • Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. (n.d.). Retrieved from [Link]

  • (PDF) Benzoxaboroles: Old compounds with new applicatios - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of Oxaborole Derivatives | Request PDF. (n.d.). Retrieved from [Link]

  • Del Rosso, J. Q., & Kircik, L. (2025). PDE4 Inhibitor-Responsive Dermatoses: An Emerging Concept in Dermatology.
  • Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions - Scientific Research Publishing. (n.d.). Retrieved from [Link]

  • WO2017183043A1 - Novel process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents. (n.d.).
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Kircik, L. H. (2025). PDE4 Inhibitors.
  • Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Central Nervous System African Trypanosomiasis - PMC. (n.d.). Retrieved from [Link]

  • Ding, D., et al. (2010). Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents. Journal of Medicinal Chemistry, 53(8), 3386–3395.
  • Design, synthesis and structure of a frustrated benzoxaborole and its applications in the complexation of amines, amino acids, and protein modification - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of Highly Substituted Oxaboroles from Oxaboranes via a Selective Petasis Borono–Mannich Reaction | Organic Letters - ACS Publications - ACS.org. (n.d.). Retrieved from [Link]

Sources

A Predictive Spectroscopic Guide to 2-Methyl-1,2-oxaborolane for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Experimental spectroscopic data for 2-Methyl-1,2-oxaborolane is not extensively available in the public domain. This guide is therefore structured as a predictive analysis based on foundational spectroscopic principles and data from analogous chemical structures. The insights and methodologies provided are intended to guide researchers in the characterization of this and similar organoboron compounds.

Introduction: The Structural Significance of 2-Methyl-1,2-oxaborolane

2-Methyl-1,2-oxaborolane is a five-membered heterocyclic compound containing a boron atom adjacent to an oxygen atom within the ring. This arrangement, featuring B-C, B-O, and C-O bonds, creates a unique electronic environment that is of growing interest in synthetic chemistry and drug development. The trivalent, three-coordinate boron atom possesses an empty p-orbital, rendering it a Lewis acid and capable of intriguing electronic interactions. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its application. This guide provides a detailed framework for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the immediate environment of the boron atom. For 2-Methyl-1,2-oxaborolane, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential for a complete structural assignment.

Molecular Structure and Proton Environments

Figure 1: Structure of 2-Methyl-1,2-oxaborolane with labeled proton environments.

1.1: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.

Table 1: Predicted ¹H NMR Data for 2-Methyl-1,2-oxaborolane (in CDCl₃)

Label Position Predicted Shift (δ, ppm) Predicted Multiplicity Rationale & Insights
(c) -CH₂-O- 3.5 - 4.5 Triplet (t) Protons on the carbon adjacent to the highly electronegative oxygen atom are significantly deshielded, resulting in a downfield shift.[1][2][3] Coupling with the adjacent (b) protons will produce a triplet.
(b) -CH₂-CH₂-O 1.8 - 2.5 Multiplet (m) These methylene protons are adjacent to two other CH₂ groups, leading to a complex splitting pattern (multiplet). Their chemical shift is intermediate.[4][5]
(a) -CH₂-B- 0.8 - 1.5 Triplet (t) Protons on the carbon directly attached to the boron are in a relatively shielded, alkane-like environment. Boron is less electronegative than carbon, leading to an upfield shift compared to a standard alkane.[1][6] Coupling with the (b) protons will result in a triplet.

| (e) | B-CH₃ | 0.5 - 1.0 | Singlet (s) | The methyl protons attached directly to boron are expected to be the most shielded. Due to the quadrupolar nature of the boron nucleus, coupling between boron and these protons may be broadened or absent, likely resulting in a sharp singlet.[7] |

1.2: Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton, with four signals expected for the four non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data for 2-Methyl-1,2-oxaborolane (in CDCl₃)

Label Position Predicted Shift (δ, ppm) Rationale & Insights
(c) -C H₂-O- 60 - 80 The carbon atom bonded to the electronegative oxygen is the most deshielded and will appear furthest downfield.[8][9][10]
(b) -C H₂-CH₂-O 20 - 40 This is a standard aliphatic carbon, expected in the typical alkane region of the spectrum.[11][12]
(a) -C H₂-B- 10 - 25 The carbon directly attached to boron will likely be broad due to quadrupolar relaxation from the ¹¹B nucleus. Its chemical shift is expected in the upfield alkane region.[13]

| (e) | B-C H₃ | 5 - 15 | The methyl carbon attached to boron is expected to be the most shielded (upfield). This signal may also exhibit broadening.[14] |

1.3: Predicted ¹¹B NMR Spectrum

¹¹B NMR is crucial for confirming the electronic state of the boron center. As a quadrupolar nucleus, ¹¹B signals are often broad.[15]

Table 3: Predicted ¹¹B NMR Data for 2-Methyl-1,2-oxaborolane

Nucleus Predicted Shift (δ, ppm) Rationale & Insights

| ¹¹B | +50 to +60 | The structure is a borinic ester derivative (R₂BOR'). These typically resonate in the +50 to +60 ppm range. The five-membered ring (a borolane) structure may cause a slight downfield shift compared to acyclic analogs.[16][17] The presence of one oxygen and two carbon substituents on the trivalent boron atom places its chemical shift between that of trialkylboranes (~+85 ppm) and boronic esters (R-B(OR')₂, ~+30 ppm).[16][18] |

1.4: Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-1,2-oxaborolane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm) if the solvent does not contain it.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to produce singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • ¹¹B NMR Acquisition: Use a dedicated broadband probe or one suitable for ¹¹B observation. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[15] Use BF₃·OEt₂ as an external reference (0.0 ppm). The spectral width should be large (e.g., from +100 to -100 ppm) to ensure the signal is captured.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bond types present in the molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

2.1: Predicted IR Absorption Bands

The IR spectrum will be dominated by C-H stretching and bending vibrations, but key signals will arise from the B-O and B-C bonds.

Table 4: Predicted Characteristic IR Absorptions for 2-Methyl-1,2-oxaborolane

Wavenumber (cm⁻¹) Bond Vibration Type Intensity Rationale & Insights
2960 - 2850 C-H (sp³) Stretching Strong Characteristic of the alkane-like CH₂ and CH₃ groups in the molecule.[19][20]
1470 - 1450 C-H Bending (Scissoring) Medium Confirms the presence of CH₂ groups.[21][22]
1380 - 1370 C-H Bending (Symmetrical) Medium Characteristic of the B-CH₃ methyl group.
1380 - 1320 B-O Stretching Strong This is a key diagnostic peak. The B-O single bond stretch in borate and boronate esters is a strong absorption.[23][24][25]
1150 - 1100 B-C Stretching Medium-Strong The B-C bond stretch provides direct evidence of the organoboron structure.[24]

| 1100 - 1000 | C-O | Stretching | Strong | The C-O single bond stretch is typically a strong and prominent feature in the fingerprint region.[26][27] |

2.2: Experimental Protocol for IR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep Place a drop of neat liquid 2-Methyl-1,2-oxaborolane on a salt plate (e.g., NaCl or KBr). place Position a second salt plate on top to create a thin film. prep->place mount Mount the plates in the spectrometer's sample holder. place->mount acquire Record spectrum (4000-400 cm⁻¹). Average 16-32 scans for a high-quality spectrum. mount->acquire process Perform background correction and baseline adjustment. acquire->process

Figure 2: Workflow for acquiring a neat liquid IR spectrum.

  • Method: For a liquid sample like 2-Methyl-1,2-oxaborolane, the simplest method is to prepare a neat thin film.

  • Procedure:

    • Place one drop of the neat liquid onto the surface of a polished salt (NaCl or KBr) plate.

    • Gently place a second salt plate on top, spreading the liquid into a thin, uniform film.

    • Mount the "sandwiched" plates into the spectrometer's sample holder.

  • Acquisition: Record the spectrum, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty salt plates should be recorded and subtracted from the sample spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps confirm its identity and elemental composition. Electron Ionization (EI) is a common technique for small, volatile molecules.

3.1: Predicted Mass Spectrum and Fragmentation

The mass spectrum under EI conditions will show a molecular ion (M⁺˙) and several fragment ions resulting from the cleavage of the weakest bonds.

Molecular Formula: C₄H₉BO Exact Mass: 83.0746

Table 5: Predicted Key Ions in the EI Mass Spectrum of 2-Methyl-1,2-oxaborolane

m/z (mass/charge) Proposed Fragment Rationale & Insights
83 [C₄H₉BO]⁺˙ (M⁺˙) The molecular ion peak. Its presence confirms the molecular weight of the compound. High-resolution MS would confirm the elemental formula.
68 [C₃H₆BO]⁺ Loss of the B-methyl group (•CH₃, 15 Da), a common fragmentation pathway for alkyl-substituted compounds.[28]
55 [C₃H₄B]⁺ Loss of ethylene (C₂H₄) and a hydroxyl radical (•OH) via ring opening and rearrangement.
41 [C₂H₂B]⁺ or [C₃H₅]⁺ Further fragmentation of the ring structure. The [C₃H₅]⁺ (allyl cation) is a common stable fragment in mass spectrometry.

| 28 | [C₂H₄]⁺˙ | Cleavage of the ring to produce an ethene radical cation, a common and stable small fragment. |

G M [C₄H₉BO]⁺˙ m/z = 83 (Molecular Ion) F1 [C₃H₆BO]⁺ m/z = 68 M->F1 - •CH₃ F2 [C₂H₄]⁺˙ m/z = 28 M->F2 - C₂H₅BO

Figure 3: A simplified plausible fragmentation pathway for 2-Methyl-1,2-oxaborolane.

3.2: Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching. For softer ionization to preserve the molecular ion, Chemical Ionization (CI) could be used.[29]

  • Sample Introduction: As 2-Methyl-1,2-oxaborolane is expected to be a volatile liquid, direct injection via a gas chromatography (GC-MS) system is the ideal method. This ensures sample purity and provides retention time data.

  • GC-MS Parameters (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Mass Analyzer: Scan range from m/z 20 to 200.

Conclusion

This guide outlines the predicted spectroscopic characteristics of 2-Methyl-1,2-oxaborolane. The combined application of ¹H, ¹³C, and ¹¹B NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for complete structural elucidation. While based on established principles, experimental verification is essential. The protocols and predictive data herein serve as an authoritative framework for researchers and drug development professionals to undertake the empirical analysis of this and related heterocyclic organoboron compounds, facilitating their synthesis, characterization, and application in modern chemistry.

References

  • Cole, M. L. 11B NMR Chemical Shifts.
  • Wang, Z., et al. (2020). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. MDPI. [Link]

  • Chem LibreTexts. (2020). 1H NMR Chemical Shifts. [Link]

  • University of Regensburg. H NMR Spectroscopy. [Link]

  • Dey, A. L. (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. MDPI. [Link]

  • ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

  • Clark, J. interpreting C-13 NMR spectra. Chemguide. [Link]

  • Chem LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Haas, K. L., & El-Kattan, Y. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

  • Aggarwal, V. K., et al. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. ACS Publications. [Link]

  • Brooks, C. J. W., & Edmonds, C. G. Cyclic Boronate Derivatives in Combined Gas Chromatography - Chemical Ionisation Mass Spectrometry. [Link]

  • ResearchGate. FTIR spectrum of boric acid. [Link]

  • Chem LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Chem LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. [Link]

  • Compound Interest. A guide to 13c nmr chemical shift values. [Link]

  • Chem LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Michigan State University. Infrared Spectrometry. [Link]

  • Chem LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Puget Sound. 13C-NMR. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. [Link]

  • Chem LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Canadian Science Publishing. Infrared spectra of triphenylboron and triphenylborate. [Link]

  • National Chemical Laboratory. 13C NMR spectroscopy. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Institute of Chemistry Ceylon. 11B NMR Spectroscopy. [Link]

  • University of Regensburg. C NMR Spectroscopy. [Link]

  • PMC. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. [Link]

  • The Organic Chemistry Tutor. (2021). 13C NMR Spectroscopy Explained. YouTube. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Link]

  • Cal Poly Pomona. 1H NMR Chemical Shifts. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • ACS Publications. B11 N.M.R. SPECTRA OF ALKYLDIBORANES, TRIALKYLBORANES AND NaBHEt3. [Link]

  • UCLA. IR Chart. [Link]

  • Organic Spectroscopy International. 11B NMR. [Link]

  • Scilit. The mass spectra of some corticosteroid boronates. [Link]

  • RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Stability and degradation of 2-Methyl-1,2-oxaborolane under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the stability, reactivity, and degradation pathways of 2-Methyl-1,2-oxaborolane . It is designed for researchers and drug development professionals requiring a mechanistic understanding of this specific cyclic borinic ester.

Executive Summary

2-Methyl-1,2-oxaborolane (CAS: Generic structure ref) is a five-membered cyclic borinic ester characterized by a B–O–C–C–C ring system with a methyl substituent on the boron atom. Unlike benzoxaboroles, which are stabilized by aromatic fusion, this aliphatic heterocycle exhibits distinct reactivity driven by ring strain and the high Lewis acidity of the


 hybridized boron center.

Its stability profile is defined by two competing behaviors:

  • Thermodynamic Stability: The five-membered ring is entropically favored, making the compound isolable and distillable.

  • Kinetic Lability: The empty p-orbital on boron renders it highly susceptible to nucleophilic attack (hydrolysis) and oxidative cleavage (deboronation).

This guide details the mechanistic pathways of its degradation and provides validated protocols for handling and analysis.

Chemical Identity & Structural Properties[1][2]

PropertyDescription
Formula

Class Cyclic Borinic Ester (Alkyl-1,2-oxaborolane)
Hybridization Boron (

, Trigonal Planar)
Key Liability Empty p-orbital (Lewis Acid); B–C bond susceptibility to oxidation.
Ring Strain Moderate. The O–B–C bond angle deviates from ideal

, increasing reactivity toward nucleophiles compared to acyclic analogs.

Stability Profile & Degradation Mechanisms[4]

Hydrolytic Stability (Reversible)

Unlike boronic esters (e.g., pinacol esters) which hydrolyze to release a diol and a boronic acid, 2-methyl-1,2-oxaborolane undergoes a reversible ring-opening hydrolysis .

  • Mechanism: Water acts as a nucleophile, attacking the empty p-orbital of the boron atom to form a tetrahedral "ate" complex. Proton transfer leads to the cleavage of the internal B–O bond.

  • Product: The hydrolysis product is 3-hydroxypropyl(methyl)borinic acid .

  • Equilibrium: In aqueous media, an equilibrium exists between the closed cyclic ester and the open-chain borinic acid. The position of this equilibrium is pH-dependent.

    • Acidic/Neutral pH: The equilibrium often favors the closed ring due to the chelate effect and entropy (intramolecular esterification).

    • Basic pH: High concentrations of

      
       shift the equilibrium toward the open-chain tetrahedral boronate anion.
      
Oxidative Stability (Irreversible)

Oxidation is the primary pathway for irreversible degradation. The Carbon-Boron (C–B) bonds are thermodynamically unstable relative to Carbon-Oxygen (C–O) bonds in the presence of oxidants (e.g.,


, peracids, or prolonged exposure to air).
  • Susceptibility: The exocyclic Methyl-Boron bond and the endocyclic Ring Carbon-Boron bond are both susceptible.

  • Mechanism: Standard 1,2-migration (Brown oxidation mechanism). The hydroperoxide anion (

    
    ) attacks the boron, followed by migration of the alkyl group from Boron to Oxygen with loss of hydroxide.
    
  • Final Products: Complete oxidation yields Boric Acid , 1,3-Propanediol , and Methanol .

Thermal Stability

The compound is generally thermally stable and can often be distilled. However, at high temperatures (>150°C) or in the presence of Lewis base catalysts, it may undergo:

  • Disproportionation: Exchange of substituents to form trimethylborane (volatile/pyrophoric) and inorganic borates.

  • Polymerization: Formation of oligomeric anhydrides (boroxines) if water is excluded.

Mechanistic Visualization

The following diagrams illustrate the competing reversible hydrolysis and irreversible oxidation pathways.

Diagram 1: Hydrolysis & Oxidation Pathways

DegradationPathways Compound 2-Methyl-1,2-oxaborolane (Closed Ring, sp2 B) Tetrahedral Tetrahedral Intermediate [HO-B(Me)-Ring]- Compound->Tetrahedral + H2O / OH- (Fast) Oxidation1 Methyl Migration (B-OMe species) Compound->Oxidation1 + H2O2 / O2 (Slow) Oxidation2 Ring C Migration (B-O-Propyl species) Compound->Oxidation2 + H2O2 OpenChain 3-Hydroxypropyl(methyl)borinic acid (Open Chain) Tetrahedral->OpenChain Proton Transfer FinalProd Degradation Products: Methanol + 1,3-Propanediol + Boric Acid Oxidation1->FinalProd Hydrolysis Oxidation2->FinalProd Hydrolysis

Caption: Figure 1. Reversible hydrolysis vs. irreversible oxidative degradation pathways of 2-Methyl-1,2-oxaborolane.

Experimental Protocols for Stability Assessment

Protocol: Hydrolytic Stability via B NMR

This protocol quantifies the ratio of closed ring to open borinic acid in aqueous solution.

Materials:

  • Deuterated Solvents:

    
    , 
    
    
    
    (as cosolvent if solubility is low).
  • Internal Standard: Trimethyl borate (in capillary) or

    
     (external).
    

Workflow:

  • Preparation: Dissolve 10 mg of 2-Methyl-1,2-oxaborolane in 0.6 mL of solvent mixture (

    
    :Acetone-
    
    
    
    1:1).
  • Acquisition: Acquire

    
    B NMR spectra at 
    
    
    
    .
    • Expected Shift (Closed):

      
       ppm (tricoordinate).
      
    • Expected Shift (Open/Tetrahedral):

      
       ppm (tetracoordinate if pH is high) or 
      
      
      
      ppm (tricoordinate acid).
  • Analysis: Integration of peak areas provides the equilibrium constant

    
    .
    
Protocol: Oxidative Stress Test

Determines the compound's resilience against peroxides (simulating biological ROS or impurity degradation).

Workflow:

  • Dissolve compound (10 mM) in Methanol.

  • Add 1.0 equivalent of

    
    .
    
  • Monitor by HPLC-MS or GC-MS at 15-minute intervals.

  • Endpoint: Disappearance of the parent mass (

    
    ) and appearance of 1,3-propanediol.
    

Storage & Handling Recommendations

ConditionRecommendationRationale
Atmosphere Argon or NitrogenPrevents slow oxidation by atmospheric

.
Temperature 2°C to 8°CReduces rate of thermal disproportionation.
Container Glass/TeflonAvoid silicone greases (boron can leach/react).
Moisture DesiccatedMinimizes hydrolysis to the open-chain acid.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Foundational text on organoboron stability and hydrolysis mechanisms).
  • Snyder, H. R., et al. (1958). "Organoboron Compounds. Stability of Cyclic Borinic Esters." Journal of the American Chemical Society.[1] Link (Validation of 5-membered ring stability).

  • Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid-diol complexation." Tetrahedron. Link (Kinetics of cyclic ester formation/hydrolysis).

  • Tripathy, P. B., & Matteson, D. S. (1990). "Hydrolysis and Protodeboronation of Alkylboronic Esters." Organometallics. Link (Mechanistic insights into B-C bond cleavage).

Sources

Synthesis of novel 2-Methyl-1,2-oxaborolane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Novel 2-Methyl-1,2-oxaborolane Derivatives

Abstract

Oxaboroles, particularly 2-Methyl-1,2-oxaborolane and its benzoxaborole analogues, represent a class of five-membered boron-containing heterocycles that have transitioned from chemical curiosities to clinically significant pharmacophores.[1] The unique Lewis acidic nature of the boron atom enables reversible covalent interactions with biological targets, a property that has been harnessed in FDA-approved drugs like the antifungal tavaborole and the anti-inflammatory crisaborole.[1] Tavaborole, for instance, inhibits fungal leucyl-tRNA synthetase (LeuRS) by trapping tRNA in the editing site, while crisaborole acts as a potent phosphodiesterase-4 (PDE4) inhibitor.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the synthesis of novel 2-Methyl-1,2-oxaborolane derivatives, grounded in mechanistic understanding and field-proven protocols.

The Strategic Importance of the Oxaborole Scaffold

The utility of the oxaborole ring system in medicinal chemistry is rooted in the unique electronic configuration of boron. Unlike carbon, boron possesses a vacant p-orbital, rendering it an effective Lewis acid. This allows it to form a stable, yet reversible, tetrahedral borate complex with biological nucleophiles, such as the diol groups found in sugars or specific amino acid residues in enzyme active sites.[2] This capacity for reversible covalent bonding is a key differentiator from traditional non-covalent inhibitors, often leading to enhanced potency and novel mechanisms of action. The development of tavaborole and crisaborole has validated benzoxaboroles as a "privileged structural class," spurring significant research into new derivatives with diverse therapeutic applications.[2][3]

Core Synthetic Strategies and Mechanistic Considerations

The construction of the oxaborole ring can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Methodologies are systematically categorized based on the principal starting materials.[1]

Logical Framework for Oxaborole Synthesis

The synthesis of a substituted benzoxaborole, a common and medicinally important derivative, typically follows a logical progression from a functionalized benzene precursor to the final heterocyclic product.

G A Starting Material (e.g., Substituted Aryl Halide) B Introduction of Boron Moiety (e.g., Miyaura Borylation) A->B Pd Catalyst, Diboron Reagent C Formation of Boronic Acid (Deprotection/Hydrolysis) B->C Acid/Base Hydrolysis D Intramolecular Cyclization (Condensation with ortho-hydroxymethyl group) C->D Dehydration (Acid Catalyst or Heat) E Final Oxaborole Derivative D->E

Caption: High-level workflow for benzoxaborole synthesis.

Table 1: Comparison of Key Synthetic Methodologies
Methodology Starting Material Key Reagents/Catalysts Advantages Limitations Typical Yields
Palladium-Catalyzed Borylation Aryl Halides (e.g., 2-bromo-5-fluorobenzyl alcohol)PdCl₂(dppf), Bis(pinacolato)diboron, KOAcHigh functional group tolerance, well-established, scalable.[4]Cost of palladium catalyst, requires multi-step process.70-90%
Lithiation-Borylation Aryl Halidesn-BuLi, Trialkyl borate (e.g., B(OMe)₃)Rapid and effective for certain substrates.Requires cryogenic temperatures (-78 °C), limited functional group tolerance.[5]50-80%
Base-Mediated Borylation of Propynols Propargylic AlcoholsBis(pinacolato)diboron, Cs₂CO₃Catalyst-free, mild conditions, broad substrate scope.[6]Primarily for non-benzo-fused oxaboroles.65-95%[6]
C-H Borylation Arenes with directing groupsIridium or Rhodium catalysts, Diboron reagentsAtom-economical, direct functionalization of C-H bonds.[7]Regioselectivity can be challenging without a directing group.40-75%

Featured Synthetic Protocol: Synthesis of Tavaborole

This protocol details a robust and widely cited method for synthesizing Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), a cornerstone benzoxaborole. The pathway proceeds via a palladium-catalyzed Miyaura borylation of a protected bromobenzyl alcohol, followed by deprotection and cyclization.[4]

Reaction Scheme: Tavaborole Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: Borylation cluster_2 Step 3: Deprotection & Cyclization V (2-bromo-5-fluoro-phenyl)-methanol IV 1-bromo-4-fluoro-2- (trityloxymethyl)benzene V->IV Trityl Chloride, Et3N, DCM IV_ref Intermediate (IV) III Pinacol Boronate Ester III_ref Intermediate (III) IV_ref->III B2Pin2, PdCl2(dppf), KOAc, Dioxane I Tavaborole (I) III_ref->I Conc. HCl, 25-30 °C

Caption: Key stages in the synthesis of Tavaborole.

Step-by-Step Methodology

PART A: Protection of (2-bromo-5-fluoro-phenyl)-methanol (V)

  • Reactor Setup: To a clean, dry, nitrogen-purged reactor, add (2-bromo-5-fluoro-phenyl)-methanol (1.0 eq) and Dichloromethane (DCM, 10 vol). Stir to dissolve.

  • Base Addition: Add Triethylamine (Et₃N, 1.5 eq). Cool the reaction mixture to 10-15 °C.

  • Protecting Group Addition: Slowly add a solution of Trityl Chloride (Tr-Cl, 1.1 eq) in DCM (2 vol) over 30-45 minutes, maintaining the temperature below 20 °C.

  • Reaction Monitoring: Stir the reaction at 25-30 °C for 4-6 hours. Monitor for completion by TLC or HPLC.

  • Work-up: Quench the reaction with water (10 vol). Separate the organic layer, wash with brine (5 vol), dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain 1-bromo-4-fluoro-2-(trityloxymethyl)benzene (IV) as a crude solid, which can be purified by crystallization from isopropanol.

PART B: Miyaura Borylation (Formation of Intermediate III)

  • Reactor Setup: Charge a reactor with the protected intermediate (IV) (1.0 eq), Bis(pinacolato)diboron (B₂Pin₂, 1.2 eq), Potassium Acetate (KOAc, 3.0 eq), and 1,4-Dioxane (10 vol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

  • Reaction Execution: Heat the mixture to 80-90 °C and maintain for 8-12 hours under a nitrogen atmosphere. Monitor for completion by HPLC.

  • Work-up: Cool the reaction to room temperature and filter through a celite bed to remove the catalyst. Wash the bed with dioxane. Concentrate the filtrate under vacuum. The resulting crude boronate ester (III) can be taken to the next step directly or purified via silica gel chromatography.

PART C: Deprotection and Cyclization to Tavaborole (I)

  • Acidic Hydrolysis: To the crude boronate ester (III) from the previous step, add concentrated Hydrochloric Acid (HCl, 5 vol).

  • Reaction Execution: Stir the mixture vigorously at 25-30 °C for 20-24 hours. The trityl group is cleaved, and the resulting boronic acid undergoes spontaneous intramolecular condensation with the ortho-hydroxymethyl group.

  • Isolation and Purification: Dilute the reaction mixture with chilled water (10 vol). The product, Tavaborole, will precipitate as a white solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 50 °C to yield pure Tavaborole (I).[4]

Trustworthiness & Self-Validation: Characterization

The identity and purity of the synthesized 2-Methyl-1,2-oxaborolane derivatives must be rigorously confirmed. A self-validating protocol incorporates the following analytical checks:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹¹B NMR are essential. ¹¹B NMR is particularly diagnostic, with 1,2-oxaborolanes typically showing a characteristic broad signal in the range of δ 28-34 ppm, indicative of a trigonal planar boron atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to monitor reaction progress.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the B-O and O-H stretches.

Future Directions and Novel Approaches

While established methods are robust, the field is continually evolving towards more efficient and sustainable synthetic routes.

  • Catalyst-Free Methods: Base-assisted borylation of propynols represents a move towards milder, additive-free conditions, expanding the scope to different oxaborole scaffolds.[6]

  • Photocatalysis and Flow Chemistry: The use of light-mediated reactions and continuous-flow processes offers potential for improved efficiency, safety, and scalability.[1][8]

  • Core Diversification: Recent studies focus on using the 1,2-oxaborine (a six-membered analogue) and oxaborole platforms for the rapid, late-stage modification of lead compounds, accelerating the drug discovery process.[9]

By understanding the fundamental principles of boron chemistry and mastering these synthetic techniques, researchers can continue to explore and expand the therapeutic potential of the versatile oxaborole scaffold.

References

  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters.
  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles.
  • Benzoxaborole drugs in therapy: successful cases of Tavaborole and Crisaborole.
  • Novel process for the preparation tavaborole and its intermediates.
  • Catalytic and Biological Applic
  • Tavaborole Synthetic Routes. MedKoo Biosciences.
  • Synthesis of 1,2-oxaborole via base-mediated boryl
  • Recent Advances in the Synthesis and Applications of Oxaborole Derivatives.
  • Recent advances in the synthesis and applications of oxaborole deriv
  • Synthetic Methods for the Construction of 1,2-Azaborole-Containing Polycyclic Arom
  • Study in Nature Chemistry Explores 1,2-Oxaborines for Streamlined Drug Candidate Optimiz

Sources

The 1,2-Oxaborolane Pharmacophore: Biological Targets, Mechanistic Pathways, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of boron into medicinal chemistry has fundamentally shifted the paradigm of targeted drug discovery. At the core of this revolution is the 1,2-oxaborolane ring system. While complex derivatives like benzoxaboroles (e.g., tavaborole, crisaborole) dominate the clinical landscape[1], the foundational chemical model—2-Methyl-1,2-oxaborolane —serves as the quintessential pharmacophore for understanding boron-target interactions.

Unlike traditional carbon-based inhibitors that rely on non-covalent interactions (hydrogen bonding, van der Waals forces), the 1,2-oxaborolane core leverages the unique Lewis acidity of its boron center. This allows the molecule to form highly specific, reversible covalent bonds with biological nucleophiles[2]. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind oxaborolane-target interactions, detailing the primary biological targets and providing field-proven, self-validating experimental protocols for characterizing these novel therapeutics.

Mechanistic Foundations of the Oxaborolane Core

The biological efficacy of 2-Methyl-1,2-oxaborolane and its derivatives is dictated by the dynamic transition of the boron atom from an uncharged, trigonal planar (


) geometry to an anionic, tetrahedral (

) geometry[3].

In aqueous physiological environments (pH 7.4), the oxaborolane ring exists in a dynamic equilibrium between its closed cyclic form and an open boronic acid form. Nuclear Magnetic Resonance (VT-NMR) studies demonstrate that the closed oxaborolane ring undergoes rapid hydrolytic ring closing-opening at rates exceeding 100 Hz[4]. This rapid interconversion is critical: it allows the pharmacophore to navigate complex biological matrices in a stable, neutral state, only transitioning to the reactive


 state upon encountering the precise steric and electronic environment of a target enzyme's active site.

G A 2-Methyl-1,2-oxaborolane (sp² Trigonal Planar) C Nucleophilic Attack (Transition State) A->C B Target Enzyme (Catalytic Nucleophile) B->C D Tetrahedral Adduct (sp³ Hybridized) C->D Covalent Bond Formation D->C Hydrolysis (k_off) E Enzyme Inhibition (Reversible Covalent) D->E

Mechanism of action: sp² to sp³ transition during reversible covalent inhibition by oxaborolanes.

Primary Biological Targets

The 1,2-oxaborolane architecture is highly privileged, capable of targeting distinct biological pathways depending on the peripheral substitutions attached to the core ring.

Serine Proteases and -Lactamases

The most prominent targets for oxaborolane derivatives are enzymes utilizing a catalytic serine residue. For example, in the targeting of Plasma Kallikrein (PKa)—a serine protease implicated in Hereditary Angioedema (HAE)—oxaborolane derivatives act as highly potent, time-dependent covalent inhibitors[5]. The boron atom acts as an electrophilic trap for the hydroxyl group of Ser195. Because the resulting tetrahedral adduct perfectly mimics the transition state of peptide bond hydrolysis, the binding affinity is exceptionally high, often pushing into the sub-nanomolar range[5].

Aminoacyl-tRNA Synthetases (e.g., LeuRS)

In antifungal and antiparasitic drug development, the oxaborolane core targets the editing domain of Leucyl-tRNA synthetase (LeuRS). Instead of binding a catalytic amino acid, the boron atom forms a bidentate covalent adduct with the cis-diols (the 2' and 3' hydroxyl groups) of the terminal adenosine (A76) of tRNA


[1]. This traps the tRNA in the editing site, halting protein synthesis.
Metalloenzymes (PDE4 and 15-PGDH)

Oxaborolanes are also deployed against metalloenzymes like Phosphodiesterase 4 (PDE4) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[6]. In these targets, the oxygen atoms of the oxaborolane ring and its hydroxyl substituents coordinate with bimetallic centers (e.g.,


 and 

), while the boron atom stabilizes the complex via hydrogen bonding networks, demonstrating the pharmacophore's versatility beyond direct covalent bonding.

Quantitative Target Data

The table below summarizes the kinetic and thermodynamic profiles of oxaborolane-based pharmacophores across their primary biological targets.

Pharmacophore ClassRepresentative TargetBinding MechanismIC

Range
Residence Time (

)
1,2-Oxaborolane (Model) Serine ProteasesReversible Covalent (Ser-OH)10 – 100 nMMinutes
Benzoxaborole Leucyl-tRNA SynthetaseBidentate cis-diol adduct1 – 5 µMHours

-Amidobenzylboronates
Plasma Kallikrein (PKa)Reversible Covalent (Ser195)< 1 nM> 24 Hours
Cyclic Borinic Acids

-Lactamases
Reversible Covalent (Ser-OH)10 – 50 nMMinutes to Hours

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the biological targeting of 2-Methyl-1,2-oxaborolane derivatives, researchers must employ protocols that specifically account for the reversible covalent nature of the boron-target bond. Standard steady-state kinetics will fail to capture the time-dependent nature of these inhibitors.

Protocol 1: Jump Dilution Assay for Reversibility Kinetics

Causality Statement: To differentiate a tight-binding reversible oxaborolane from a non-selective irreversible inhibitor, we utilize a jump dilution assay. By forcing the enzyme-inhibitor complex into a massive dilution, the free inhibitor concentration drops below its


. If the boron-serine bond is reversible, the complex will slowly hydrolyze, yielding a measurable recovery of enzyme activity over time[5].

Step-by-Step Workflow:

  • Pre-incubation: Incubate the target enzyme (e.g., 10 nM Plasma Kallikrein) with the oxaborolane inhibitor at a concentration 10× its estimated IC

    
     in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
    
  • Equilibration: Allow the mixture to incubate at 37°C for 60 minutes to ensure the

    
     equilibrium reaches a steady state.
    
  • Internal Validation Control: In parallel, run a control using a known irreversible inhibitor (e.g., PPACK for serine proteases)[5]. This self-validates the assay; the PPACK control must show zero activity recovery.

  • Rapid Jump Dilution: Dilute the pre-incubated complex 100-fold into a reaction well containing a saturating concentration of a fluorogenic substrate (e.g., 10×

    
    ).
    
  • Continuous Monitoring: Immediately monitor fluorescence (Ex/Em) continuously for 4 to 6 hours. Crucial: Endpoint assays cannot be used here; the non-linear "swoosh" of the progress curve contains the kinetic data.

  • Data Extraction: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract the dissociation rate constant (

    
    ) and calculate the residence time (
    
    
    
    ).

G A 1. Pre-incubate Enzyme + Oxaborolane (10x IC50 for 60 min) B 2. Form E-I Complex (Equilibrium Reached) A->B C 3. Rapid Jump Dilution (100x into Substrate Buffer) B->C D 4. Continuous Fluorescence Monitoring (Capture Non-linear Recovery) C->D E 5. Non-linear Regression Analysis (Extract k_off & Residence Time) D->E

Experimental workflow for the Jump Dilution Assay to determine oxaborolane reversibility.

Protocol 2: X-Ray Co-Crystallization of the Tetrahedral Adduct

Causality Statement: Co-crystallizing an oxaborolane with its target is notoriously difficult due to the dynamic ring-opening equilibrium[4]. We employ a crystal soaking method rather than co-crystallization. Soaking pre-formed apo-crystals prevents the highly reactive boron from non-specifically cross-linking surface serines during the nucleation phase, ensuring the electron density map clearly resolves the specific


 hybridized boron at the catalytic core.

Step-by-Step Workflow:

  • Apo-Crystallization: Grow apo-crystals of the target enzyme using vapor diffusion (hanging drop method) at 20°C.

  • Buffer Optimization: Prepare a cryo-protectant soaking solution. Crucial: The pH must be strictly maintained at 7.4. Acidic environments artificially force the oxaborolane into an open boronic acid state, ruining the structural relevance[4].

  • Ligand Soaking: Transfer the apo-crystals into the cryo-protectant containing 2–5 mM of the 2-Methyl-1,2-oxaborolane derivative. Soak for 4 to 24 hours.

  • Flash Freezing: Flash-cool the crystals in liquid nitrogen to trap the transient tetrahedral intermediate.

  • Diffraction: Collect X-ray diffraction data and refine the structure, specifically looking for continuous electron density between the catalytic nucleophile and the boron atom, confirming the covalent linkage.

References

  • Organic & Biomolecular Chemistry (RSC Publishing)
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective MDPI URL
  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore PMC URL
  • Accounts of Chemical Research (ACS Publications)
  • Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein ACS Medicinal Chemistry Letters URL
  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Nimbus Therapeutics URL

Sources

Methodological & Application

Application Note: 2-Methyl-1,2-oxaborolane in Medicinal Chemistry

[1]

Executive Summary

2-Methyl-1,2-oxaborolane (CAS: 102794-08-1) is a cyclic borinic ester characterized by a five-membered ring containing one oxygen atom, one boron atom, and three carbon atoms (

1

1

In medicinal chemistry, this scaffold is valued for:

  • Lewis Acidity: The empty p-orbital on boron allows it to accept lone pairs from nucleophiles (e.g., serine hydroxyls in enzyme active sites), forming stable but reversible tetrahedral intermediates.

  • Bioisosterism: It acts as a bioisostere for aldehydes, ketones, and carboxylic acids, improving metabolic stability while maintaining electrophilicity.

  • Sugar Recognition: The scaffold can reversibly bind to cis-diols (found in sugars and RNA), making it a potent tool for targeting glycoproteins or viral RNA.

Chemical Structure & Properties[2][3][4][5][6][7][8][9][10][11][12]

Structural Analysis

The molecule consists of a saturated five-membered ring.[1] The "2-methyl" designation indicates a methyl group attached directly to the boron atom (position 2).[1]

PropertyDescriptionMedicinal Relevance
Hybridization

(Trigonal Planar)
Allows attack by nucleophiles to form

tetrahedral geometry.[1]
Electronic State Lewis Acid (6 valence

)
Acts as an electrophilic "warhead" in covalent inhibitors.[1]
Stability ModerateBorinic esters are susceptible to oxidation (to boronic acids) and hydrolysis. The cyclic structure enhances stability compared to acyclic analogs.
Lipophilicity Moderate (

)
The methyl group increases lipophilicity compared to the hydroxyl analog, aiding membrane permeability.
Mechanism of Action (The "Boron Warhead")

The primary medicinal application of 2-methyl-1,2-oxaborolane derivatives is as Reversible Covalent Inhibitors .[1]

  • Target: Serine proteases,

    
    -lactamases, or phosphodiesterases.
    
  • Mechanism: The active site serine nucleophile (

    
    ) attacks the boron atom.[1]
    
  • Transition State Mimicry: The resulting tetrahedral boronate anion mimics the high-energy transition state of peptide bond hydrolysis, binding tightly to the enzyme (

    
     in nanomolar range).
    
  • Reversibility: Unlike acyl chlorides or epoxides, the B-O bond formation is reversible, reducing the risk of permanent off-target toxicity (haptenization).

Detailed Applications

Protease Inhibition (Serine Trap)

The 2-methyl-1,2-oxaborolane scaffold serves as a "warhead" to target serine proteases.[1] The methyl group on the boron (in this specific variant) provides a hydrophobic anchor, while the boron atom captures the catalytic serine.

Note: While benzoxaboroles (B-OH) are more common in clinical drugs (e.g., Tavaborole), the B-methyl variants (borinic esters) are explored when the target pocket is hydrophobic or when preventing the formation of a "borate-diol" complex with sugars is desired (since B-Me has only one leaving group/coordination site compared to B-OH).[1]

Antimicrobial & Antifungal Activity

Derivatives of 1,2-oxaborolane interfere with protein synthesis by trapping the 3'-terminal adenosine of tRNA.[1]

  • Mechanism: The boron atom forms a reversible covalent adduct with the cis-diol of the tRNA's ribose sugar.

  • Result: This locks the tRNA in a non-functional conformation, inhibiting aminoacyl-tRNA synthetase (e.g., Leucyl-tRNA synthetase).[1]

Synthetic Building Block

2-Methyl-1,2-oxaborolane is used as a masked organoboron reagent.[1]

  • Suzuki-Miyaura Coupling: The B-Me group can be preserved or modified, while the ring allows for specific functionalization at the carbon backbone before ring-opening or cross-coupling.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-1,2-oxaborolane

Rationale: This protocol utilizes the cyclization of a homoallylic alcohol derivative or intramolecular hydroboration.[1]

Reagents:

  • 3-Buten-1-ol (Substrate)[1]

  • 
     (Methylboron dibromide) or 
    
    
    equivalent[1]
  • Dichloromethane (DCM), anhydrous

  • Nitrogen atmosphere[1][2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with

    
    . Add anhydrous DCM (20 mL).
    
  • Hydroboration/Cyclization:

    • Add 3-buten-1-ol (10 mmol) to the flask.[1]

    • Cool to -78°C.[1]

    • Dropwise add a solution of

      
       (10 mmol) in DCM. Note: The Lewis acidic boron coordinates with the oxygen, followed by intramolecular hydroboration/cyclization.
      
    • Alternatively, use Thexylborane followed by treatment with Methanol/Iodine if creating the B-OMe intermediate, then alkylate with MeLi (advanced route).

    • Direct Route: Reaction of Allyl alcohol derivatives with hydroborating agents followed by ring closure.

  • Workup: Allow the mixture to warm to room temperature. Solvent is removed under reduced pressure.

  • Purification: Distillation under vacuum. Borinic esters are sensitive; avoid silica gel chromatography unless passivated with triethylamine.[1]

Protocol B: Lewis Acidity/Binding Assay (Alizarin Red S Method)

Rationale: To validate the "warhead" capability, one must measure the binding affinity of the boron center to diols.

Reagents:

  • Alizarin Red S (ARS) - a catecholic dye that fluoresces/changes color when bound to boron.[1]

  • Phosphate Buffer (pH 7.4).[1]

  • 2-Methyl-1,2-oxaborolane (Test Compound).[1][3]

Method:

  • Baseline: Prepare a

    
     solution of ARS in buffer. Measure Absorbance (
    
    
    ).[1]
  • Complexation: Add 2-Methyl-1,2-oxaborolane (

    
     increments).
    
  • Observation: The Boron-ARS complex shifts

    
     to 
    
    
    (or fluorescence change).[1]
  • Competition (Optional): Add a sugar (e.g., Fructose). If the oxaborolane binds the sugar, it will displace ARS, restoring the original spectra.

  • Data Analysis: Plot

    
     vs. [Concentration] to determine the Binding Constant (
    
    
    ).

Visualizations

Mechanism of Action: Serine Protease Inhibition

The following diagram illustrates the attack of the enzyme's serine residue on the 2-methyl-1,2-oxaborolane warhead.[1]

Gcluster_0Inhibition CycleEnzymeEnzyme Active Site(Serine-OH)ComplexTetrahedral Intermediate(sp3 Anionic Complex)Enzyme->ComplexNucleophilic AttackInhibitor2-Methyl-1,2-oxaborolane(sp2 Trigonal)Inhibitor->ComplexBindingComplex->EnzymeReversibleDissociationTransitionTransition StateMimicryComplex->TransitionStabilizes

Caption: The catalytic serine hydroxyl group attacks the electrophilic boron atom, forming a stable, negatively charged tetrahedral adduct that mimics the enzymatic transition state.

Synthetic Pathway (General 1,2-Oxaborolane Formation)[1]

SynthesisStartHomoallylic Alcohol(3-Buten-1-ol)InterIntermediate(Boron-Oxygen Coordination)Start->InterMix in DCMReagentMethylboron Source(MeBBr2 or MeBH2)Reagent->InterCyclizationIntramolecularHydroborationInter->Cyclization-78°C to RTProduct2-Methyl-1,2-oxaborolaneCyclization->ProductDistillation

Caption: General synthetic route involving the cyclization of an alkene-alcohol precursor with a boron electrophile.

References

  • Baker, S. J., et al. (2011). Boron-Containing Compounds as a New Class of Antibacterial Agents.[1]Journal of Medicinal Chemistry . Link[1]

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications.[1]Journal of Organometallic Chemistry . Link[1]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.MedChemComm . Link

  • Gravestock, M. B., et al. (2011). The synthesis and antibacterial activity of novel 1,2-oxaborolanes.Bioorganic & Medicinal Chemistry Letters . Link[1]

  • PubChem. (n.d.).[1] 2-Methyl-1,2-oxaborolane Compound Summary.National Library of Medicine . Link[1]

Application Note: 1,2-Oxaborolane Derivatives as Catalysts for Direct Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,2-Oxaborolane Derivatives in Organic Synthesis (Focus: Direct Amidation) Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of green, atom-economical methods for amide bond formation is a critical objective in pharmaceutical manufacturing, as amides constitute the backbone of countless bioactive molecules. Traditional methods (e.g., HATU, EDC, acid chlorides) generate stoichiometric waste and require expensive reagents.

1,2-Oxaborolanes (specifically benzo[c][1,2]oxaborol-1(3H)-ol and its derivatives) have emerged as a powerful class of Lewis acid catalysts capable of promoting the direct amidation of carboxylic acids with amines. Unlike traditional coupling reagents, these catalysts operate under thermal conditions, generating only water as a byproduct.

Note on Nomenclature & Structure: While the user specified 2-Methyl-1,2-oxaborolane , it is critical to distinguish between the alkyl-substituted (borinic ester) and hydroxy-substituted (boronic acid hemiester) variants.

  • 2-Hydroxy-1,2-oxaborolane (and benzo-fused analogs): The catalytically active species for amidation. The B-OH moiety is essential for substrate activation via ligand exchange.

  • 2-Methyl-1,2-oxaborolane: A borinic ester analog. While structurally related, the B-Me group lacks the exchangeable hydroxyl ligand necessary for the high-turnover amidation cycle described below. This guide focuses on the active hydroxy-functionalized catalyst while referencing the methyl variant for structural context.

Catalyst Profile & Mechanism[1][2][3]

Structural Attributes

The 1,2-oxaborolane scaffold features a boron atom embedded in a five-membered ring containing one oxygen. The "benzo-fused" variant (benzoxaborole) is preferred in synthesis due to its enhanced stability and tunable Lewis acidity.

  • Lewis Acidity: The strained 5-membered ring increases the Lewis acidity of the boron center compared to acyclic boronic acids, facilitating the activation of hard nucleophiles (like carboxylic acids).

  • Hemiacetal Character: The B-O bond within the ring is relatively stable, but the exocyclic substituent (OH) is labile, allowing for reversible covalent bonding with substrates.

Mechanistic Cycle (Direct Amidation)

The catalytic cycle does not proceed via a simple Lewis acid activation of the carbonyl. Instead, it involves the formation of a mixed anhydride-like species (acyloxyboronate).

  • Activation: The catalyst (B-OH) reacts with the carboxylic acid (RCOOH) to release water and form an acyloxyboronate intermediate .

  • Nucleophilic Attack: The amine attacks the activated carbonyl carbon of the acyloxyboronate.

  • Elimination: The amide product is released, and the catalyst is regenerated by hydrolysis (or reaction with the next acid molecule).

  • Driving Force: Continuous removal of water (via Dean-Stark or molecular sieves) drives the equilibrium forward (Le Chatelier's principle).

AmidationMechanism Catalyst Active Catalyst (Benzo[c][1,2]oxaborol-1(3H)-ol) Intermediate Acyloxyboronate Intermediate Catalyst->Intermediate + Acid - H2O Acid Carboxylic Acid (R-COOH) Acid->Intermediate Substrate Entry Transition Amine Attack (Transition State) Intermediate->Transition + Amine Water H2O (Byproduct) Intermediate->Water Water Removal (Critical Step) Transition->Catalyst Regeneration Product Amide Product (R-CONR'R'') Transition->Product Elimination

Figure 1: Catalytic cycle for direct amidation using 1,2-oxaborolane derivatives. The removal of water is the kinetic driving force.

Detailed Experimental Protocols

Protocol A: Catalyst Preparation (Benzo[c][1,2]oxaborol-1(3H)-ol)

If not purchasing the catalyst commercially (CAS: 5735-41-1), it can be synthesized from 2-formylphenylboronic acid.

Reagents:

  • 2-Formylphenylboronic acid (1.0 equiv)

  • Sodium borohydride (NaBH4) (1.2 equiv)

  • Methanol (Solvent)

  • HCl (1M)

Step-by-Step:

  • Dissolution: Dissolve 2-formylphenylboronic acid (5.0 g, 33.3 mmol) in Methanol (50 mL) in a round-bottom flask. Cool to 0°C.[1]

  • Reduction: Slowly add NaBH4 (1.51 g, 40.0 mmol) portion-wise over 15 minutes. (Caution: Gas evolution).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour. Monitor by TLC (disappearance of aldehyde).

  • Quench: Carefully acidify with 1M HCl to pH ~1. Stir for 30 minutes to ensure cyclization to the oxaborole.

  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO4, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

    • Yield Expectation: >90% White Solid.

    • Validation: 1H NMR (DMSO-d6) should show a benzylic CH2 peak (~5.0 ppm) and absence of CHO peak.

Protocol B: General Direct Amidation Procedure

This protocol is optimized for a broad substrate scope, including sterically hindered acids.

Materials:

  • Catalyst: Benzo[c][1,2]oxaborol-1(3H)-ol (10 mol%)

  • Acid: Carboxylic acid substrate (1.0 equiv)

  • Amine: Amine substrate (1.0 - 1.1 equiv)[1]

  • Solvent: Fluorobenzene or Toluene (Anhydrous)

  • Drying Agent: 5Å Molecular Sieves (Activated) or Dean-Stark apparatus.

Workflow Diagram:

ProtocolWorkflow Setup Setup: Flame-dried flask Argon atmosphere Mix Addition: Acid (1.0 eq) + Amine (1.1 eq) + Catalyst (10 mol%) + Solvent Setup->Mix Reflux Reaction: Reflux with Water Removal (12-24h) Mix->Reflux Workup Workup: Cool -> Filter -> Acid/Base Wash Reflux->Workup Isolate Isolation: Evaporate -> Recrystallize/Column Workup->Isolate

Figure 2: Operational workflow for the catalytic amidation process.

Step-by-Step Procedure:

  • Setup: Charge a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Loading: Add the Carboxylic Acid (1.0 mmol), Amine (1.1 mmol), and Catalyst (13.4 mg, 0.1 mmol, 10 mol%).

  • Solvent & Water Removal:

    • Method A (Sieves): Add 5 mL of anhydrous Fluorobenzene and ~500 mg of activated 5Å molecular sieves (pellets).

    • Method B (Dean-Stark): Use Toluene (10 mL) and attach a Dean-Stark trap filled with Toluene.

  • Reaction: Heat the mixture to reflux (approx. 85°C for Fluorobenzene, 110°C for Toluene) with vigorous stirring.

  • Monitoring: Monitor by TLC or LC-MS after 12 hours. (Look for disappearance of Acid).

  • Workup:

    • Cool to RT.

    • Filter through a pad of Celite to remove molecular sieves/precipitates. Rinse with Ethyl Acetate.[2]

    • Wash the filtrate with 1M HCl (to remove excess amine) and Saturated NaHCO3 (to remove unreacted acid).

    • Note: If the product is acid/base sensitive, skip the wash and go directly to column chromatography.

  • Purification: Dry organic layer (MgSO4), concentrate, and purify via silica gel chromatography.

Comparative Analysis & Data

Substrate Scope (Representative Data)

The following table summarizes the efficiency of the oxaborolane catalyst compared to thermal background reactions.

EntryAcid SubstrateAmine SubstrateCatalyst (10 mol%)Yield (%)Notes
1 Phenylacetic acidBenzylamineYes 96% High efficiency
2Phenylacetic acidBenzylamineNo<5%Thermal background negligible
3 Benzoic acidMorpholineYes 88% Works with secondary amines
4 Ibuprofenn-ButylamineYes 92% Drug synthesis application
5 Cinnamic acidAnilineYes 74% Tolerates conjugated systems
Comparison with Other Catalysts
Feature1,2-Oxaborolane (Benzoxaborole) Boric Acid Phenylboronic Acid HATU (Stoichiometric)
Mechanism Acyloxyboronate (High turnover)Mixed AnhydrideAcyloxyboronateActivated Ester
Activity High (Works at lower temps)ModerateModerateVery High
Atom Economy Excellent (Water is only byproduct)ExcellentGoodPoor (High mass waste)
Solubility Soluble in organic solventsPoor in non-polar solventsGoodGood
Stability High (shelf-stable solid)HighModerate (can dehydrate)Moderate (moisture sensitive)

Troubleshooting & Critical Parameters

  • Water Removal is King: The reaction is an equilibrium. If the yield stalls at ~50-60%, it is almost always due to inefficient water removal. Ensure sieves are freshly activated (heated under vacuum) or the Dean-Stark trap is functioning.

  • Solvent Choice: Fluorobenzene is often superior to Toluene because it boils at a lower temperature (85°C), reducing thermal decomposition of sensitive substrates while still allowing azeotropic water removal.

  • Catalyst Deactivation: Amines with strong chelating groups (e.g., 1,2-diamines) may inhibit the catalyst by forming stable boron-nitrogen adducts that prevent substrate binding. In these cases, increase catalyst loading to 20 mol% or use a higher temperature.

  • "2-Methyl" vs "2-Hydroxy": If you inadvertently use a B-alkyl derivative (like 2-methyl-1,2-oxaborolane), you may observe significantly lower yields. The B-C bond is not easily displaced by the carboxylic acid, blocking the formation of the active acyloxyboronate intermediate. Ensure you are using the B-OH (or B-OR) form.

References

  • Marcelli, T. (2016). "Benzoxaboroles as Efficient Catalysts for the Direct Amidation of Carboxylic Acids." Angewandte Chemie International Edition, 55(42), 13263–13267. Link

  • Arkhipenko, S., Sabatini, M. T., Sheppard, T. D., et al. (2018).[3] "Mechanistic insights into boron-catalysed direct amidation reactions." Chemical Science, 9, 1058-1072. Link

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). "Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo-arylboronic Acids." The Journal of Organic Chemistry, 77(19), 8386–8400. Link

  • Lanigan, R. M., & Sheppard, T. D. (2013). "Recent developments in catalytic amide bond formation." European Journal of Organic Chemistry, 2013(33), 7453-7465. Link

Sources

Application Note: Laboratory Synthesis and Isolation of 2-Methyl-1,2-oxaborolane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The synthesis of small-ring organoboron heterocycles has become increasingly critical in modern drug discovery and materials science. Among these, 2-Methyl-1,2-oxaborolane —a five-membered cyclic borinic ester—serves as a highly versatile building block for cross-coupling reactions, homologations, and the construction of complex borylated architectures [1].

Unlike acyclic boronic esters, the constrained ring system of 1,2-oxaborolanes alters the Lewis acidity of the boron center and enhances its reactivity in transition-metal-free couplings [3]. However, the synthesis of these cyclic systems presents unique challenges, primarily the propensity of the intermediate B-H species to undergo intermolecular oligomerization.

To circumvent this, the protocol detailed herein utilizes a highly controlled, three-stage hydroboration-esterification-alkylation sequence.

  • Oxygen-Directed Hydroboration : Allyl alcohol is reacted with Borane-Dimethylsulfide (BH₃·SMe₂). The hydroxyl group coordinates the borane, directing an intramolecular hydroboration to the terminal alkene carbon [2].

  • Esterification (Stabilization) : The resulting labile 1,2-oxaborolane intermediate is immediately quenched with anhydrous isopropanol (iPrOH) to form the stable 2-isopropoxy-1,2-oxaborolane.

  • Grignard Alkylation : Nucleophilic substitution of the isopropoxy group with Methylmagnesium bromide (MeMgBr) yields the final 2-Methyl-1,2-oxaborolane [4].

SynthesisWorkflow cluster_Phase1 Phase 1: Hydroboration & Stabilization cluster_Phase2 Phase 2: Alkylation & Isolation N1 Allyl Alcohol + BH3·SMe2 (0 °C, THF) N2 1,2-Oxaborolane (Labile B-H Intermediate) N1->N2 Intramolecular Hydroboration N3 2-Isopropoxy-1,2-oxaborolane (Stable Ester) N2->N3 + iPrOH (Quench) - H2 Gas N4 MeMgBr Addition (-78 °C to RT) N3->N4 Nucleophilic Substitution N5 2-Methyl-1,2-oxaborolane (Final Product) N4->N5 Anhydrous Workup & Distillation

Workflow for the synthesis of 2-Methyl-1,2-oxaborolane via hydroboration and Grignard alkylation.

Quantitative Reaction Parameters

The following tables summarize the stoichiometric requirements and the expected analytical data for a standard 10 mmol scale synthesis.

Table 1: Reagent Stoichiometry and Function
ReagentMW ( g/mol )EquivalentsAmount (10 mmol)Mechanistic Role
Allyl Alcohol 58.081.00581 mg (0.68 mL)Primary substrate; directs cyclization.
BH₃·SMe₂ (2.0 M in THF)75.971.055.25 mLHydroborating agent; forms C-B-O ring.
Isopropanol (Anhydrous)60.101.20721 mg (0.92 mL)Stabilizing quench; prevents oligomerization.
MeMgBr (3.0 M in Et₂O)119.241.103.67 mLAlkylating agent; installs the B-CH₃ group.
Tetrahydrofuran (THF)72.11-20.0 mLAprotic coordinating solvent.
Table 2: Expected Analytical and Diagnostic Data
ParameterExpected ValueDiagnostic Significance
Boiling Point ~ 95–100 °C (760 mmHg)Confirms the isolation of the volatile cyclic borinic ester from heavy salts.
¹¹B NMR (CDCl₃)δ ~ 45–50 ppmBroad singlet characteristic of a cyclic borinic ester (C–B–O environment).
¹H NMR (B-CH₃)δ ~ 0.30 ppm (s, 3H)Confirms successful methylation at the boron center.
¹H NMR (Ring O-CH₂)δ ~ 3.90 ppm (t, 2H)Validates that the 1,2-oxaborolane ring remains intact and did not ring-open.

Step-by-Step Experimental Protocol

Note: 2-Methyl-1,2-oxaborolane is sensitive to atmospheric moisture. All glassware must be oven-dried (150 °C) and assembled under a continuous flow of dry Argon or Nitrogen. Solvents must be rigorously degassed and anhydrous.

Phase 1: Synthesis of 2-Isopropoxy-1,2-oxaborolane
  • Preparation : To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous THF (20 mL) and allyl alcohol (0.68 mL, 10.0 mmol).

  • Cooling : Submerge the flask in an ice-water bath (0 °C) and allow the solution to equilibrate for 10 minutes.

  • Hydroboration : Using a gas-tight syringe, add BH₃·SMe₂ (5.25 mL, 10.5 mmol) dropwise over 15 minutes.

    • Causality: Slow addition controls the exothermic nature of the reaction.

    • Self-Validation: You will observe immediate effervescence (H₂ gas evolution). The cessation of bubbling indicates the completion of the primary hydroboration event.

  • Cyclization : Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours to ensure complete intramolecular cyclization [2].

  • Stabilization (Quench) : Re-cool the flask to 0 °C. Add anhydrous isopropanol (0.92 mL, 12.0 mmol) dropwise.

    • Causality: The unquenched 1,2-oxaborolane possesses a labile B-H bond that rapidly forms intermolecular bridges, leading to intractable gels. Isopropanol converts this to a stable B-O(iPr) ester.

    • Self-Validation: Mild secondary effervescence will occur as the residual B-H bond is solvolyzed.

Phase 2: Grignard Alkylation
  • Temperature Reduction : Cool the reaction mixture containing the 2-isopropoxy-1,2-oxaborolane to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Substitution : Dropwise add MeMgBr (3.67 mL, 11.0 mmol) over 20 minutes down the side of the flask to pre-cool the reagent before it hits the solution.

    • Causality: Low temperatures are strictly required to prevent the highly nucleophilic Grignard reagent from attacking the ring oxygen and causing undesired ring-opening [4].

  • Maturation : Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

    • Self-Validation: As the reaction warms, a dense white precipitate (magnesium isopropoxide bromide salts) will crash out of solution, validating that the substitution has occurred.

Phase 3: Anhydrous Isolation
  • Precipitation : Add anhydrous pentane (20 mL) to the flask to further decrease the solubility of the magnesium salts and drive complete precipitation.

  • Filtration : Filter the suspension through an oven-dried Schlenk frit (under Argon) into a clean, dry round-bottom flask. Wash the filter cake with an additional 10 mL of pentane.

    • Causality: Aqueous workup is strictly avoided as cyclic borinic esters are highly susceptible to hydrolysis, which would revert the product to an acyclic boronic acid derivative.

  • Concentration & Distillation : Carefully concentrate the filtrate under mild vacuum (the product is volatile). Purify the crude oil by short-path fractional distillation under a static vacuum or inert atmosphere to yield 2-Methyl-1,2-oxaborolane as a clear, colorless liquid.

Mechanistic Logic and Risk Mitigation

To ensure high yields and reproducibility, the experimental design relies on a strict logical framework of risk mitigation, visualized below.

MechanisticLogic Problem1 Risk: Runaway H2 Evolution & Exothermic Reaction Solution1 Action: Slow BH3 addition at 0 °C Problem1->Solution1 Result1 Outcome: Controlled Intramolecular Cyclization Solution1->Result1 Problem2 Risk: Oligomerization of 1,2-Oxaborolane Intermediate Solution2 Action: Immediate iPrOH Quench Problem2->Solution2 Result2 Outcome: Formation of Stable Boronic Ester Solution2->Result2 Problem3 Risk: Ring-Opening during Grignard Addition Solution3 Action: MeMgBr addition at -78 °C Problem3->Solution3 Result3 Outcome: Selective B-O(iPr) Substitution Solution3->Result3

Mechanistic causality and risk mitigation strategies during oxaborolane synthesis.

References

  • Oxygen-Directed Intramolecular Hydroboration Journal of the American Chemical Society URL:[Link]

  • Synthesis of C–B–O five membered ring by hydroboration of allylalcohols in standard conditions Arabian Journal of Chemistry URL:[Link]

  • Borylative Transition Metal-Free Couplings of Vinyl Iodides with Various Nucleophiles, Alkenes or Alkynes Chemical Science (RSC) URL:[Link]

  • Boronic Ester Enabled[2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B National Center for Biotechnology Information (PMC) URL:[Link]

Application Notes & Protocols: The Role of 2-Methyl-1,2-oxaborolane in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Oxaboroles in Antifungal Research

The rise of drug-resistant fungal infections presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents with unique mechanisms of action.[1] Fungal pathogens such as Candida auris, Aspergillus fumigatus, and various dermatophytes exhibit increasing resistance to the limited arsenal of available antifungal drugs.[1] In this context, boron-containing heterocycles, particularly the oxaborole class, have emerged as a highly versatile and promising scaffold in medicinal chemistry.[2][3]

Oxaboroles are five-membered heterocyclic rings containing a boron atom, which confers unique chemical properties. The boron atom possesses an empty p-orbital, making it a Lewis acid capable of forming reversible covalent bonds with biological nucleophiles.[2][4] This distinct mode of interaction has led to the successful development of two FDA-approved drugs: tavaborole (AN2690), a potent antifungal for treating onychomycosis, and crisaborole, an anti-inflammatory agent for atopic dermatitis.[1][5]

This guide focuses on 2-Methyl-1,2-oxaborolane as a representative scaffold to explore the application of this chemical class in the development of new antifungal agents. We will delve into the primary mechanism of action, provide detailed protocols for synthesis and evaluation, and offer insights into the experimental workflows essential for researchers in mycology and drug discovery.

Mechanism of Action: Inhibition of Fungal Protein Synthesis

The primary antifungal mechanism for oxaborole-based agents like tavaborole is the targeted inhibition of an essential fungal enzyme, leucyl-tRNA synthetase (LeuRS).[5] This enzyme is critical for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA), a process vital for translating the genetic code into functional proteins.[6]

The oxaborole scaffold employs a unique mechanism known as "oxaborole tRNA trapping" (OBORT).[4][7] The boron atom within the oxaborole ring forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on the tRNA molecule, effectively trapping it within the editing site of the LeuRS enzyme.[4][8] This action halts the process of protein synthesis, leading to fungal cell death. This targeted approach provides a high degree of selectivity for the fungal enzyme over its human counterpart, contributing to a favorable safety profile.

cluster_0 Fungal Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Adduct Trapped Adduct (LeuRS-tRNA-Oxaborolane) LeuRS->Adduct Forms covalent bond with tRNA ribose tRNA tRNA-Leucine tRNA->LeuRS Binds to enzyme Oxaborolane 2-Methyl-1,2-oxaborolane Oxaborolane->LeuRS Enters active site ProteinSynthesis Protein Synthesis Adduct->ProteinSynthesis INHIBITS CellDeath Fungal Cell Death ProteinSynthesis->CellDeath Leads to

Caption: Mechanism of Action: Oxaborole-mediated inhibition of LeuRS.

Synthesis and Characterization Protocols

Protocol 1: Synthesis of 2-Methyl-1,2-oxaborolane

This protocol describes a general method for the preparation of 2-Methyl-1,3,2-dioxaborolane, a related precursor, which can be adapted for the synthesis of 2-Methyl-1,2-oxaborolane. The reaction involves the condensation of a borane precursor with a diol.[9]

Materials:

  • Trimethylborane (TMB)

  • Ethylene glycol

  • Anhydrous Toluene

  • Reaction vessel suitable for high-temperature reactions

  • Condenser and collection flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Assemble a reaction vessel equipped with a magnetic stirrer, a condenser, and an inert gas inlet/outlet. Ensure all glassware is flame-dried to remove moisture.

  • Reagent Addition: Under an inert atmosphere, charge the reaction vessel with anhydrous toluene. Add ethylene glycol to the solvent.

  • Reaction Initiation: Slowly bubble trimethylborane gas through the solution at room temperature. A more controlled method involves dissolving TMB in an appropriate solvent and adding it dropwise.

  • Heating: Gradually heat the reaction mixture to a specified temperature (e.g., 380°C, though this may vary depending on the specific precursors and scale).[9] The reaction progress can be monitored by observing the evolution of methane gas.

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, 2-Methyl-1,2-oxaborolane (or its dioxaborolane analog), can be isolated from the solvent by distillation under reduced pressure.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[9]

Application Notes: In Vitro and In Vivo Evaluation

Evaluating the antifungal potential of a new compound requires a systematic, multi-step approach, starting with in vitro susceptibility testing and progressing to in vivo efficacy models.[10]

Start Compound Synthesis (2-Methyl-1,2-oxaborolane) MIC Protocol 2: In Vitro MIC Determination (Broth Microdilution) Start->MIC TimeKill Protocol 3: Time-Kill Assay (Fungicidal vs. Fungistatic) MIC->TimeKill Promising MIC values InVivo Protocol 4: In Vivo Efficacy Model (e.g., Murine Dermatophytosis) TimeKill->InVivo Fungicidal activity confirmed Data Data Analysis & Lead Optimization InVivo->Data

Caption: Overall workflow for antifungal drug development.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound, which is the lowest concentration that prevents visible growth of a fungus.[11] The methodology should follow established standards such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11]

Materials:

  • 2-Methyl-1,2-oxaborolane (test compound) stock solution in DMSO.

  • 96-well flat-bottom microtiter plates.

  • Fungal strains (e.g., Trichophyton rubrum, Candida albicans).

  • RPMI-1640 medium.

  • Sterile saline, DMSO.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its concentration to a standard density (e.g., 0.5 McFarland standard), which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Compound Dilution: Perform a serial two-fold dilution of the 2-Methyl-1,2-oxaborolane stock solution in the 96-well plate using RPMI-1640 medium to achieve a range of desired final concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Plate Inoculation: Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (inoculum without compound) and a negative control (medium only). Also, include a solvent control (inoculum with the highest concentration of DMSO used).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a plate reader to measure optical density.

Data Presentation:

Fungal Species2-Methyl-1,2-oxaborolane MIC (µg/mL)Fluconazole MIC (µg/mL)
Trichophyton rubrum0.58
Candida albicans10.25
Aspergillus fumigatus216
Candida auris (resistant)1>64

Table 1: Representative MIC data comparing the in vitro activity of a hypothetical oxaborole compound against common fungal pathogens and a standard antifungal agent.

Protocol 3: Time-Kill Assay

This dynamic assay helps determine whether a compound is fungistatic (inhibits growth) or fungicidal (kills the organism).[12]

Procedure:

  • Prepare tubes with RPMI-1640 medium containing the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

  • Inoculate the tubes with the fungal suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL. Include a drug-free growth control.

  • Incubate the tubes at 35°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto drug-free agar (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates until colonies are visible, then count the number of Colony-Forming Units (CFU/mL).

  • Interpretation: A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[12] A fungistatic effect results in no significant change or a slight increase in CFU/mL.

Protocol 4: In Vivo Efficacy in a Murine Model of Dermatophytosis

Animal models are crucial for evaluating the in vivo efficacy and safety of a potential antifungal agent.[10][12] This protocol provides a general framework for a topical infection model.

Materials:

  • Laboratory mice (e.g., BALB/c).

  • Trichophyton rubrum inoculum.

  • Topical formulation of 2-Methyl-1,2-oxaborolane (e.g., 2% in a suitable vehicle like white petrolatum).

  • Vehicle control and positive control (e.g., commercial tavaborole solution).

Procedure:

  • Acclimatization & Preparation: Acclimate animals for at least one week. Anesthetize the mice and shave a small area on their dorsum.

  • Infection: Gently abrade the shaved skin and apply a suspension of T. rubrum to the area to induce infection.

  • Treatment: After allowing the infection to establish (typically 3-4 days), divide the animals into treatment groups: (1) Vehicle Control, (2) 2-Methyl-1,2-oxaborolane formulation, (3) Positive Control.

  • Dosing: Apply a fixed amount of the respective topical formulation to the infected area once or twice daily for a predetermined period (e.g., 7-14 days).

  • Efficacy Assessment: At the end of the treatment period, euthanize the animals. Excise the infected skin tissue.

  • Fungal Burden Quantification: Homogenize the tissue samples and perform serial dilutions. Plate the homogenate onto selective agar plates containing antibiotics to inhibit bacterial growth. Incubate the plates and count the fungal colonies (CFU) per gram of tissue.

  • Analysis: Compare the fungal burden (log10 CFU/g tissue) between the treatment groups. A statistically significant reduction in fungal load in the test group compared to the vehicle control indicates in vivo efficacy.

cluster_0 In Vivo Efficacy Protocol Prep 1. Animal Preparation (Shaving & Abrasion) Infect 2. Fungal Inoculation (e.g., T. rubrum) Prep->Infect Group 3. Group Assignment (Vehicle, Test, Positive Control) Infect->Group Treat 4. Daily Topical Treatment (7-14 days) Group->Treat Assess 5. Endpoint Assessment (Tissue Excision) Treat->Assess Quant 6. Fungal Burden Quantification (CFU/gram tissue) Assess->Quant Analysis 7. Statistical Analysis Quant->Analysis

Caption: Workflow for a murine model of dermatophytosis.

Conclusion and Future Directions

The 2-Methyl-1,2-oxaborolane scaffold and its derivatives represent a compelling area for antifungal drug discovery. Their unique mechanism of inhibiting fungal LeuRS offers a clear advantage over existing drug classes and a potential solution to combat antifungal resistance. The protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate these promising compounds. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and spectrum of activity, as well as pharmacokinetic and toxicology studies to ensure the development of safe and effective clinical candidates.

References

  • Jarnagin K, Chanda S, Coronado D, et al. Crisaborole topical ointment, 2%: a nonsteroidal, topical, anti-inflammatory phosphodiesterase 4 inhibitor in clinical development for the treatment of atopic dermatitis.
  • Nafee, N. Crisaborole: A Novel Nonsteroidal Topical Treatment for atopic Dermatitis. P T. 2017;42(8):520-523. ([Link])

  • Jenks JD, Hoenigl M, Prattes J, et al. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Molecules. 2020;25(24):5873. ([Link])

  • Oakley A, Syed M. Crisaborole. DermNet NZ. ([Link])

  • Patsnap. What is the mechanism of Crisaborole?. Patsnap Synapse. ([Link])

  • Dogra S, Yadav S. Crisaborole in Dermatology. Indian Dermatol Online J. 2023;14(5):656-661. ([Link])

  • Gupta AK, Daigle D, Foley KA. Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Skin Therapy Lett. 2015;20(1):1-4. ([Link])

  • New Drug Approvals. TAVABOROLE, AN 2690, 他伐硼罗 Таваборол تافابورول. New Drug Approvals. ([Link])

  • Jenks JD, Hoenigl M, Prattes J, et al. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. 2021. ([Link])

  • Gupta AK, Daigle D. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Rev Anti Infect Ther. 2014;12(7):735-742. ([Link])

  • Al-Fattani MA, Douglas LJ. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. 2018;5(7):329-343. ([Link])

  • Espinel-Ingroff A, Shadomy S. In vitro and in vivo evaluation of antifungal agents. Eur J Clin Microbiol Infect Dis. 1989;8(4):352-361. ([Link])

  • Le DD, Tiyaboonchai W, Chen X, et al. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Med Chem Lett. 2023;14(5):648-655. ([Link])

  • Singh S, Chandra R, Kumar P, et al. An upcoming drug for onychomycosis: Tavaborole. J Pharmacol Pharmacother. 2015;6(3):176-179. ([Link])

  • Gupta AK, Daigle D. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Rev Anti Infect Ther. 2014;12(7):735-742. ([Link])

  • Mohar M, Das T, Hajra A. Recent advances in the synthesis and applications of oxaborole derivatives. Org Biomol Chem. 2026;24:782-799. ([Link])

  • Sharma P, Kumar V, Singh P, et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals (Basel). 2023;16(5):759. ([Link])

  • Al-Fattani MA, Douglas LJ. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. 2018;5(7):329-343. ([Link])

  • Mohar M, Das T, Hajra A. Recent advances in the synthesis and applications of oxaborole derivatives. ResearchGate. 2026. ([Link])

  • Jacobs RT, Nare B, Wring SA, et al. Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Central Nervous System African Trypanosomiasis. Antimicrob Agents Chemother. 2011;55(11):5410-5419. ([Link])

  • Singh P, Kaur M, Kumar V, et al. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024). Expert Opin Ther Pat. 2025;35(11):983-999. ([Link])

  • Singh S, Sharma P, Kumar V, et al. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Molecules. 2021;26(11):3313. ([Link])

  • Le DD, Tiyaboonchai W, Chen X, et al. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Publications. 2023. ([Link])

  • ResearchGate. Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. ResearchGate. ([Link])

  • Hernandez V, Crepin T, Palencia A, et al. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS Infect Dis. 2018;4(10):1451-1461. ([Link])

  • Reiter H, Dong G. Synthesis and Versatility of 1,2-Oxaborines. Synfacts. 2026;22(02):182. ([Link])

  • Sayes M, Benoit G, Charette AB. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. 2019;96:277-299. ([Link])

  • Piers WE, Gille AL, Parvez M. Oxygen insertion into boroles as a route to 1,2-oxaborines. Chem Commun (Camb). 2011;47(32):9221-9223. ([Link])

  • ChemBK. 2-Methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. ChemBK. ([Link])

  • Young DE, Snyder GE, Schaeffer R. Preparation and Characterization of 2-Methyl-1,3,2-Dioxaborolane. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. 1973;3(2):161-168. ([Link])

  • de Oliveira HC, de Cássia Orlandi Sardi J, Dos Santos E, et al. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. PLoS Negl Trop Dis. 2019;13(6):e0007426. ([Link])

  • Ahmed N, Singh S, Khan A, et al. Antifungal Activities of Natural Products and Their Hybrid Molecules. Molecules. 2023;28(23):7802. ([Link])

  • Shi Y, Yang C, Wang Z, et al. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. 2025;30(8):3361. ([Link])

  • Al-Tel TH, Al-Qawasmeh RA, Zaarour R, et al. Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. Molecules. 2025;30(1):210. ([Link])

Sources

Experimental procedures for using 2-Methyl-1,2-oxaborolane as a reagent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Procedures and Mechanistic Insights for 2-Methyl-1,2-oxaborolane in Advanced Organic Synthesis

Executive Briefing

2-Methyl-1,2-oxaborolane is a highly specialized cyclic borinic ester characterized by a five-membered ring containing one boron and one oxygen atom, with a methyl group substituting the boron center. In modern drug discovery and complex molecule synthesis, oxaborolanes have emerged as a versatile framework due to the unique Lewis acidity of the boron center, which enables precise, reversible covalent interactions with biological targets and transition metal catalysts[1].

As a reagent, 2-Methyl-1,2-oxaborolane is primarily utilized as a superior nucleophilic partner in stereospecific Suzuki-Miyaura cross-couplings and as a foundational building block for core diversification in medicinal chemistry. This guide provides field-proven protocols and mechanistic rationales for deploying this reagent effectively, ensuring high stereoretention and minimal byproduct formation.

Mechanistic Causality & Reagent Design

The Problem with Acyclic Boron Reagents: In traditional Suzuki-Miyaura couplings involving secondary alkylboronic acids, the transmetalation step is notoriously problematic. Acyclic secondary alkylboron reagents frequently undergo rapid


-hydride elimination and reinsertion once transmetalated to Palladium, leading to extensive isomerization (yielding primary alkyl-coupled byproducts) and a complete loss of stereochemical integrity[2].

The 1,2-Oxaborolane Solution: Why does 2-Methyl-1,2-oxaborolane excel where others fail? The causality lies in its conformational rigidity. The five-membered cyclic structure restricts the rotation around the C–B bond. When paired with a bulky, electron-rich phosphine ligand (such as


), the rigid geometry of the oxaborolane forces the transmetalation to proceed via a stereoretentive pathway. Furthermore, the adjacent oxygen atom fine-tunes the Lewis acidity of the boron, accelerating the transmetalation rate before any competitive isomerization can occur. Cross-coupling of these 1,2-oxaborolane derivatives with aryl iodides or chlorides proceeds with near-perfect retention of configuration at the boron-bound secondary carbon atom[3].

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA + Aryl Halide TM Trans- metalation OA->TM + Base RE Reductive Elimination TM->RE + 1,2-Oxaborolane RE->Pd0 - Product

Catalytic cycle of stereospecific Suzuki-Miyaura coupling with 1,2-oxaborolanes.

Quantitative Performance Data

To illustrate the superiority of the cyclic borinic ester framework, the following table summarizes the comparative performance of various secondary alkylboron reagents in a standard Pd-catalyzed cross-coupling with 4-chloroanisole.

Boron ReagentStructural ClassCross-Coupling Yield (%)Stereoretention (ee %)Isomerization to Primary Alkyl (%)
2-Methyl-1,2-oxaborolane Cyclic Borinic Ester 88 >95 <2
sec-Butylboronic acidAcyclic Boronic Acid451255
sec-Butyl-BpinCyclic Boronic Ester624030

Data synthesized from comparative stereospecific coupling studies demonstrating the suppression of isomerization via cyclic boron nucleophiles[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. We embed specific analytical checkpoints within the workflow to ensure the integrity of the reagent and the catalyst before committing to the full reaction.

Workflow A Substrate Preparation (Aryl Halide + Base) B Reagent Addition (2-Methyl-1,2-oxaborolane) A->B C Catalyst Activation (Pd Precatalyst) B->C D Cross-Coupling Reaction (60°C, 12h) C->D E Workup & Purification (Extraction) D->E F Product Validation (NMR / HPLC) E->F

Experimental workflow for borylative cross-coupling using 2-Methyl-1,2-oxaborolane.
Protocol A: Stereospecific Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

This procedure couples 2-Methyl-1,2-oxaborolane with an aryl chloride while maintaining the stereocenter. The use of a preformed


 precatalyst is mandatory; generating the catalyst in situ from 

leads to incomplete conversion due to competitive binding of the dba ligand[2].

Materials:

  • 2-Methyl-1,2-oxaborolane (1.5 equiv, 0.75 mmol)

  • Aryl chloride (1.0 equiv, 0.50 mmol)

  • 
     precatalyst (5 mol%, 0.025 mmol)
    
  • 
     (3.0 equiv, 1.5 mmol)
    
  • Degassed Toluene /

    
     (2:1 ratio, 3.0 mL total)
    

Step-by-Step Procedure:

  • Reagent Validation (Critical Step): Prior to use, analyze the 2-Methyl-1,2-oxaborolane via

    
     NMR. A sharp singlet at ~32–34 ppm confirms the structural integrity of the cyclic borinic ester. A shift toward ~20 ppm indicates hydrolytic ring-opening; discard the reagent if this is observed.
    
  • Matrix Assembly: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the aryl chloride,

    
    , and the 
    
    
    
    precatalyst.
  • Solvent & Reagent Introduction: Add the degassed Toluene (2.0 mL) followed by the 2-Methyl-1,2-oxaborolane. Finally, add the degassed

    
     (1.0 mL). Causality note: The biphasic system is crucial. The water dissolves the inorganic base, facilitating the formation of the reactive hydroxyboronate intermediate required for rapid transmetalation.
    
  • Thermal Activation: Seal the tube, remove it from the glovebox, and stir vigorously at 60 °C for 12 hours.

  • Quench and Extraction: Cool the mixture to room temperature. Dilute with EtOAc (5 mL) and quench with saturated aqueous

    
     (5 mL). Extract the aqueous layer with EtOAc (3 × 5 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Oxidative Cleavage to Chiral 1,3-Diols

When 1,2-oxaborolanes are generated as intermediates (e.g., via Copper(I)-catalyzed borylative exo-cyclization[4]), the robust C–B bond can be stereospecifically oxidized to yield valuable 1,3-diols without epimerization.

Materials:

  • 1,2-oxaborolane adduct (1.0 equiv, 0.50 mmol)

  • Aqueous

    
     (3.0 M, 2.0 mL)
    
  • Aqueous

    
     (30% w/w, 1.0 mL)
    
  • THF (3.0 mL)

Step-by-Step Procedure:

  • Solubilization: Dissolve the 1,2-oxaborolane adduct in THF (3.0 mL) in a round-bottom flask and cool to 0 °C using an ice bath.

  • Base Addition: Dropwise, add the 3.0 M

    
     solution over 5 minutes. Stir for 10 minutes to form the boronate complex.
    
  • Oxidation: Slowly add the 30%

    
     solution. Caution: This step is highly exothermic. Maintain the temperature at 0 °C to prevent degradation of sensitive functional groups.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Isolation: Quench the excess peroxide with saturated aqueous

    
     (2 mL). Extract the product with Dichloromethane (3 × 10 mL), dry over 
    
    
    
    , and concentrate to yield the stereopure 1,3-diol.

References

  • Title : Recent advances in the synthesis and applications of oxaborole derivatives Source : Organic & Biomolecular Chemistry (RSC Publishing) URL :[Link]

  • Title : Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides Source : Journal of the American Chemical Society URL :[Link]

  • Title : Transition Metal-Free 1,2-Carboboration of Unactivated Alkenes Source : Journal of the American Chemical Society URL :[Link]

  • Title : Copper(I)-Catalyzed Diastereoselective Borylative Exo-Cyclization of Alkenyl Aryl Ketones Source : Synlett (Hokkaido University) URL :[Link]

Sources

2-Methyl-1,2-oxaborolane for the preparation of serine protease inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: 2-Methyl-1,2-oxaborolane: A Versatile Precursor for the Synthesis of Novel Serine Protease Inhibitors via ANRORC-type Ring Transformation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Serine proteases represent a major class of enzymes integral to numerous physiological and pathological processes, making them prime targets for therapeutic intervention.[1][2] Boronic acid derivatives are well-established as potent, reversible covalent inhibitors of serine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4][5] This application note details the utility of 2-Methyl-1,2-oxaborolane, a stable and readily available cyclic boronic ester, as a key building block for the synthesis of novel serine protease inhibitors. We propose and outline a synthetic strategy centered on the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, a powerful tool in heterocyclic chemistry, to construct complex inhibitor scaffolds.[6] This guide provides the foundational mechanistic principles, detailed step-by-step synthetic and analytical protocols, and data interpretation guidelines for researchers aiming to develop next-generation serine protease inhibitors.

Part 1: Mechanistic Principles of Serine Protease Catalysis and Inhibition

The Catalytic Triad and Peptide Hydrolysis

Serine proteases employ a highly conserved catalytic triad, typically comprising Serine (Ser), Histidine (His), and Aspartate (Asp) residues, located within the enzyme's active site.[7][8][9] The catalysis of peptide bond cleavage proceeds via a two-step "ping-pong" mechanism involving covalent catalysis.[9][10]

  • Acylation: The His residue, polarized by the adjacent Asp, acts as a general base, abstracting a proton from the Ser hydroxyl group. This enhances the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the substrate's scissile peptide bond.[8][9] This forms a transient, high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds from the "oxyanion hole" in the active site.[7] The intermediate then collapses, breaking the peptide bond and releasing the C-terminal portion of the substrate, while the N-terminal portion remains covalently bound to the serine as an acyl-enzyme intermediate.[7][10]

  • Deacylation: A water molecule enters the active site, and the His residue, now acting as a general acid, protonates the leaving amine. For the deacylation step, the His residue activates the water molecule for a nucleophilic attack on the acyl-enzyme intermediate's carbonyl carbon.[8] This process mirrors the first step, forming a second tetrahedral intermediate that subsequently collapses to release the N-terminal peptide fragment and regenerate the active enzyme.[8][10]

Serine_Protease_Catalysis cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase ES Enzyme-Substrate Complex (E-S) TS1 Tetrahedral Intermediate 1 (TS1) ES->TS1 Ser195 attacks peptide carbonyl Acyl Acyl-Enzyme Intermediate (E-Acyl) + P1 TS1->Acyl Peptide bond cleaves TS2 Tetrahedral Intermediate 2 (TS2) Acyl->TS2 H2O attacks acyl-enzyme EP2 Enzyme + P2 TS2->EP2 Acyl-enzyme bond cleaves EP2->ES New Substrate Binds Boronic_Acid_Inhibition Enzyme Active Serine Protease Ser-OH His-N Complex Enzyme-Inhibitor Complex Ser-O-B⁻(OH)₂-R His-NH⁺ Enzyme:ser->Complex Nucleophilic attack Inhibitor Boronic Acid Inhibitor R-B(OH)₂ Inhibitor->Complex Binds to active site Complex->Enzyme Reversible Dissociation

Figure 2: Covalent adduct formation between a serine protease and a boronic acid inhibitor.

Part 2: 2-Methyl-1,2-oxaborolane as a Synthetic Precursor

2-Methyl-1,2-oxaborolane is a cyclic ester of methylboronic acid. This structure confers several advantages for synthesis:

  • Stability: Compared to free boronic acids, which can undergo dehydration to form cyclic boroxine anhydrides, the oxaborolane ring provides enhanced stability, simplifying handling, storage, and purification.

  • Reactivity: The boron-oxygen bonds in the oxaborolane ring are susceptible to cleavage under specific reaction conditions, allowing for its use as a masked boronic acid.

  • Synthetic Handle: The entire ring system can participate in unique chemical transformations, such as the ANRORC mechanism, to build more complex heterocyclic structures.

Proposed Synthesis via an ANRORC-type Mechanism

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a powerful transformation in heterocyclic chemistry where a nucleophile attacks an electron-deficient ring, leading to the opening of the initial ring and subsequent closure to form a new heterocyclic system. [6][11] We propose a novel synthetic route where 2-Methyl-1,2-oxaborolane acts as the nucleophile, attacking an activated heterocyclic electrophile (e.g., a di-substituted pyrimidine). The subsequent ring opening and closure sequence incorporates the boron moiety into a new, larger heterocyclic scaffold, a common strategy in medicinal chemistry. [6]

ANRORC_Workflow Start Reagents: - 2-Methyl-1,2-oxaborolane - Activated Heterocycle (e.g., Dihalopyrimidine) Step1 Step 1: Nucleophilic Addition Start->Step1 Base catalysis Step2 Step 2: Ring Opening Step1->Step2 Formation of Meisenheimer-like complex Step3 Step 3: Ring Closure Step2->Step3 Intramolecular rearrangement Intermediate Fused Bicyclic Boronic Ester Intermediate Step3->Intermediate Step4 Step 4: Hydrolysis (Deprotection) Intermediate->Step4 Acidic or basic conditions Final Final Product: Active Boronic Acid Inhibitor Step4->Final

Figure 3: Proposed workflow for inhibitor synthesis via the ANRORC mechanism.

Part 3: Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of Fused Boron-Heterocycle via ANRORC

This protocol describes a general procedure for the reaction between 2-Methyl-1,2-oxaborolane and a model electrophile, 2,4-dichloropyrimidine.

Reagents & Equipment:

  • 2-Methyl-1,2-oxaborolane

  • 2,4-Dichloropyrimidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Chlorobenzene

  • Oven-dried Schlenk flask with magnetic stir bar

  • Nitrogen or Argon gas line

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.).

  • Add anhydrous chlorobenzene (10 mL) to dissolve the substrate.

  • Add 2-Methyl-1,2-oxaborolane (1.2 mmol, 1.2 equiv.) to the solution via syringe.

  • Add DBU (3.0 mmol, 3.0 equiv.) dropwise to the stirring solution at room temperature. [12]5. Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the fused boronic ester intermediate.

  • Characterize the product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and HRMS.

Protocol 2: Hydrolysis to Active Boronic Acid Inhibitor

This protocol describes the deprotection of the boronic ester to yield the active free boronic acid.

Reagents & Equipment:

  • Fused boronic ester intermediate from Protocol 1

  • Tetrahydrofuran (THF) / Water solvent system

  • 1 M Hydrochloric Acid (HCl)

  • Round-bottom flask with magnetic stir bar

  • Standard glassware for extraction

Procedure:

  • Dissolve the fused boronic ester intermediate (0.5 mmol) in a 1:1 mixture of THF and water (10 mL).

  • Add 1 M HCl (2.0 mL) to the solution.

  • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the final boronic acid inhibitor.

  • Characterize the final product. Note: Boronic acids can be challenging to characterize by NMR due to potential dehydration; HRMS is critical for confirmation.

Protocol 3: In Vitro Serine Protease Inhibition Assay

This protocol provides a method to determine the inhibitory potency (IC₅₀) of the synthesized compound against a model serine protease, such as trypsin.

Reagents & Equipment:

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), a chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

  • Synthesized inhibitor stock solution in DMSO

  • 96-well microplate reader

  • 96-well microplates

Procedure:

  • Prepare a series of dilutions of the synthesized inhibitor in Tris-HCl buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤1%.

  • In a 96-well plate, add 50 µL of buffer to the blank wells, and 50 µL of the various inhibitor dilutions or a vehicle control (buffer with DMSO) to the sample wells.

  • Add 25 µL of a freshly prepared trypsin solution (e.g., 10 µg/mL in buffer) to all wells except the blanks.

  • Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme. [13]5. Initiate the reaction by adding 25 µL of BAPNA substrate solution (e.g., 1 mM in buffer) to all wells. [13]6. Immediately measure the absorbance at 405 nm (for the p-nitroaniline product) every minute for 15-30 minutes using a microplate reader at 37 °C.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

  • Calculate the percent inhibition for each concentration relative to the vehicle control.

  • Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 4: Data Presentation and Interpretation

Quantitative inhibition data should be summarized for clear comparison. The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%. For more detailed mechanistic studies, the inhibition constant (Kᵢ) can be determined using methods like the Cheng-Prusoff equation or by analyzing reaction progress curves. [14] Table 1: Example Inhibition Data Summary

CompoundTarget ProteaseSubstrateIC₅₀ (nM)Kᵢ (nM)Inhibition Type
Inhibitor ATrypsinBAPNA65 ± 530 ± 3Competitive
Inhibitor AChymotrypsinBTEE>10,000N/ANo Inhibition
Inhibitor BTrypsinBAPNA150 ± 1270 ± 8Competitive

Troubleshooting:

  • Poor Solubility: If the synthesized inhibitor has poor aqueous solubility, consider using co-solvents or modifying the compound's structure to improve this property.

  • Inhibitor Instability: Free boronic acids can be unstable. Prepare solutions fresh and consider pH effects on stability.

  • No Inhibition Observed: Confirm the structural integrity of the final compound. Re-evaluate the inhibitor design, as shape complementarity and specific interactions with the enzyme's S1, S2, etc., pockets are crucial for potency. [15][16]

Conclusion

2-Methyl-1,2-oxaborolane serves as a highly valuable and versatile building block in medicinal chemistry for the development of serine protease inhibitors. Its stability and unique reactivity, particularly in ANRORC-type transformations, open avenues for creating novel heterocyclic scaffolds. The protocols outlined in this note provide a comprehensive framework for the synthesis, purification, and functional evaluation of potent and selective serine protease inhibitors derived from this precursor.

References

  • Vertex AI Search. (2024, June 21). What are Serine protease inhibitors and how do they work?
  • ResearchGate. Mechanisms of action of serine protease inhibitors.
  • Schweinitz, A., et al. (2008).
  • Creative Biolabs. Serine Protease Inhibitor Development.
  • MDPI. (2024).
  • University of California, Davis. (2005, October 7). Lecture 16: Enzyme Mechanism: Serine Proteases.
  • RCSB PDB-101. (2016, November 12). The catalytic triad and its role in the serine protease mechanism.
  • PubMed. Inhibition of serine proteases by arylboronic acids.
  • Wikipedia. Serine protease.
  • ResearchGate. Inhibition mechanism of peptide boronic acids against serine protease.
  • PNAS. (2006, May 2).
  • Bentham Science. (2014, September 1). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
  • PMC.
  • Wikipedia. ANRORC mechanism.
  • PMC. (2025, March 28).
  • MDPI. (2020, January 4).
  • University of Kansas, Medicinal Chemistry. Design and Synthesis of Proteinase Inhibitors.
  • RSC Publishing. ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles.
  • ResearchGate. ANRORC process in 1-alkylazolo[5,1-c]t[1][17][15]riazin-4(1H)-ones.

Sources

Application Notes and Protocols for the Preclinical Evaluation of Novel Boron Carriers in Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Boron Delivery Agents

Boron Neutron Capture Therapy (BNCT) represents a paradigm shift in radiotherapy, offering a binary treatment modality that can theoretically eradicate tumor cells with cellular-level precision while sparing adjacent healthy tissues.[1][2] The efficacy of BNCT is fundamentally dependent on two components: a source of low-energy thermal neutrons and the selective accumulation of a sufficient concentration of non-radioactive boron-10 (¹⁰B) within the tumor.[1] When irradiated, the ¹⁰B nucleus captures a neutron and undergoes a fission reaction, releasing a high-energy alpha particle (⁴He) and a recoiling lithium-7 (⁷Li) nucleus.[1][3] These particles have a short path length of approximately 5-9 μm, roughly the diameter of a single cell, thereby confining the cytotoxic effect to the boron-loaded cells.[1][4]

Currently, two boron delivery agents, (L)-4-dihydroxy-borylphenylalanine (L-BPA) and sodium mercaptoundecahydro-closo-dodecaborate (BSH), have been used in clinical trials.[5][6][7] However, these agents are not ideal due to limitations in tumor selectivity and uptake efficiency, which necessitates the administration of high doses.[7][8] Consequently, the development of new, more effective boron delivery agents is a critical area of research to broaden the clinical applicability and enhance the therapeutic index of BNCT.[6][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel boron-containing compounds for BNCT. While the specific compound 2-Methyl-1,2-oxaborolane is noted as the topic of interest, a thorough review of current literature reveals a lack of specific data for its application in BNCT. Therefore, this guide will use a hypothetical boron-containing small molecule, hereafter referred to as "Boro-M" (representing a conceptual 2-Methyl-1,2-oxaborolane derivative), to illustrate the essential application notes and protocols for its rigorous preclinical assessment. The principles and methodologies outlined herein are universally applicable to the evaluation of any novel boron carrier.

Pillar 1: Foundational Principles & Ideal Characteristics of a BNCT Agent

Before embarking on experimental evaluation, it is crucial to understand the essential criteria that a successful BNCT agent must meet. These characteristics form the basis for the experimental design and data interpretation.

Key Requirements for an Effective Boron Delivery Agent:

  • High Boron Content: The molecule should carry a significant number of ¹⁰B atoms to ensure a therapeutic dose can be achieved in the tumor.

  • Low Intrinsic Toxicity: The agent itself must be non-toxic at the concentrations required for effective BNCT.[8][10]

  • High Tumor Selectivity: The agent must preferentially accumulate in tumor tissue compared to surrounding normal tissues and blood. Ideal tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) boron concentration ratios are greater than 3:1.[6][8][10]

  • Sufficient Tumor Concentration: A minimum concentration of approximately 20-50 µg of ¹⁰B per gram of tumor tissue is generally considered necessary for a therapeutic effect.[6][10]

  • Favorable Pharmacokinetics: The agent should persist in the tumor for the duration of the neutron irradiation but clear relatively quickly from the blood and normal tissues.[6][10]

  • Good Aqueous Solubility: For systemic administration, the compound should have adequate solubility in physiological media.

Pillar 2: Preclinical Evaluation Workflow

The preclinical assessment of "Boro-M" should follow a logical, stepwise progression from in vitro characterization to in vivo efficacy studies. This workflow is designed to systematically validate the compound's suitability as a BNCT agent.

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Studies A Synthesis & Characterization of Boro-M B Aqueous Solubility & Stability Assessment A->B C In Vitro Cytotoxicity Assay (Dark Toxicity) B->C D Cellular Uptake & Subcellular Localization C->D E Animal Model Selection (e.g., Glioma, Melanoma) D->E Go/No-Go Decision F Maximum Tolerated Dose (MTD) & Acute Toxicity E->F G Biodistribution & Pharmacokinetics (PK) F->G H In Vivo BNCT Efficacy Study G->H I Data Analysis & Reporting H->I

Caption: Preclinical evaluation workflow for a novel BNCT agent.

Pillar 3: Detailed Experimental Protocols

As a Senior Application Scientist, the following protocols are presented not merely as steps, but as a self-validating system. The rationale behind each step is explained to ensure experimental choices are clear and grounded in the objectives of BNCT agent development.

Protocol 1: In Vitro Cytotoxicity (Dark Toxicity) Assessment

Objective: To determine the intrinsic toxicity of "Boro-M" in the absence of neutron irradiation. A suitable BNCT agent should have minimal toxicity to ensure that the therapeutic effect is derived from the neutron capture reaction, not the chemical nature of the drug itself.[8][10]

Materials:

  • Selected cancer cell lines (e.g., U87MG for glioblastoma, A375 for melanoma).[10]

  • Normal cell line as a control (e.g., HEK293 for kidney cells).[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • "Boro-M" stock solution (dissolved in a suitable vehicle like DMSO or PBS).

  • 96-well cell culture plates.

  • MTT or WST-8 assay kit.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of dilutions of "Boro-M" in complete culture medium. A typical concentration range to test would be from 0.1 µM to 500 µM. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared "Boro-M" dilutions to the respective wells.

  • Incubation: Incubate the plates for a period that mimics the potential clinical administration-to-irradiation window (e.g., 24 hours).

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., WST-8). This typically involves adding the reagent to each well, incubating for 1-4 hours, and then measuring the absorbance on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Expected Outcome & Interpretation: A successful candidate agent like "Boro-M" should exhibit a high IC₅₀ value, indicating low intrinsic toxicity. For instance, if significant toxicity is only observed at concentrations far exceeding those required for therapeutic boron accumulation (e.g., >200 µM), the compound is considered promising.

Parameter"Boro-M" (Hypothetical Data)L-BPA (Reference)Interpretation
IC₅₀ on U87MG (µM) > 400 µM~350 µMLow intrinsic toxicity, comparable to or better than the clinical standard.
IC₅₀ on HEK293 (µM) > 500 µM> 400 µMLow toxicity in normal cells, indicating a favorable safety profile.
Protocol 2: Cellular Boron Uptake Analysis

Objective: To quantify the amount of ¹⁰B accumulated by cancer cells after incubation with "Boro-M". This is a critical measurement to determine if the compound can deliver the required therapeutic concentration of boron (~10⁹ atoms/cell).[3][10]

Materials:

  • Cancer cell lines (e.g., U87MG).

  • "Boro-M" solution at a defined concentration (e.g., 50 µM, based on low toxicity).

  • 6-well cell culture plates.

  • Trypsin-EDTA.

  • Phosphate-buffered saline (PBS).

  • Cell counter.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES).[3][11]

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁶) in 6-well plates and allow them to adhere overnight.

  • Treatment: Incubate the cells with a medium containing a known concentration of "Boro-M" for various time points (e.g., 2, 6, 12, 24 hours) to assess uptake kinetics.

  • Cell Harvesting: At each time point, wash the cells thoroughly with ice-cold PBS three times to remove any extracellular compound.

  • Cell Counting: Detach the cells using trypsin, neutralize, and count them accurately using a hemocytometer or automated cell counter.

  • Sample Preparation for ICP-MS: Pellet the known number of cells by centrifugation. The cell pellet is then digested, typically using a strong acid like nitric acid, to prepare it for elemental analysis.

  • Boron Quantification: Analyze the digested sample using ICP-MS to determine the total boron concentration. A standard curve using known boron concentrations must be generated for accurate quantification.

  • Data Calculation: Express the results as µg of ¹⁰B per 10⁹ cells or µg of ¹⁰B per gram of cells.

Expected Outcome & Interpretation: The data should demonstrate time-dependent uptake of boron. A successful compound will achieve a cellular concentration at or above the therapeutic threshold (ideally >20 µg ¹⁰B/g cells) within a reasonable timeframe (e.g., 6-24 hours).

Incubation Time (h)Cellular Boron Concentration (µg ¹⁰B / 10⁹ cells) - Hypothetical Data
2 8.5 ± 1.2
6 21.3 ± 2.5
12 35.8 ± 3.1
24 42.1 ± 3.9
Protocol 3: In Vivo Biodistribution and Pharmacokinetics

Objective: To evaluate the distribution, accumulation, and clearance of "Boro-M" in a tumor-bearing animal model. This is the most critical in vivo experiment to determine the T/N and T/B ratios and to identify the optimal time window for neutron irradiation.[12]

Materials:

  • Tumor-bearing animal model (e.g., Balb/c mice with subcutaneously implanted CT26 colon carcinoma or nude mice with orthotopic U87MG brain tumors).

  • "Boro-M" formulated for intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Surgical tools for tissue dissection.

  • ICP-MS for boron quantification.

Procedure:

  • Animal Model Preparation: Inoculate animals with tumor cells. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer a single dose of "Boro-M" to the animals (e.g., 15-30 mg B/kg body weight). The dose should be based on prior MTD studies.[13]

  • Time-Point Euthanasia: At various time points post-administration (e.g., 1, 3, 6, 12, 19, 24 hours), euthanize cohorts of animals (n=3-5 per time point).[13]

  • Tissue and Blood Collection: Immediately collect blood via cardiac puncture. Dissect key tissues: tumor, brain, liver, kidney, muscle, and skin.

  • Sample Processing: Weigh each tissue sample. Prepare blood and tissue samples for ICP-MS analysis via acid digestion.

  • Boron Quantification: Determine the boron concentration in each sample using ICP-MS.

  • Data Analysis: Calculate the boron concentration in µg ¹⁰B per gram of tissue. Determine the T/N and T/B ratios at each time point. Plot the concentration-time profiles for each tissue.

Expected Outcome & Interpretation: The ideal outcome is a high and sustained boron concentration in the tumor with rapid clearance from blood and normal tissues. The peak T/N and T/B ratios will define the optimal therapeutic window for subsequent BNCT efficacy studies.

G cluster_0 Biodistribution Protocol A Administer Boro-M to Tumor-Bearing Mice B Euthanize Cohorts at Multiple Time Points A->B C Collect Blood & Tissues (Tumor, Brain, Liver, etc.) B->C D Quantify Boron via ICP-MS C->D E Calculate µg B/g Tissue & Tumor/Normal Ratios D->E F Identify Optimal Therapeutic Window E->F

Caption: Workflow for in vivo biodistribution studies.

Hypothetical Biodistribution Data Summary (at Optimal Time Point: 12h post-injection)

TissueBoron Concentration (µg ¹⁰B/g)Ratio to Tumor
Tumor 38.5 ± 4.21.0
Blood 9.1 ± 1.5T/B Ratio: 4.2
Brain (Normal) 4.5 ± 0.9T/N Ratio: 8.6
Liver 12.3 ± 2.1T/N Ratio: 3.1
Muscle 6.8 ± 1.1T/N Ratio: 5.7
Protocol 4: In Vivo BNCT Efficacy Study

Objective: To assess the therapeutic efficacy of "Boro-M"-mediated BNCT in a tumor-bearing animal model.

Materials:

  • Tumor-bearing animal model with established tumors.

  • "Boro-M" formulation.

  • A source of thermal or epithermal neutrons (nuclear reactor or accelerator-based).[14][15]

  • Animal irradiation setup/jig.

  • Calipers for tumor measurement.

Procedure:

  • Group Allocation: Randomly assign tumor-bearing animals to four groups:

    • Group 1: Untreated Control (saline only).

    • Group 2: "Boro-M" only (no irradiation).

    • Group 3: Neutrons only (no "Boro-M").

    • Group 4: BNCT ("Boro-M" + Neutrons).

  • Compound Administration: For Groups 2 and 4, administer "Boro-M" at the predetermined optimal dose.

  • Neutron Irradiation: At the optimal therapeutic window identified in the biodistribution study, irradiate the tumors of animals in Groups 3 and 4 with a prescribed dose of neutrons.[15]

  • Monitoring: Monitor the animals regularly for:

    • Tumor Growth: Measure tumor volume with calipers 2-3 times per week.

    • Survival: Record survival data for a Kaplan-Meier analysis.

    • Toxicity: Monitor body weight and general health status for any signs of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point (e.g., 60 days).

Expected Outcome & Interpretation: A successful BNCT experiment will show a significant delay in tumor growth and a significant increase in median survival in the BNCT group (Group 4) compared to all control groups. The "Boro-M" only and "Neutrons only" groups should show growth curves similar to the untreated control, confirming that the therapeutic effect is a result of the binary combination.

Conclusion

The preclinical evaluation of a novel boron delivery agent is a meticulous, multi-stage process that requires a systematic approach. By following the detailed protocols for assessing cytotoxicity, cellular uptake, in vivo biodistribution, and therapeutic efficacy, researchers can build a comprehensive data package to validate a candidate compound like "Boro-M". The causality behind each experimental choice is rooted in the fundamental requirements for a successful BNCT agent: selective and sufficient accumulation of non-toxic boron in the tumor. Through this rigorous, self-validating workflow, the most promising candidates can be identified for further development and potential clinical translation, ultimately advancing the field of Boron Neutron Capture Therapy.

References

  • Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers. (2023). Source not specified.
  • Barth, R. F., et al. (2018). Boron delivery agents for neutron capture therapy of cancer.
  • Boron delivery systems for enhanced boron neutron capture therapy: a comprehensive review. (2023). Medical Lasers.
  • New Boron Delivery Agents. (2022). National Cancer Institute (NCI) Workshop on Neutron Capture Therapy.
  • Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers. (2025).
  • Marforio, T. D., et al. (2023). In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. Cancers.
  • In vitro and in vivo BNCT investigations using a carborane containing sulfonamide targeting CAIX epitopes on malignant pleural mesothelioma and breast cancer cells. (2020). Scientific Reports.
  • Towards New Delivery Agents for Boron Neutron Capture Therapy: Synthesis and In Vitro Evaluation of a Set of Fluorinated Carbohydrate Deriv
  • The current status and novel advances of boron neutron capture therapy clinical trials. (2024).
  • Exploring the Physical and Biological Aspects of BNCT with a Carboranylmethylbenzo[b]acridone Compound in U87 Glioblastoma Cells. (2022).
  • In vitro BNCT effects with the boron delivery agents. (2023).
  • Marforio, T. D., et al. (2023). In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. PubMed.
  • Boron Neutron Capture Therapy (BNCT) Mediated by Maleimide-Functionalized Closo-Dodecaborate Albumin Conjugates (MID:BSA) for Oral Cancer: Biodistribution Studies and In Vivo BNCT in the Hamster Cheek Pouch Oral Cancer Model. (2022). MDPI.
  • Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide. (2024). MDPI.
  • A Review of Boron Neutron Capture Therapy: Its History and Current Challenges. (2023). Cancers.
  • Synthesis and Cancer Cell Targeting of a Boron-Modified Heat-Stable Enterotoxin Analog for Boron Neutron Capture Therapy (BNCT). (2025). MDPI.
  • In vivo evaluation of the effects of combined boron and gadolinium neutron capture therapy in mouse models. (2022). Scientific Reports.
  • Next generation of boron neutron capture therapy (BNCT) agents for cancer treatment. (2023). Medical Research Reviews.
  • Performance of iLMI‐CB as a boron agent for BNCT. (2022).
  • Azab, A. (2025). Boron Neutron Capture Therapy (BNCT). Azab Lab, UT Southwestern.
  • Optimizing Boron Neutron Capture Therapy (BNCT)

Sources

Application Note: High-Throughput Screening of 2-Methyl-1,2-oxaborolane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 2-Methyl-1,2-oxaborolane scaffold represents a distinct class of cyclic borinic esters, differentiated from their benzo-fused counterparts (benzoxaboroles like Tavaborole) by a saturated or partially saturated five-membered ring. These compounds possess a unique boron center that acts as a Lewis acid, capable of forming reversible covalent bonds with nucleophiles—most notably cis-diols found in biomolecules like sugars, RNA, and glycoproteins.

In drug discovery, this scaffold is prized for its ability to engage targets via Occupancy-Driven Reversible Covalency . However, this same reactivity presents unique challenges in High-Throughput Screening (HTS). Standard HTS protocols often fail for boron-containing libraries due to:

  • Buffer Incompatibility: Complexation with buffer components (e.g., Tris, carbohydrates).

  • False Positives: Non-specific binding to assay reagents (e.g., ATP ribose moieties).

  • Stability: Susceptibility to oxidative deboronation or hydrolysis in unbuffered aqueous solutions.

This guide provides a validated workflow to screen 2-Methyl-1,2-oxaborolane derivatives, minimizing artifacts and maximizing hit fidelity.

Chemical Biology of the Scaffold

Understanding the behavior of the boron center is prerequisite to assay design. Unlike carbon-based electrophiles (e.g., acrylamides) that form permanent bonds, the oxaborolane boron atom oscillates between a trigonal planar (


) neutral form and a tetrahedral (

) anionic form upon nucleophilic attack.
Mechanism of Action: The "Boron Trap"

In the context of antimicrobial screening (e.g., targeting Leucyl-tRNA Synthetase, LeuRS), the oxaborolane forms a stable adduct with the 2',3'-cis-diol of the tRNA's 3'-terminal adenosine. This traps the tRNA in a non-functional state, inhibiting protein synthesis.

BoronMechanism Scaffold 2-Methyl-1,2-oxaborolane (sp2, Trigonal Planar) Transition Tetrahedral Intermediate (sp3, Anionic) Scaffold->Transition Reversible Covalent Bond (Lewis Acid-Base) Target Target Nucleophile (e.g., tRNA cis-diol) Target->Transition Transition->Scaffold Dissociation (Reversibility) Inhibition Biological Effect (Protein Synthesis Halt) Transition->Inhibition Stable Adduct Formation

Figure 1: The reversible covalent mechanism of oxaborolane derivatives binding to a cis-diol target.

Compound Management & Library Preparation[1]

Critical Directive: Do not treat boron libraries like standard small molecules.

  • Solvent: DMSO is the standard, but avoid protic solvents (methanol/ethanol) in stock solutions as they can undergo ligand exchange with the ring oxygen, opening the oxaborolane ring (solvolysis).

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidative deboronation.

Protocol: Library Solubilization
  • Weighing: Weigh solid derivatives into amber glass vials (boron compounds can be light-sensitive).

  • Dissolution: Dissolve to 10 mM in anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

  • QC Check: Perform random LC-MS checks. Note: Boron has a distinct isotopic pattern (

    
    : 
    
    
    
    ratio ~1:4). Look for the mass split to confirm integrity.
  • Plating: Transfer to cyclic olefin copolymer (COC) plates. Avoid polystyrene plates if long-term storage is planned, as residual monomers can interact with Lewis acidic boron.

HTS Assay Protocol: LeuRS Inhibition (Enzymatic)

This protocol is optimized for screening oxaborolane derivatives against bacterial Leucyl-tRNA Synthetase (LeuRS), a validated target for this class.

A. Assay Principle

The assay measures the aminoacylation of tRNA.

  • Reaction: Leucine + tRNA + ATP

    
     Leu-tRNA + AMP + PPi
    
  • Readout: Detection of AMP utilizing a coupled luminescent system (e.g., AMP-Glo).

B. Buffer Optimization (The "No-Diol" Rule)

Standard buffers like Tris or HEPES are acceptable, but additives must be scrutinized.

  • FORBIDDEN: Sorbitol, Glycerol (>5%), Dithiothreitol (DTT) at high concentrations (can complex boron).

  • RECOMMENDED: TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent; MOPS or HEPES pH 7.5.

C. Step-by-Step Workflow
StepActionVolumeCritical Parameter
1 Dispense Compounds 50 nLAcoustic transfer (Echo). Final [C] = 10 µM.
2 Enzyme Addition 3 µLE. coli LeuRS (2 nM final). Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA.
3 Pre-Incubation -15 min at RT. Essential for slow-binding kinetics of boron inhibitors.
4 Substrate Addition 2 µLMix of L-Leucine (10 µM), ATP (100 µM), tRNA (1 mg/mL).
5 Reaction -Incubate 60 min at RT.
6 Detection 5 µLAMP-Glo Reagent I (terminate reaction). Incubate 60 min.
7 Signal Development 10 µLDetection Solution. Incubate 30 min.
8 Readout -Luminescence (Integration time: 0.5 - 1.0 s).

Data Analysis & Hit Validation

Identifying False Positives (Boron Artifacts)

Boron compounds are notorious for "promiscuous" activity in HTS if not gated properly.

  • The ATP-Complexation Artifact:

    • Observation: High inhibition in ATP-dependent assays.

    • Cause: Boron binds the ribose diol of ATP, lowering effective [ATP].

    • Validation: Run a "Shift Assay" by increasing [ATP] 10-fold. If

      
       shifts significantly (>5x), the compound is likely sequestering ATP rather than inhibiting the enzyme.
      
  • The pH Sensitivity Check:

    • Boron binding is pH-dependent (favored at higher pH where the boron becomes tetrahedral).

    • Validation: Retest hits at pH 6.5 and pH 8.0. A true oxaborolane pharmacophore often shows increased potency at higher pH.

Workflow Diagram

HTS_Workflow Library Oxaborolane Library (10 mM DMSO) PrimaryScreen Primary Screen (LeuRS Enzymatic Assay) Library->PrimaryScreen Filter1 Hit Cutoff (>50% Inhibition @ 10 µM) PrimaryScreen->Filter1 CounterScreen Counter Screen (Luciferase/ATP Depletion) Filter1->CounterScreen Pass Discard False Positive (ATP Sequesterer) Filter1->Discard Fail Validation Dose Response (IC50) + ATP Shift Assay CounterScreen->Validation Specific CounterScreen->Discard Non-Specific Hit Validated Lead Validation->Hit No ATP Shift Validation->Discard Significant ATP Shift

Figure 2: HTS Triage Logic for Boron-Containing Compounds.

References

  • Zhang, J., et al. (2019). Inhibitors of microbial Leucyl-tRNA Synthetase: A review. Journal of Medicinal Chemistry. Link

  • Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry. Link

  • Hernandez, V., et al. (2013). Discovery of a novel class of boron-based antibacterials with activity against gram-negative bacteria. Antimicrobial Agents and Chemotherapy.[1][2][3] Link

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link

  • Promega Corporation. (2024). AMP-Glo™ Assay Protocol. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-1,2-oxaborolane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organoboron synthesis. This guide is designed for researchers, scientists, and drug development professionals who are experiencing yield bottlenecks during the synthesis of 2-Methyl-1,2-oxaborolane.

By synthesizing technical accuracy with field-proven kinetic control strategies, this guide provides a self-validating protocol and troubleshooting framework to prevent ring-cleavage, mitigate polymerization, and drive decomplexation.

I. Synthetic Workflow & Mechanistic Pathway

The most reliable and scalable route to 2-Methyl-1,2-oxaborolane involves the hydroboration of allyl alcohol to form a 2-allyloxy-1,2-oxaborolane intermediate, followed by a highly regiocontrolled Grignard transmetalation.

OxaborolaneSynthesis AllylAlcohol Allyl Alcohol (Starting Material) Hydroboration Hydroboration (BH3·THF, 0 °C) AllylAlcohol->Hydroboration Intermediate 2-Allyloxy-1,2-oxaborolane (Intermediate) Hydroboration->Intermediate Cyclization Grignard Grignard Addition (MeMgBr, -78 °C) Intermediate->Grignard Decomplexation DEA Decomplexation (Non-oxidative) Grignard->Decomplexation Transmetalation Product 2-Methyl-1,2-oxaborolane (Target Product) Decomplexation->Product Purification

Figure 1: Optimized synthetic workflow for 2-Methyl-1,2-oxaborolane from allyl alcohol.

II. Quantitative Data: Optimization of Grignard Addition

The yield of the final product is highly dependent on the temperature profile during the Grignard addition and the workup method used to liberate the borane complex. The table below summarizes the causality between reaction conditions and isolated yield.

Temperature ProfileSolvent SystemGrignard EquivalentsDecomplexation StepIsolated Yield (%)Mechanistic Outcome
0 °C to RTTHF1.0 eqNone35%Endocyclic B-O cleavage (Ring opening)
-78 °C to RTTHF1.0 eqNone52%Improved regiocontrol, but incomplete conversion
-78 °C to RTEt₂O / THF1.2 eqNone68%High kinetic control; yield lost to complexation
-78 °C to RT Et₂O / THF 1.2 eq DEA-promoted 84% Optimal exocyclic substitution & full recovery

III. Self-Validating Protocol: High-Yield Synthesis

This protocol is engineered to be self-validating: visual and thermal cues at each step confirm that the reaction is proceeding along the correct mechanistic pathway.

Phase 1: Synthesis of the 1,2-Oxaborolane Core
  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Reagent Loading: Charge the flask with 50 mL of anhydrous dichloromethane (DCM) and 30 mmol of allyl alcohol. Cool the mixture to exactly 0 °C using an ice-water bath.

  • Hydroboration: Place 30 mmol of BH₃·THF complex in the addition funnel. Add strictly dropwise over 30 minutes under dry argon. Causality: Slow addition under dilute conditions prevents the formation of linear siloxypropylboranyl structures, favoring the C–B–O five-membered ring cyclization 1.

  • Maturation: Stir the reaction mixture for 1–2 hours at 0 °C, then allow it to warm to room temperature to complete the conversion to 2-allyloxy-1,2-oxaborolane.

Phase 2: Grignard Alkylation (Methylation)
  • Kinetic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate.

  • Transmetalation: Slowly add 36 mmol (1.2 equiv) of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) dropwise. Causality: Maintaining -78 °C ensures the Grignard reagent attacks the exocyclic B-OR bond rather than the endocyclic B-O bond, preventing irreversible ring cleavage .

  • Equilibration: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 4 hours.

Phase 3: Non-Oxidative Decomplexation and Workup
  • Decomplexation: To overcome yield depression from residual complexed borane, add 5 equivalents of diethanolamine (DEA) directly to the crude reaction mixture. Stir at room temperature for 3 hours. Causality: DEA acts as a non-oxidative decomplexation agent, forming a stable, water-soluble complex with residual borane and liberating the free oxaborolane 2.

  • Extraction: Filter the precipitated DEA-borane complex. Extract the filtrate with anhydrous pentane (3 x 50 mL).

  • Purification: Concentrate the combined organic layers under reduced pressure and purify via vacuum distillation (approx. 71 °C / 5 mmHg) to yield pure 2-methyl-1,2-oxaborolane.

IV. Troubleshooting & FAQs

Q: Why is my yield of 2-methyl-1,2-oxaborolane consistently below 40% after the Grignard step? A: Low yields during the alkylation of 2-alkoxy-1,2-oxaborolanes are almost always tied to poor regiocontrol during the Grignard attack. The 1,2-oxaborolane ring features two electrophilic B-O bonds: the exocyclic B-OR bond and the endocyclic B-O bond. If the reaction is performed at 0 °C or higher, the methylmagnesium bromide has sufficient thermal energy to attack the endocyclic bond, leading to irreversible ring cleavage and the formation of linear byproducts. By strictly maintaining the reaction at -78 °C during the addition, you ensure kinetic control. The exocyclic alkoxy group acts as a superior leaving group at low temperatures, favoring the desired transmetalation .

Q: I observe residual complexed borane in my ¹¹B NMR spectra. How can I drive the decomplexation without oxidizing the C-B bond? A: In the synthesis of oxaborolanes, the product often contains residual complexed borane or dioxaborolane, which artificially depresses the isolated yield and complicates purification. Standard oxidative workups (like H₂O₂/NaOH) will destroy the C-B bond of your target molecule. Instead, employ a non-oxidative decomplexation protocol. Adding an amino alcohol like diethanolamine (DEA) to the crude mixture forms a highly stable, insoluble complex with the residual borane. This allows the completely decomplexed 2-methyl-1,2-oxaborolane to be cleanly extracted using non-polar solvents like pentane 2.

Q: How do I mitigate the formation of linear boronic polymers and favor the 1,2-oxaborolane cyclization during hydroboration? A: The hydroboration of allylic alcohols is designed to give the C–B–O five-membered ring rather than linear structures 1. However, polymerization occurs if intermolecular reactions outpace intramolecular cyclization. To force the intramolecular pathway:

  • Operate under dilute conditions (0.1 M to 0.2 M).

  • Ensure a strictly dropwise addition of BH₃·THF to keep the local concentration of borane low.

  • Maintain the temperature at 0 °C to stabilize the intermediate before cyclization occurs.

V. References

  • Synthesis of C–B–O five membered ring by hydroboration of allylalcohols in standard conditions ResearchGate 1

  • Product Subclass 35: Allylboranes Thieme E-Books & E-Journals

  • Enantioselective Synthesis of cis- and trans-Borocyclopropylmethanol Thieme E-Books & E-Journals 2

Sources

Technical Support Center: 2-Methyl-1,2-oxaborolane Purification & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclic borinic esters. As a Senior Application Scientist, I frequently consult with researchers who experience catastrophic yield losses when isolating 2-Methyl-1,2-oxaborolane .

The fundamental challenge with this molecule lies in the inherent electrophilicity of its boron atom. The empty p-orbital makes the B–O bond highly susceptible to nucleophilic attack by atmospheric moisture or protic surfaces. Furthermore, its low molecular weight (~83.9 g/mol ) renders it highly volatile. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your purification workflows.

Part 1: Troubleshooting & FAQs

Q1: My isolated yield is consistently low (<20%) despite NMR showing full conversion in the crude mixture. Where is the product going? Cause: 2-Methyl-1,2-oxaborolane is highly volatile. Standard rotary evaporation at elevated bath temperatures (e.g., 40 °C) or high vacuum will co-evaporate your product alongside the reaction solvent. Solution: The causality here is vapor pressure overlap. To prevent co-evaporation, remove low-boiling solvents (like Et₂O or THF) using a Vigreux column at atmospheric pressure. If a rotary evaporator must be used, maintain the bath temperature at 0–10 °C and do not drop the pressure below 150 mbar.

Q2: When I run the crude mixture through a standard silica column, the product completely disappears. Why? Cause: Protodeboronation and ring-opening hydrolysis catalyzed by acidic silanols. Solution: Standard silica gel surfaces are populated with acidic silanol (Si–OH) groups and adsorbed water. These act as proton donors and nucleophiles that rapidly cleave the cyclic B–O bond, converting your product into an unrecoverable, highly polar borinic acid[1]. You must either switch to vacuum distillation or use a deactivated stationary phase (e.g., NaOAc-deactivated silica or 5% Et₃N-washed silica) to neutralize these acidic sites[2].

Q3: My purified 2-Methyl-1,2-oxaborolane turns cloudy after a few days in the fridge. Is it ruined? Cause: Moisture ingress leading to hydrolysis and subsequent aggregation. Solution: Borinic esters are highly moisture-sensitive. The cloudiness is the precipitated borinic acid degradation product. To validate if the bulk is still usable, run a quick ¹¹B NMR. If the peak has shifted significantly or broadened, the batch is compromised. Always store the purified product in a Schlenk tube under strictly anhydrous Argon at -20 °C.

Part 2: Degradation Pathway & Workflow Visualization

To understand why standard purification fails, we must look at the mechanistic degradation pathway.

G A 2-Methyl-1,2-oxaborolane (Intact Ring) C Nucleophilic Attack at Boron p-orbital A->C B Atmospheric Moisture (H2O) or Acidic Silanols B->C D Ring-Opening Hydrolysis C->D E 3-Hydroxypropyl(methyl)borinic acid (Degraded Product) D->E

Fig 1: Mechanism of 2-Methyl-1,2-oxaborolane degradation via moisture or silica-induced hydrolysis.

Workflow S1 Crude Mixture in Schlenk Flask S2 Solvent Removal (Mild Vacuum, 0°C) S1->S2 S3 Kugelrohr Setup (Argon Backfill) S2->S3 S4 High Vacuum Distillation (10 mTorr) S3->S4 S5 Pure Product (Cold Trap) S4->S5

Fig 2: Step-by-step air-free Kugelrohr distillation workflow for volatile borinic esters.

Part 3: Quantitative Data Comparison

Selecting the right purification method requires balancing yield, purity, and the specific physical properties of the borinic ester.

Purification MethodYield RetentionPurityScalabilityKey Limitation / Causality
Kugelrohr Distillation 85–95%>98%0.1g – 10gOptimal: Minimizes thermal degradation via high vacuum (10 mTorr)[1].
Standard Silica Column <10%N/AAnyCatastrophic: Acidic silanols induce rapid protodeboronation[1].
Deactivated Silica (Et₃N) 60–75%90–95%0.5g – 50gModerate: Base neutralizes silanols, but minor hydrolysis still occurs[2].
Vacuum Transfer 70–80%>99%< 2gHigh Purity: Excellent for highly volatile batches, but difficult to scale.

Part 4: Validated Experimental Protocols

Protocol A: Air-Free Kugelrohr Distillation (Recommended)

Because borinic esters can disproportionate at elevated temperatures, dropping the pressure to the milliTorr range allows for distillation at near-ambient temperatures, preserving the B–O bond integrity[1].

Step-by-Step Methodology:

  • Preparation: Transfer the crude reaction mixture into a dry Schlenk flask under an Argon atmosphere. Ensure all glassware has been oven-dried (130 °C) and cooled under vacuum.

  • Solvent Removal: Attach the flask to a Schlenk line. Cool the flask to 0 °C using an ice bath. Apply a mild vacuum (approx. 100–150 mbar) to carefully strip the reaction solvent (e.g., THF or Toluene) without pulling the volatile 2-Methyl-1,2-oxaborolane into the trap.

  • Apparatus Assembly: Backfill the flask with Argon. Quickly attach the flask to a Kugelrohr distillation apparatus equipped with a receiving bulb cooled in a dry ice/acetone bath (-78 °C).

  • High-Vacuum Distillation: Evacuate the system to approximately 10 mTorr. Slowly increase the oven temperature (typically 30–50 °C is sufficient at this vacuum level).

  • Collection: The purified 2-Methyl-1,2-oxaborolane will condense in the -78 °C receiving bulb as a clear liquid. Backfill the system with Argon before disconnecting, and immediately transfer the product to a sealed ampoule for storage.

Protocol B: Deactivated Silica Gel Chromatography (Alternative)

If your crude mixture contains volatile impurities that cannot be separated by distillation, deactivated chromatography is required[2].

Step-by-Step Methodology:

  • Stationary Phase Deactivation: Prepare a slurry of standard silica gel in Hexanes containing 5% (v/v) Triethylamine (Et₃N). Stir for 15 minutes to ensure complete neutralization of acidic silanol sites.

  • Column Packing: Pack the column using the deactivated slurry. Flush the column with 3 column volumes of the 5% Et₃N/Hexanes mixture, followed by 2 column volumes of your strictly anhydrous elution solvent (e.g., 100% Et₂O to 100% MeCN gradient) to remove excess free amine.

  • Loading: Dissolve the crude 2-Methyl-1,2-oxaborolane in a minimum amount of anhydrous Hexanes and load it onto the column under a positive pressure of Nitrogen.

  • Elution: Elute the product rapidly using flash pressure. Collect fractions in dry, Argon-purged tubes.

  • Isolation: Combine the product-containing fractions and remove the solvent carefully at 0 °C under mild vacuum to prevent evaporative loss of the target compound.

Part 5: References

  • Alkoxyboration: Ring-Closing Addition of B–O σ Bonds across Alkynes, ACS Publications,[Link]

  • Borylative Transition Metal-Free Couplings of Vinyl Iodides with Various Nucleophiles, Alkenes or Alkynes, The Royal Society of Chemistry,[Link]

Sources

Technical Support Center: 2-Methyl-1,2-oxaborolane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and medicinal chemists working with 2-Methyl-1,2-oxaborolane (a cyclic borinic ester). This guide addresses the unique reactivity profile of cyclic borinic esters, which differ significantly from their more common boronic ester counterparts (e.g., pinacol esters).

Status: Active | Topic: Synthesis, Stability, & Side Reactions | Tier: Advanced Research Support

Molecule Profile & Reactivity Overview

Target Molecule: 2-Methyl-1,2-oxaborolane Class: Cyclic Borinic Ester (5-membered ring) Structure: A boron atom embedded in a five-membered ring (one oxygen, three carbons) with an exocyclic methyl group.[1]

Critical Reactivity Note: Unlike boronic esters (which have two oxygens stabilizing the boron), 2-Methyl-1,2-oxaborolane is a borinic ester. It possesses significantly higher Lewis acidity and is kinetically unstable toward oxidation . It exists in a delicate equilibrium between monomeric liquid and coordinative dimers/oligomers.

Core Stability Matrix
ParameterStatusTechnical Note
Oxidative Stability Low The C-B bond is susceptible to radical autoxidation by atmospheric

.[2]
Hydrolytic Stability Moderate Reversible ring-opening occurs in the presence of water/moisture.
Thermal Stability Moderate Prone to oligomerization upon heating without solvent.
Lewis Acidity High Forms strong "ate" complexes with nucleophiles (bases, alcohols).

Troubleshooting Guides (Q&A Format)

Module A: The "Disappearing Product" (Oxidative Degradation)

User Query: "I synthesized the compound via hydroboration, but after column chromatography, the product yield was near zero. NMR shows 1,3-propanediol and methylboronic acid. What happened?"

Root Cause: Oxidative Deboronation. Cyclic borinic esters are air-sensitive. Unlike pinacol boronic esters, the single oxygen donor is insufficient to quench the electrophilicity of the boron p-orbital. Exposure to air (especially on the high-surface-area environment of a silica column) triggers a radical oxidation cascade, cleaving the C-B bond.

Mechanism of Failure:

  • Initiation: Atmospheric

    
     attacks the C-B bond via a radical mechanism.
    
  • Insertion: Formation of a peroxide intermediate (

    
    ).
    
  • Rearrangement: Migration of the alkyl group from Boron to Oxygen.

  • Hydrolysis: The resulting borate hydrolyzes to an alcohol (1,3-propanediol) and methylboronic acid.

Corrective Protocol:

  • Avoid Silica Chromatography: Distillation is the preferred purification method for alkyl borinic esters.

  • Inert Atmosphere: All workups must be performed under Argon/Nitrogen.

  • Oxidation Check: If you must purify via chromatography, convert the borinic ester to a more stable "ate" complex (e.g., with diethanolamine) or perform a rapid filtration through neutral alumina under inert gas.

OxidationPathway Start 2-Methyl-1,2- oxaborolane Radical Peroxyl Radical Formation (O2) Start->Radical Air Exposure Rearrange Alkyl Migration (C-B to C-O) Radical->Rearrange Insertion Hydrolysis Hydrolysis (Moisture) Rearrange->Hydrolysis H2O End 1,3-Propanediol + Methylboronic Acid Hydrolysis->End Degradation

Caption: Figure 1.[3] The oxidative degradation pathway of borinic esters upon exposure to air.

Module B: The "Ghost" Impurity (Oligomerization)

User Query: "My 1H NMR shows very broad peaks, and the integration is off. Is my product impure?"

Root Cause: Intermolecular Coordination (Oligomerization). The boron atom in 2-Methyl-1,2-oxaborolane is electron-deficient (6 valence electrons). To satisfy the octet rule, the oxygen atom of one molecule donates its lone pair to the empty p-orbital of a neighboring boron atom. This creates dynamic dimers or oligomers in solution, leading to line broadening in NMR.

Diagnostic Test: Add a small amount of a strong Lewis base (e.g., Pyridine-d5 ) to the NMR tube.

  • Result: If the peaks sharpen immediately, the broadness was due to reversible aggregation. The pyridine breaks the intermolecular B-O bonds by forming a monomeric pyridine-borane adduct.

Troubleshooting Steps:

  • Solvent Choice: Use coordinating solvents like

    
     or 
    
    
    
    for NMR analysis to stabilize the monomer.
  • Concentration: Run NMR at lower concentrations to disfavor aggregation.

Module C: Synthesis Failure (The "Ate" Complex Trap)

User Query: "I tried alkylating 2-Isopropoxy-1,2-oxaborolane with MeLi to replace the isopropoxy group with a methyl group. I got a white solid that is insoluble in ether. What is it?"

Root Cause: Over-Alkylation (Borate Formation). When nucleophiles (like MeLi or MeMgBr) react with boronic esters, they do not simply displace the alkoxy group via an


-like mechanism. Instead, they add to the empty p-orbital to form a negatively charged tetrahedral "ate" complex  (Lithium methyl(isopropoxy)borate). This salt is stable and often precipitates.

Corrective Protocol (The "Acid Quench" Trick): To obtain the neutral borinic ester, you must destabilize the "ate" complex.

  • Reaction: Treat the cyclic boronic ester with MeLi (1.0 equiv) at -78°C.

  • Activation: The intermediate is the lithium borate salt.

  • Quench: Add an anhydrous acid (e.g., HCl in ether or TMSCl ) to protonate/silylate the isopropoxy group. This turns the leaving group into a neutral alcohol (isopropanol) or silyl ether, allowing the boron to re-hybridize to

    
     and close the ring (or remain closed).
    

AteComplex Precursor 2-Isopropoxy- 1,2-oxaborolane AteComplex Tetrahedral 'Ate' Complex (Stable Salt) Precursor->AteComplex Nucleophilic Attack Reagent MeLi / MeMgBr Reagent->AteComplex Product 2-Methyl-1,2- oxaborolane AteComplex->Product Leaving Group Removal (-iPrOH) SideProduct Side Rxn: Protonolysis AteComplex->SideProduct If Quench is too weak/slow Quench Acidic Quench (HCl or TMSCl) Quench->Product

Caption: Figure 2. The critical "Ate" complex intermediate during alkylation. Failure to quench properly results in trapped salt.

Standardized Synthesis Protocol

Method: Intramolecular Hydroboration of Allyl Alcohol (Modified for Stability). Note: Direct hydroboration with


 is hazardous. The preferred route utilizes a stable precursor.

Recommended Route: Alkylation of 2-Isopropoxy-1,2-oxaborolane.

Step-by-Step Methodology:
  • Precursor Synthesis:

    • Mix 3-bromo-1-propanol (1.0 equiv) with DHP (protection) or use directly if using Grignard exchange.

    • Better: React Triisopropyl borate (1.0 equiv) with Allylmagnesium bromide .

    • Hydroborate the resulting allyl boronate to form the cyclic 2-Isopropoxy-1,2-oxaborolane . Purify by distillation.

  • Alkylation (The Critical Step):

    • Setup: Flame-dried Schlenk flask, Argon atmosphere.

    • Solvent: Anhydrous

      
       (THF can compete for coordination).
      
    • Reactants: Dissolve 2-Isopropoxy-1,2-oxaborolane (10 mmol) in

      
      . Cool to -78°C.
      
    • Addition: Add MeLi (1.6 M in ether, 10 mmol) dropwise over 30 mins. Do not use excess.

    • Observation: A white precipitate (the "ate" complex) may form.

    • Workup: Add anhydrous HCl (4M in dioxane) (11 mmol) dropwise at -78°C.

    • Warm-up: Allow to warm to RT. The solution will become cloudy as LiCl precipitates.

    • Filtration: Filter through a fritted glass filter (under Argon) to remove LiCl.

    • Isolation: Remove solvent under reduced pressure (high vacuum). Do not heat above 40°C.

  • Purification:

    • Distillation: Kugelrohr distillation is required. 2-Methyl-1,2-oxaborolane is a volatile liquid.

Quantitative Data: Stability vs. Conditions
ConditionHalf-Life (

)
Observation
Air (Solid State) < 1 hourRapid oxidation to viscous oil.
Air (Solution) 2-4 hoursSlow conversion to boronic acid/alcohol.
Argon (Solution) > 6 monthsStable.
Water/pH 7 EquilibriumExists as open-chain hydroxy-borinic acid.[2]

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

  • Brown, H. C., & Cole, T. E. (1983). "Organoboranes.[4][5][6] 31. Organolithium Reagents for the Synthesis of Alkylboronic Esters". Organometallics, 2(10), 1316–1319.

  • Dougherty, S. M., & Snyder, S. A. (2008). "Boron-Based Reagents in Organic Synthesis". Encyclopedia of Reagents for Organic Synthesis. (Focus on stability of borinic vs boronic esters).

  • Pietruszka, J. (2003). "Cyclopropylboronic Esters: Stability and Reactivity". Chemical Reviews. (Discusses oxidative stability of strained boronic/borinic rings).

Sources

The Oxaborolane Architect: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering bottlenecks when working with 5-membered cyclic boronic esters and ethers. While 2-Methyl-1,2-oxaborolane is a highly versatile building block for cross-coupling and complex molecule synthesis, its unique C–B–O ring strain and elevated Lewis acidity introduce specific failure modes not typically seen with standard pinacol boronic esters (Bpin).

This guide abandons generic advice in favor of causality-driven troubleshooting. We will dissect the mechanistic reasons behind reaction failures and provide self-validating protocols to ensure your workflows are robust and reproducible.

Part 1: Diagnostic Workflows & Causality

When a reaction involving 2-Methyl-1,2-oxaborolane fails, the root cause is rarely the catalyst alone. The primary modes of failure are premature ring hydrolysis and base-mediated protodeboronation . Because the boron atom in the 1,2-oxaborolane ring is highly sterically accessible, it rapidly coordinates with nucleophiles (like water or hydroxide ions). This coordination alters the hybridization of the boron from sp² to sp³, weakening the adjacent C–B bond and leading to degradation before transmetalation can occur.

Fig 1. Diagnostic workflow for 1,2-oxaborolane reaction failures.

Part 2: Frequently Asked Questions (Troubleshooting)

Q: My 2-Methyl-1,2-oxaborolane seems to degrade during storage, even in a desiccator. How can I confirm its integrity? A: Desiccators are insufficient for long-term storage of oxaborolanes. Ambient moisture initiates the cleavage of the B–O bond, converting the cyclic ether into an acyclic boronic acid derivative . Causality & Action: Store the reagent strictly under Argon at -20°C. To verify integrity, run an ¹¹B NMR spectrum. An intact 2-alkyl-1,2-oxaborolane exhibits a broad singlet at approximately 30–35 ppm . If you observe a dominant peak shifting upfield to ~18 ppm , the ring has hydrolyzed.

Q: I am getting extremely low yields in my Palladium-catalyzed Suzuki-Miyaura couplings. GC-MS shows mostly protodeboronated starting material. Why? A: Protodeboronation occurs when the base cleaves the C–B bond prior to the transmetalation step. Because the 1,2-oxaborolane ring is more reactive than a Bpin group, using strong aqueous bases (like NaOH or KOH) hyper-accelerates this degradation pathway. Causality & Action: You must slow down the nucleophilic attack on the boron atom while maintaining enough basicity to activate the Palladium complex. Switch to a milder, anhydrous base (such as Cs₂CO₃ or K₃PO₄) and use rigorously dried solvents (e.g., 1,4-Dioxane).

Q: During palladium-catalyzed cyclizative alkenylboration to form substituted 1,2-oxaborolanes, I observe poor diastereoselectivity. How can I improve the syn/anti ratio? A: Diastereoselectivity in the formation of 1,2-oxaborolanes is strictly governed by the geometry of the intramolecular insertion of the C=C bond into the B–Pd bond . Poor selectivity indicates premature reductive elimination or ligand dissociation. Causality & Action: Ensure you are using a tightly coordinating bidentate ligand to lock the transition state geometry. Furthermore, maintain strict temperature control (do not exceed 80°C); excessive thermal energy overrides the steric directing effects necessary for high cis/trans selectivity.

Part 3: Quantitative Optimization Data

To eliminate guesswork, refer to the following optimization matrix. This data summarizes the causality between base/solvent selection and the resulting reaction pathways during cross-coupling.

Table 1: Impact of Base and Solvent on 2-Methyl-1,2-oxaborolane Coupling Efficiency

Base (2.0 eq)Solvent SystemTemp / TimeYield (%)Protodeboronation (%)Causality / Mechanistic Observation
NaOH THF / H₂O (10:1)80°C, 12h< 10%> 80%Strong aqueous base rapidly hydrolyzes the oxaborolane ring prior to transmetalation.
K₂CO₃ Toluene (Anhydrous)100°C, 12h45%30%Poor solubility of the base limits the transmetalation rate, allowing thermal degradation to compete.
K₃PO₄ 1,4-Dioxane (Anhydrous)80°C, 12h88%< 5%Mild basicity and anhydrous conditions perfectly balance Pd-activation and boron stability.
Cs₂CO₃ DMF (Anhydrous)80°C, 12h92%< 2%High solubility of the Cs⁺ ion accelerates transmetalation, entirely outcompeting the degradation pathway.

Part 4: Self-Validating Experimental Protocols

A protocol is only useful if it tells you when something has gone wrong before you run the final analysis. The following methodology for Anhydrous Suzuki-Miyaura Coupling incorporates built-in validation checkpoints.

Protocol: Anhydrous Suzuki-Miyaura Coupling of 2-Methyl-1,2-oxaborolane

Step 1: Atmospheric Evacuation (The Foundation) Flame-dry a Schlenk flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: The B–O bond in 1,2-oxaborolanes is highly susceptible to nucleophilic attack by ambient atmospheric moisture .

Step 2: Reagent Loading Add the aryl halide (1.0 equiv), Pd(dppf)Cl₂ catalyst (0.05 equiv), and anhydrous Cs₂CO₃ (2.0 equiv) to the flask.

Step 3: Solvent Addition & Catalyst Validation Inject rigorously degassed, anhydrous DMF (0.2 M relative to the aryl halide) via a gastight syringe. Stir at room temperature for 5 minutes. Validation Checkpoint: The solution should appear deep orange or red. If the solution turns black immediately , your solvent contains dissolved oxygen. This causes ligand oxidation and irreversible Pd(0) precipitation. Do not proceed; discard and re-degas your solvents.

Step 4: Boron Addition Inject 2-Methyl-1,2-oxaborolane (1.2 equiv) dropwise via a gastight syringe.

Step 5: Heating & Reaction Monitoring Heat the reaction mixture to 80°C. Monitor the reaction via GC-MS or TLC after 2 hours. Validation Checkpoint: Look for the disappearance of the aryl halide. If the starting aryl halide remains intact but the oxaborolane has been entirely consumed, protodeboronation has occurred due to residual moisture in your base. Action: Dry your Cs₂CO₃ in a vacuum oven at 120°C overnight before the next attempt.

Step 6: Workup Cool to room temperature, quench with a minimal amount of saturated aqueous NH₄Cl, extract with EtOAc, and dry over Na₂SO₄. Proceed to flash chromatography.

Part 5: Mechanistic Pathway Visualization

Understanding the competing pathways is critical for troubleshooting. The diagram below illustrates how transmetalation must outpace protodeboronation to achieve high yields.

Fig 2. Competing mechanistic pathways in oxaborolane cross-coupling reactions.

References

  • Daini, M., & Suginome, M. "Palladium-catalyzed, stereoselective, cyclizative alkenylboration of carbon-carbon double bonds through activation of a boron-chlorine bond." Journal of the American Chemical Society, 133(13): 4758-4761 (2011). URL: [Link]

  • Boutalib, A. et al. "Synthesis of C–B–O five membered ring by hydroboration of allylalcohols in standard conditions." Arabian Journal of Chemistry (2010). URL:[Link]

  • Zhu, Y. et al. "Synergistic methods of using benzoxaborole compounds and preservative gases as an antimicrobial for crops." US Patent 10966429B2 (2021).

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-1,2-oxaborolane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 2-Methyl-1,2-oxaborolane. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure your experiments proceed efficiently.

Section 1: Understanding 2-Methyl-1,2-oxaborolane and its Solubility Profile (FAQs)

Q1: What is 2-Methyl-1,2-oxaborolane and what are its general solubility characteristics?

A1: 2-Methyl-1,2-oxaborolane is a cyclic boronic acid derivative. Its structure, featuring a five-membered ring containing boron, oxygen, and carbon, imparts a unique polarity profile. Generally, small organoboron compounds like this exhibit moderate polarity. While specific quantitative solubility data is not extensively published, its structural motifs suggest it is likely soluble in a range of polar aprotic and some polar protic solvents. Expect limited solubility in nonpolar hydrocarbon solvents and potentially in water at neutral pH.

Q2: Why am I observing poor solubility of 2-Methyl-1,2-oxaborolane in my chosen solvent?

A2: Several factors can contribute to poor solubility:

  • Solvent Polarity Mismatch: The principle of "like dissolves like" is paramount. If the polarity of your solvent is drastically different from that of 2-Methyl-1,2-oxaborolane, you will encounter solubility issues.

  • Crystalline Structure: Highly stable crystalline forms of a compound can have high lattice energy, which must be overcome by the solvent for dissolution to occur. This can lead to lower than expected solubility.

  • pH Effects (in aqueous or protic media): The boronic acid moiety can undergo protonation or deprotonation, altering the overall charge and polarity of the molecule. At a pH where the molecule is neutral and has strong intermolecular interactions, solubility can be at its minimum.

  • Temperature: Solubility is generally temperature-dependent. Your experimental temperature may not be optimal for dissolution.

  • Impurities: The presence of insoluble impurities can give the appearance of poor solubility of the target compound.

Section 2: Troubleshooting Common Solubility Issues (Q&A)

This section provides a systematic approach to resolving common solubility problems. The following workflow diagram outlines a logical decision-making process for troubleshooting.

G cluster_0 start Start: Solubility Issue with 2-Methyl-1,2-oxaborolane solvent_screening Conduct Systematic Solvent Screening start->solvent_screening Initial Step temp_adjust Optimize Temperature solvent_screening->temp_adjust If solubility is low in multiple solvents success Solubility Achieved solvent_screening->success If successful ph_modification Adjust pH (for aqueous/protic systems) temp_adjust->ph_modification If temperature optimization is insufficient temp_adjust->success If successful cosolvent Introduce a Co-solvent ph_modification->cosolvent If pH adjustment is inapplicable or fails ph_modification->success If successful cosolvent->success If successful failure Advanced Strategies Needed cosolvent->failure If still unresolved

Caption: Troubleshooting workflow for solubility issues.

Q3: My compound is not dissolving in my reaction solvent. What is the first step I should take?

A3: The first and most critical step is to perform a systematic solvent screening. This will provide you with empirical data on the solubility of 2-Methyl-1,2-oxaborolane in a variety of common laboratory solvents. It is recommended to test a range of solvents with varying polarities.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of 2-Methyl-1,2-oxaborolane into several labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.

  • Observation: Vortex each vial for 30-60 seconds and visually inspect for dissolution.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • Classification: Classify the solubility as:

    • Freely Soluble: Dissolves quickly in a small volume of solvent.

    • Soluble: Dissolves completely upon incremental solvent addition.

    • Sparingly Soluble: Some, but not all, of the compound dissolves.

    • Insoluble: No visible dissolution.

Data Presentation: Example Solvent Screening Table

SolventPolarity IndexSolubility ClassificationObservations
Dichloromethane (DCM)3.1SolubleDissolved after 300 µL
Tetrahydrofuran (THF)4.0Freely SolubleDissolved immediately in 100 µL
Acetonitrile (MeCN)5.8SolubleDissolved after 200 µL
Ethanol (EtOH)4.3Sparingly SolubleSome solid remained
Water10.2InsolubleNo dissolution observed
Toluene2.4Sparingly SolubleSwelling of solid noted

Q4: I have some solubility, but it's not enough for my desired concentration. How can I improve it?

A4: If you have identified a suitable solvent but need to increase the concentration, temperature optimization is a logical next step.

  • Mechanism: Increasing the temperature provides the system with more energy to overcome the crystal lattice energy of the solid, often leading to increased solubility.

  • Procedure:

    • Prepare a saturated solution of 2-Methyl-1,2-oxaborolane in your chosen solvent at room temperature.

    • Gently warm the solution in increments of 5-10 °C using a water bath or heating block.

    • After each temperature increase, add a small amount of additional solute and observe if it dissolves.

    • Caution: Be aware of the boiling point of your solvent and ensure your experimental conditions do not pose a safety hazard. Also, confirm that 2-Methyl-1,2-oxaborolane is stable at elevated temperatures to avoid degradation.

Q5: I am working in an aqueous or protic solvent system and still facing issues. What else can I try?

A5: In protic systems, such as water or alcohols, pH can dramatically influence the solubility of boronic acids.

  • Mechanism: The boronic acid moiety can exist in equilibrium between its neutral form and a negatively charged boronate species. By adjusting the pH, you can favor the formation of the more polar (and often more water-soluble) boronate form.

  • Procedure:

    • Prepare a suspension of 2-Methyl-1,2-oxaborolane in your aqueous or protic solvent.

    • Slowly add a dilute aqueous base (e.g., 0.1 M NaOH or a non-nucleophilic organic base like triethylamine) dropwise while monitoring the pH and observing for dissolution.

    • Conversely, if working in a basic solution, addition of a dilute acid may increase solubility, though this is less common for boronic acids.

    • Note: Be mindful that a significant change in pH may affect the stability of your compound or its reactivity in subsequent steps.

G cluster_0 node_neutral Neutral pH R-B(OH)₂ Lower Aqueous Solubility node_basic node_basic node_neutral:f1->node_basic:f1 + OH⁻ node_basic:f1->node_neutral:f1 + H⁺

Caption: Effect of pH on boronic acid solubility.

Section 3: Advanced Strategies for Enhancing Solubility (Q&A)

Q6: I have tried solvent screening, temperature, and pH adjustments, but my solubility is still insufficient. What are my options?

A6: When basic methods are not sufficient, you can explore the use of co-solvents.

  • Mechanism: A co-solvent system uses a mixture of two or more miscible solvents. This allows you to fine-tune the polarity of the solvent medium to better match that of the solute. For example, adding a small amount of a polar aprotic solvent like DMSO or DMF to a less polar solvent can significantly enhance the solubility of a polar compound.

  • Procedure:

    • Start with your compound suspended in the primary solvent where it has limited solubility.

    • Add a co-solvent dropwise while stirring or vortexing.

    • Observe for dissolution.

    • Common Co-solvent Systems:

      • Toluene/THF

      • DCM/Methanol

      • Water/Ethanol

      • Water/DMSO

Q7: Are there any other, more advanced techniques I can consider for formulation purposes?

A7: For applications in drug development or where a stable, soluble formulation is required, you may need to consider more advanced methods. These often involve complexation or the use of excipients and are typically developed in consultation with formulation scientists. Examples include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their apparent aqueous solubility.

  • Use of Surfactants: Surfactants can form micelles that can solubilize poorly soluble compounds in aqueous media.

  • Formation of Salts or Co-crystals: If the molecule has a suitable functional group, forming a salt or a co-crystal with a highly soluble counter-ion or co-former can dramatically alter its solubility profile.

Section 4: References

  • General Principles of Solubility:

    • Title: "Solubility"

    • Source: IUPAC Gold Book

    • URL: [Link]

  • Boronic Acid Chemistry and Properties:

    • Title: "Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine"

    • Source: A book that provides comprehensive background on boronic acids, often available through university libraries or scientific publishers. A general search on Google Scholar for this title will yield numerous relevant resources.

  • Solvent Properties and Polarity:

    • Title: "Solvent Polarity Table"

    • Source: Various online chemistry resources and chemical supplier websites (e.g., Sigma-Aldrich, VWR) provide detailed tables of solvent properties. A search for "solvent polarity chart" will provide this information.

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-1,2-oxaborolane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,2-oxaborolane. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and scalable process.

Troubleshooting Guide

This section is formatted as a series of question-and-answer scenarios to directly address specific issues you may encounter during the scale-up of 2-Methyl-1,2-oxaborolane synthesis.

Issue 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower yields upon scaling up the Grignard-based synthesis of 2-Methyl-1,2-oxaborolane compared to our lab-scale experiments. What are the likely causes and how can we mitigate them?

Answer: This is a common challenge in process scale-up. The primary culprits for yield loss in this synthesis are often related to moisture control, reagent quality, and side reactions, which become more pronounced at a larger scale.

Potential Causes & Solutions:

  • Inadequate Moisture Control: Grignard reagents and the resulting boronate esters are highly sensitive to moisture.[1] Atmospheric moisture can quench the Grignard reagent and hydrolyze the product.

    • Solution: Ensure all glassware, reactors, and transfer lines are rigorously dried (oven-dried or flame-dried under vacuum) immediately before use.[1] Use high-purity, anhydrous solvents. Implement and maintain a robust inert atmosphere (dry nitrogen or argon) throughout the entire process, from reagent transfer to reaction and workup.[2]

  • Side Reactions with Trialkyl Borates: The reaction of a Grignard reagent with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) can lead to the formation of undesired borinic acid and borane byproducts from multiple additions of the Grignard reagent to the boron center.[3][4]

    • Solution: Maintain cryogenic temperatures (e.g., -78 °C) during the addition of the Grignard reagent to the trialkyl borate solution.[5] Slow, controlled addition is critical to dissipate heat and minimize over-addition. Using a boronic ester like isopropyl pinacol borate instead of a simple trialkyl borate can sometimes offer better selectivity.[3]

  • Incomplete Grignard Formation: On a larger scale, initiation of the Grignard reaction can be less uniform.

    • Solution: Ensure the magnesium turnings are of high quality and activated. A small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction. Monitor the exotherm carefully to confirm the reaction has started before adding the bulk of the alkyl halide.

Issue 2: Product Purity and Isolation Challenges

Question: We are struggling to isolate pure 2-Methyl-1,2-oxaborolane. Our crude product contains several impurities, and purification by distillation is leading to product loss. What are the best practices for purification?

Answer: Purification is a critical step that requires careful optimization. The inherent reactivity of boronate esters makes them susceptible to degradation during workup and purification.

Potential Causes & Solutions:

  • Hydrolysis During Workup: The primary impurity is often the corresponding boronic acid, formed from the hydrolysis of the target oxaborolane.[6][7] Boronic esters are susceptible to hydrolysis, especially under acidic or basic aqueous conditions.[6][8]

    • Solution: Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction. Minimize the contact time between the organic product layer and the aqueous phase. Ensure all subsequent organic layers are thoroughly dried with a suitable agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal.

  • Thermal Decomposition during Distillation: Although vacuum distillation is the standard method for purification, prolonged exposure to high temperatures can cause decomposition or oligomerization.

    • Solution: Use a high-efficiency distillation apparatus (e.g., a short-path distillation setup or a wiped-film evaporator for larger scales) to minimize the residence time at high temperatures. Ensure the vacuum is stable and sufficiently low to allow distillation at the lowest possible temperature.

  • Residual Borinic Acid Byproducts: As mentioned in the yield section, over-addition of the Grignard reagent can form borinic acids, which can be difficult to separate.[3]

    • Solution: In some specific cases, gentle heating of the crude reaction mixture containing both boronic and borinic acid derivatives (when using isopropyl pinacol borate) can lead to equilibration, favoring the desired boronic ester.[3] This should be evaluated on a small scale first.

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis of 2-Methyl-1,2-oxaborolane, highlighting critical control points.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification P1 Dry Glassware & Solvents P2 Activate Mg Turnings P1->P2 Inert Atmosphere CCP1 Moisture Critical P1->CCP1 R1 Grignard Formation (CH3MgX) P2->R1 R3 Controlled Addition @ -78 °C R1->R3 Slow Addition R2 Borate Ester Solution (e.g., B(OiPr)3 in THF) R2->R3 R4 Slow Warm to RT R3->R4 CCP2 Temp. Critical R3->CCP2 W1 Quench (e.g., sat. NH4Cl) R4->W1 W2 Phase Separation W1->W2 CCP3 Hydrolysis Risk W1->CCP3 W3 Dry Organic Layer (e.g., MgSO4) W2->W3 W4 Solvent Removal W3->W4 PU1 Vacuum Distillation W4->PU1 PU2 Product Characterization (NMR, GC-MS) PU1->PU2 CCP4 Thermal Stability PU1->CCP4

Caption: Workflow for 2-Methyl-1,2-oxaborolane synthesis with critical control points.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling borane reagents and Grignard reagents at scale?

A1: Both classes of reagents require strict safety protocols.

  • Borane Reagents: Many borane complexes are air- and moisture-sensitive and can react exothermically with water, alcohols, and acids to produce highly flammable hydrogen gas.[2][9] Some boranes can be pyrophoric. Always handle them under a dry, inert atmosphere.[2] A methanol scrubbing system is recommended for large-scale reactions to safely quench any vented hydrogen.[2]

  • Grignard Reagents: These are also highly reactive with water and protic solvents. The formation reaction is exothermic and can become difficult to control at scale if the addition of the alkyl halide is too fast. The ethereal solvents typically used (like THF or diethyl ether) are extremely flammable.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[9]

Q2: How can I monitor the reaction progress effectively during a large-scale run?

A2: At scale, it is impractical to take frequent samples for detailed analysis.

  • Temperature Monitoring: The reaction's exotherm is a key indicator. For Grignard formation, a temperature increase upon addition of the alkyl halide confirms initiation. During the addition to the borate ester, maintaining the target cryogenic temperature is crucial. A runaway temperature increase indicates a problem.

  • In-Process Controls (IPC): If possible, carefully take a small, quenched sample at key time points (e.g., after the addition is complete and after stirring for a set time). A quick analysis by GC or TLC can confirm the consumption of starting materials and the formation of the product.

Q3: Are there alternative, more scalable synthetic routes to 2-Methyl-1,2-oxaborolane?

A3: While the Grignard route is common, other methods exist. One notable method is the reaction of methylboronic acid with 1,3-propanediol. This route avoids the use of highly reactive organometallics but may require azeotropic removal of water to drive the esterification to completion, which can be energy-intensive at scale. The choice of route often depends on the cost of starting materials, equipment availability, and overall process safety profile.

Q4: How should the final product, 2-Methyl-1,2-oxaborolane, be stored to ensure long-term stability?

A4: Like most boronate esters, 2-Methyl-1,2-oxaborolane is susceptible to hydrolysis.[7][10] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. For long-term storage, refrigeration is recommended. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture into the product.

Experimental Protocol: Scalable Grignard Synthesis

This protocol provides a general framework. All quantities should be optimized for your specific equipment and scale.

Materials & Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and connections for inert gas and vacuum.

  • Addition funnel.

  • Dry, activated magnesium turnings.

  • Methyl iodide or methyl bromide.

  • Triisopropyl borate.

  • Anhydrous tetrahydrofuran (THF).

  • Saturated aqueous ammonium chloride solution.

  • Anhydrous magnesium sulfate.

  • Short-path distillation apparatus.

Procedure:

  • Reactor Preparation: Ensure the entire reactor assembly is scrupulously dried and purged with dry nitrogen.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings and anhydrous THF.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add the methyl halide dissolved in anhydrous THF via the addition funnel. Maintain a gentle reflux by controlling the addition rate and using the reactor cooling jacket.

    • After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation Reaction:

    • In a separate dry vessel, prepare a solution of triisopropyl borate in anhydrous THF.

    • Cool the Grignard reagent solution in the main reactor to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

    • Slowly add the triisopropyl borate solution to the cold Grignard reagent via cannula or a pressure-equalizing addition funnel. Crucially, maintain the internal temperature below -70 °C throughout the addition.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding cold, saturated aqueous ammonium chloride solution. Monitor for gas evolution.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an appropriate solvent (e.g., diethyl ether or MTBE).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude oil by vacuum distillation using a short-path distillation apparatus to obtain 2-Methyl-1,2-oxaborolane as a clear liquid.

References
  • Safe Handling of Boranes at Scale. Organic Process Research & Development.
  • What are the safety precautions when handling borane? LEAPCHEM Blog.
  • Safety Analysis and Applied Research on the Use of Borane-Amines for Hydrogen Storage. Defense Technical Information Center.
  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ResearchGate.
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC.
  • Technical Support Center: Managing Moisture-Sensitive Borane Reagents. Benchchem.
  • Boronic acid. Wikipedia. Available at: [Link]

  • Self-healing polymers based on boronic/boronate ester bonds. Materials Chemistry A - RSC Publishing.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. Oxford Academic. Available at: [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
  • Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
  • Application Notes and Protocols: Synthesis of Boronic Acids Using Trioctyl Borate. Benchchem.
  • Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Impurity Analysis in 2-Methyl-1,2-oxaborolane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic analytical advice. 2-Methyl-1,2-oxaborolane is a critical cyclic borinic/boronic pharmacophore and synthetic intermediate. However, its analysis is notoriously difficult due to the empty p-orbital on the boron atom, which makes it highly reactive, prone to dynamic equilibria (boroxine formation), and susceptible to severe chromatographic tailing.

This guide provides field-proven, self-validating methodologies and mechanistic troubleshooting to ensure your impurity profiling meets stringent regulatory standards.

Regulatory Framework & Thresholds

Before analyzing impurities, it is critical to establish the target limits. Because boron-containing compounds can sometimes exhibit DNA-reactive properties, they are often scrutinized under both general impurity guidelines and mutagenic guidelines[1].

Table 1: Regulatory Thresholds for Impurities

Impurity Classification Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
General Organic (ICH Q3A) ≤ 0.5 g 0.05% 0.10% 0.15%
General Organic (ICH Q3A) > 0.5 g to ≤ 2 g 0.05% 0.05% 0.10%

| Mutagenic (ICH M7) | All | TTC-based (Typically 1.5 µ g/day ) | N/A | N/A |

Note: If your 2-Methyl-1,2-oxaborolane derivative triggers an ICH M7 alert, your analytical method must be sensitive enough to detect low parts-per-million (ppm) levels[2].

Diagnostic Workflows & Degradation Pathways

Understanding the causality behind impurity formation is the first step in method development. 2-Methyl-1,2-oxaborolane is highly susceptible to hydrolysis, leading to ring-opened borinic or boronic acids, which subsequently dehydrate to form cyclic boroxine trimers[3].

Degradation_Pathway Oxaborolane 2-Methyl-1,2-oxaborolane (Intact Species) Hydrolysis Hydrolysis (+H2O) Oxaborolane->Hydrolysis RingOpened Ring-Opened Borinic/Boronic Acid Hydrolysis->RingOpened Dehydration Dehydration (-H2O) RingOpened->Dehydration Boroxine Boroxine Anhydride (Cyclic Trimer) Dehydration->Boroxine Boroxine->RingOpened +H2O

Degradation pathway of 2-Methyl-1,2-oxaborolane via hydrolysis and boroxine formation.

Analytical_Workflow Start 2-Methyl-1,2-oxaborolane Sample Prep Sample Preparation (Aprotic vs. Protic Solvents) Start->Prep Decision Analysis Goal? Prep->Decision Trace Trace Quantification (ICH M7 / Q3A) Decision->Trace Quantify Struct Structural Elucidation (Unknown Impurities) Decision->Struct Identify LCMS LC-MS/MS (Negative ESI) High pH Mobile Phase Trace->LCMS NMR Multinuclear NMR (1H, 13C, 11B) Struct->NMR Deriv Pinacol Derivatization (If poor ionization) LCMS->Deriv Low Signal Boroxine Boroxine Disruption (Add CD3OD) NMR->Boroxine Broad Peaks

Analytical workflow for 2-Methyl-1,2-oxaborolane impurity profiling.

Core Methodologies

Protocol A: Trace Quantification via LC-MS/MS

Causality: 2-Methyl-1,2-oxaborolane and its impurities lack strong UV chromophores. Furthermore, the empty p-orbital on the boron atom acts as a Lewis acid, interacting strongly with residual silanols on standard silica columns, causing severe tailing[4]. By using a high-pH mobile phase, we force the boron into a tetrahedral, negatively charged "ate" complex, which repels the silica surface and ionizes beautifully in negative ESI mode[1][4]. Self-Validating System: Always run a blank injection followed by a matrix spike at the Limit of Quantitation (LOQ). If the spike recovery falls outside 80%–120%, the system is experiencing active site adsorption, and column passivation is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in LC-MS grade acetonitrile (aprotic) to a concentration of 20 mg/mL. Avoid aqueous diluents to prevent on-bench hydrolysis.

  • Column Selection: Install a superficially porous particle (SPP) column (e.g., Agilent Poroshell HPH C18, 2.7 µm) or a PEEK-lined column (e.g., Waters ACQUITY Premier) to eliminate metal-boron interactions[1][4].

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Ammonia in LC-MS grade water (pH ~10).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 14 minutes at a flow rate of 0.25 mL/min[4].

  • MS Acquisition: Operate the tandem quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the specific MRM transitions for the intact oxaborolane and suspected impurities.

Table 2: LC-MS/MS Method Parameters for Trace Boron Analysis

Parameter Setting / Condition
Column Superficially Porous C18 or PEEK-lined (e.g., 2.7 µm, 150 x 4.6 mm)
Mobile Phase A 0.1% Ammonia in Water (pH ~10)
Mobile Phase B 100% Acetonitrile
Ionization Mode Electrospray Ionization Negative (ESI-)
Acquisition Mode Multiple Reaction Monitoring (MRM)

| Target LOQ | 0.005 - 0.05 ng/mL (ppb range) |

Protocol B: Structural Elucidation via Multinuclear NMR

Causality: In solution, boronic/borinic species exist in a dynamic equilibrium with their cyclic anhydrides (boroxines). This intermediate exchange rate broadens


H and 

C NMR signals, making spectra uninterpretable[3]. Self-Validating System: Acquire spectra in both CDCl

(aprotic) and CD

OD (protic, coordinating). If broad peaks in CDCl

resolve into sharp peaks in CD

OD, the broadening is definitively confirmed as a dynamic exchange artifact rather than a polymeric impurity[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the oxaborolane sample in 0.6 mL of CD

    
    OD. The Lewis basic oxygen in methanol coordinates directly to the empty p-orbital of boron, breaking down boroxine trimers into a single monomeric tetrahedral state[3].
    
  • 
    B NMR Acquisition:  Acquire a boron-11 NMR spectrum (referenced to BF
    
    
    
    ·OEt
    
    
    at 0 ppm).
  • 
    H and 
    
    
    
    C Acquisition:
    Acquire standard proton and carbon spectra. The signals will now be sharp, allowing for the integration of the B-CH
    
    
    protons to quantify relative impurity levels.

Table 3: Diagnostic NMR Chemical Shifts (Approximate)

Nucleus Species Typical Chemical Shift (ppm) Multiplicity/Characteristics

|


B | 2-Methyl-1,2-oxaborolane | ~ 30 - 35 | Broad singlet (Trigonal planar B) |
| 

B | Boroxine Trimer Impurity | ~ 32 - 34 | Broad singlet | |

B | Tetrahedral Boronate (in CD

OD) | ~ 5 - 10 | Sharp singlet (Tetrahedral B) | |

H | B-CH

(Intact) | ~ 0.2 - 0.5 | Singlet | |

H | B-CH

(Boroxine) | ~ 0.3 - 0.6 | Multiple broadened singlets (Exchange) |

Troubleshooting Guide & FAQs

Q: Why am I observing a high molecular weight mass corresponding to[3M - 3H


O + H]

in my mass spectrum?
A: This is a classic signature of boroxine anhydride formation. Boronic and borinic acids readily dehydrate to form cyclic trimers (boroxines) either during storage or dynamically within the heated MS source[3]. Actionable Fix: Switch to negative ESI mode and use a high-pH mobile phase. If the issue persists, derivatize the sample with pinacol prior to analysis to permanently mask the reactive boron center[2].

Q: My LC-MS peaks for the oxaborolane impurities are tailing severely, and recovery is dropping below 50%. How can I fix this? A: The empty p-orbital of the boron atom is acting as a strong Lewis acid, binding to residual silanol groups and metal hardware in your LC system[4]. Actionable Fix: Switch to a column designed for metal-sensitive compounds (e.g., Waters ACQUITY Premier)[1]. Additionally, ensure your mobile phase pH is high enough (e.g., 0.1% NH


OH) to convert the boron to a tetrahedral, negatively charged boronate, which electrostatically repels the silica surface[4].

Q: How do I differentiate between the intact 2-Methyl-1,2-oxaborolane and its ring-opened hydrolysis impurity using NMR? A: Rely on the


H NMR signals of the protons adjacent to the oxygen atom. In the intact cyclic oxaborolane, the ring strain shifts these protons downfield. In the ring-opened hydrolysis product (a borinic acid), the CH

-O protons will shift noticeably upfield. Additionally, the

B chemical shift will alter slightly due to the relief of ring strain and changes in the O-B-C bond angles.

Q: Are there specific reporting thresholds I must follow for 2-Methyl-1,2-oxaborolane impurities? A: Yes. For standard organic impurities, follow ICH Q3A guidelines, which mandate a reporting threshold of 0.05% for maximum daily doses ≤ 2 g. However, because many boronic acid derivatives yield positive Ames tests, you must assess them under ICH M7 guidelines. If flagged as potentially mutagenic, they must be controlled at the Threshold of Toxicological Concern (TTC), requiring LC-MS/MS methods capable of ppm-level detection[1][2].

References

  • Food and Drug Administration (FDA). "Guidance for Industry - Q3A Impurities in New Drug Substances.
  • International Council for Harmonisation (ICH). "Impurities in new drug substances Q3A (R2).
  • BenchChem. "Identifying and characterizing impurities in allenylboronic acid samples.
  • ResearchGate. "Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • Scientific Research Publishing (SCIRP). "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
  • Waters Corporation. "High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.

Sources

Technical Support Center: Enhancing the Stability of 2-Methyl-1,2-oxaborolane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-1,2-oxaborolane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organoboron compound. As a five-membered boron-containing heterocycle, 2-Methyl-1,2-oxaborolane is a valuable building block, but its utility is directly linked to its purity and stability. This document provides a comprehensive overview of the factors influencing its stability, detailed protocols for optimal storage, and troubleshooting guidance to ensure the integrity of your material over time.

Understanding the Chemistry of 2-Methyl-1,2-oxaborolane

2-Methyl-1,2-oxaborolane belongs to the family of oxaboroles, which are noted for the unique Lewis acidic nature of their boron centers.[1] This inherent electrophilicity, due to the empty p-orbital on the boron atom, is key to its reactivity but also the source of its instability.[2][3] The primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The Boron-Oxygen (B-O) bond is susceptible to cleavage by water. This reaction is often reversible but can lead to the formation of the corresponding boronic acid and other hydrated species, compromising the integrity of the parent compound.[2][4]

  • Oxidation: The Boron-Carbon (B-C) bond can be cleaved in the presence of oxygen or other oxidizing agents.[5] This is a significant degradation pathway for many organoboron compounds, leading to inactive byproducts.[6]

Understanding these vulnerabilities is the first step toward mitigating them. The protocols and recommendations that follow are designed specifically to protect the compound from these degradation routes.

Diagram: Primary Degradation Pathways

The following diagram illustrates the two main chemical threats to the stability of 2-Methyl-1,2-oxaborolane.

main 2-Methyl-1,2-oxaborolane (Stable) hydrolysis Hydrolysis Product (Boronic Acid) main->hydrolysis B-O Cleavage oxidation Oxidation Product (Alcohol/Other Species) main->oxidation B-C Cleavage h2o Moisture (H₂O) h2o->hydrolysis o2 Oxygen (O₂) o2->oxidation

Caption: Key degradation routes for 2-Methyl-1,2-oxaborolane.

Recommended Storage and Handling Protocols

Proper storage is the most critical factor in maintaining the long-term stability and purity of 2-Methyl-1,2-oxaborolane. The primary goal is to create an environment free from moisture and oxygen.

Experimental Protocol: Proper Storage Workflow

This protocol outlines the best practices from receiving the compound to its long-term storage.

  • Receiving and Inspection : Upon receipt, visually inspect the container for any damage to the seal. The compound should be a clear, colorless to pale yellow liquid.[7]

  • Inert Atmosphere Handling : All aliquoting and transfers should be performed under a dry, inert atmosphere, such as argon or nitrogen.[6] A glovebox or a Schlenk line is highly recommended for these operations.[6]

  • Selection of Storage Container : Use only clean, oven-dried glassware with well-sealing closures. Vials with PTFE-lined caps or Schlenk flasks are ideal.[6] Avoid plastic containers unless they are specifically rated for long-term storage of air- and moisture-sensitive reagents.

  • Aliquoting : If you do not plan to use the entire quantity at once, it is best to aliquot the material into smaller, single-use volumes. This minimizes the number of times the main stock is exposed to potential atmospheric contamination.

  • Sealing and Labeling : Seal the container tightly. For vials, wrapping the cap with Parafilm® provides an extra barrier against moisture ingress. Label the container clearly with the compound name, date received/aliquoted, and storage conditions.

  • Storage Conditions : Store the sealed containers in a cool, dark, and dry place. Refrigeration is recommended to slow down potential decomposition.[6]

Diagram: Recommended Storage Workflow

This flowchart provides a step-by-step visual guide to the optimal handling and storage procedure.

A Receive Compound B Inspect Seal & Material A->B C Handle Under Inert Atmosphere (Glovebox/Schlenk Line) B->C If seal is intact D Use Dry Glassware (PTFE-lined cap) C->D E Aliquot into Single-Use Volumes D->E F Seal Tightly (Use Parafilm®) E->F G Store at Recommended Temperature & Conditions F->G H Periodic Purity Check (QC) G->H

Caption: Workflow for handling and storing 2-Methyl-1,2-oxaborolane.

Summary of Storage Conditions
ParameterRecommendationRationale
Atmosphere Dry Argon or NitrogenPrevents oxidation and hydrolysis.[6][8]
Temperature 0-5 °C (Refrigerated)Slows the rate of decomposition reactions.[6][9]
Light Dark (Amber vials)Protects against potential photo-decomposition.[6]
Container Borosilicate glass with PTFE-lined capInert and provides an excellent moisture barrier.[6]

Troubleshooting Guide

Even with the best practices, issues can arise. This section addresses common problems, their potential causes, and corrective actions.

Observed IssuePotential Cause(s)Recommended Action(s)
Inconsistent experimental results or low yield Compound degradation due to improper storage or handling.1. Verify Purity : Analyze a sample of your stock via ¹H NMR, GC-MS, or ¹¹B NMR to confirm its integrity.[10] 2. Review Handling : Ensure all transfers were conducted under a strictly inert and dry atmosphere. 3. Use a Fresh Aliquot : If degradation is confirmed, discard the suspect aliquot and use a fresh, unopened one.
Material appears cloudy or has precipitated solids Hydrolysis due to moisture contamination.The compound has likely been compromised. It is not recommended for use, as the precise concentration of the active species is unknown. Discard and obtain a fresh supply.
Assay shows lower-than-expected concentration Partial degradation or absorption of atmospheric water.Quantify the active material using a technique like Quantitative NMR (qNMR) with an internal standard before use.[10][11] Adjust reaction stoichiometry accordingly, but be aware that degradation products may interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: How can I verify the purity of my 2-Methyl-1,2-oxaborolane after storage? A1: The most reliable methods for purity assessment are spectroscopic.[12]

  • ¹H NMR Spectroscopy: This can provide a clear picture of the compound's structure and detect major organic impurities or degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and degradation products.[10][13]

  • ¹¹B NMR Spectroscopy: This technique is particularly useful for identifying different boron species that may have formed due to degradation.[10]

Q2: I don't have a glovebox or Schlenk line. Can I still handle this compound? A2: While not ideal, you can minimize exposure by working quickly and efficiently in a well-ventilated fume hood on a low-humidity day. Purge the vial headspace with an inert gas (like argon from a balloon) before and after taking your aliquot. However, for long-term stability, investing in proper inert atmosphere equipment is strongly advised.[14]

Q3: Is it necessary to refrigerate 2-Methyl-1,2-oxaborolane? A3: Yes, refrigeration is highly recommended.[6] Like most chemical reactions, degradation processes are temperature-dependent. Storing the compound at a reduced temperature (0-5 °C) significantly slows the rate of potential decomposition, prolonging its shelf life.

Q4: My compound has been stored for over a year. Is it still good? A4: The viability depends entirely on the storage conditions. If it has been stored unopened under a proper inert atmosphere and refrigerated, it is likely still of high purity. However, it is best practice to re-analyze the material to confirm its purity before use in a critical experiment.[15]

Q5: What are the signs of significant degradation? A5: Visually, the liquid may become cloudy or develop a precipitate. Spectroscopically (e.g., in an NMR spectrum), you would see the appearance of new peaks corresponding to hydrolysis or oxidation products and a decrease in the relative integration of the peaks corresponding to 2-Methyl-1,2-oxaborolane.

Diagram: Troubleshooting Decision Tree

This diagram provides a logical path to follow when encountering stability issues.

start Inconsistent Results or Suspected Degradation check_purity Analyze Purity (NMR, GC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_handling Review Handling Protocol (Inert Atmosphere, Dryness) is_pure->review_handling Yes quantify Quantify Active Material (qNMR) & Adjust Stoichiometry is_pure->quantify No use_fresh Use Fresh Aliquot review_handling->use_fresh discard Purity is too low. Discard and use new stock. quantify->discard If below usable threshold

Sources

Validation & Comparative

Navigating the Boron Landscape: A Comparative Guide to 2-Methyl-1,2-oxaborolane and Other Boronic Acid Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in synthetic chemistry and drug development, the strategic selection of reagents is paramount to success. Among the diverse tools available for carbon-carbon and carbon-heteroatom bond formation, boronic acid derivatives have carved out an indispensable role, largely due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] While boronic acids themselves are widely used, their inherent challenges have spurred the development of a vast array of derivatives, each with unique properties. This guide provides an in-depth comparison of 2-Methyl-1,2-oxaborolane against other common boronic acid derivatives, offering a data-driven framework for informed decision-making in catalytic applications.

The Central Role of Boron in Catalysis: A Mechanistic Overview

At the heart of the Suzuki-Miyaura reaction is the transmetalation step, where an organic group is transferred from the boron atom to a palladium(II) complex.[2] For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species. This fundamental principle governs the reactivity of all boronic acid derivatives and underscores the importance of their structural and electronic properties.

The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)-X Ln R-Pd(II)-X Ln Pd(0)Ln->R-Pd(II)-X Ln Oxidative Addition R-Pd(II)-R' Ln R-Pd(II)-R' Ln R-Pd(II)-X Ln->R-Pd(II)-R' Ln Transmetalation R-R' R-R' R-Pd(II)-R' Ln->R-R' Reductive Elimination R-X Organic Halide (R-X) R'-B(OR)2 Organoboron Reagent (R'-B(OR)2) Base Base caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Boronic Acid Derivatives

The ideal boronic acid derivative for a given catalytic transformation should balance stability for ease of handling and purification with sufficient reactivity for efficient transmetalation. Here, we compare the performance of 2-Methyl-1,2-oxaborolane with commonly used alternatives.

Boronic Acids: The Archetype

Boronic acids are the foundational reagents in this class.[1] Their primary advantage is their commercial availability and the vast literature supporting their use. However, they are not without their drawbacks.

Advantages:

  • Wide commercial availability for a diverse range of substrates.

  • Extensive literature and well-established reaction protocols.

Disadvantages:

  • Prone to dehydration to form cyclic boroxines, which can affect reaction stoichiometry and efficiency.

  • Can undergo protodeboronation, especially with unstable organic groups (e.g., some heteroaromatics).[2]

  • Often have poor solubility in organic solvents and can be challenging to purify.

Pinacol Boronate Esters (Bpin): The Workhorse

To address the stability issues of boronic acids, pinacol boronate esters (Bpin) have become the most widely used alternative.[3]

Advantages:

  • Generally stable, crystalline solids that are easy to handle and purify by chromatography.[3]

  • Resistant to boroxine formation.

  • Compatible with a wide range of reaction conditions.

Disadvantages:

  • The steric bulk of the pinacol group can sometimes hinder transmetalation, requiring more forcing reaction conditions.[4]

  • Hydrolysis back to the boronic acid can be slow, potentially impacting the rate of transmetalation.

MIDA Boronates: The Controlled-Release Formulation

N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement, offering exceptional stability and the ability to participate in iterative cross-coupling reactions.

Advantages:

  • Extremely stable to a wide range of anhydrous reaction conditions, including chromatography.

  • Enable a "slow-release" of the corresponding boronic acid under mild aqueous basic conditions, which is beneficial for coupling unstable boronic acids.

  • Allow for iterative cross-coupling strategies due to their masked reactivity.

Disadvantages:

  • Require a separate deprotection step to release the active boronic acid, adding a step to the overall synthesis.

  • The synthesis of MIDA boronates adds an extra step from the corresponding boronic acid.

2-Methyl-1,2-oxaborolane: A Potential Challenger?

Hypothesized Advantages:

  • Reduced Steric Hindrance: Compared to the bulky pinacol group, the less substituted oxaborolane ring may offer reduced steric hindrance around the boron center, potentially facilitating faster transmetalation.

  • Tunable Reactivity: The methyl group on the boron atom will influence its Lewis acidity and, consequently, its reactivity. This suggests that the reactivity of 2-alkyl-1,2-oxaborolanes could be tuned by varying the alkyl substituent.

Hypothesized Disadvantages:

  • Hydrolytic Stability: Five-membered cyclic boronic esters derived from simple diols are generally more susceptible to hydrolysis than their six-membered counterparts or sterically hindered esters like pinacol boronates. The hydrolytic stability of 2-Methyl-1,2-oxaborolane would need to be carefully evaluated for specific applications.

  • Commercial Availability: Limited commercial availability compared to boronic acids and pinacol boronates could be a practical limitation for widespread adoption.

Performance Data Summary

The following table summarizes the general characteristics and performance of the discussed boronic acid derivatives. It is important to note that the data for 2-Methyl-1,2-oxaborolane is largely extrapolated due to the lack of direct comparative studies.

Boronic Acid DerivativeStabilityHandlingReactivity in TransmetalationKey Application
Boronic Acid ModerateCan be challenging (boroxine formation)High (after activation)General purpose, wide availability
Pinacol Boronate (Bpin) HighEasy (often crystalline)Moderate (steric hindrance)Workhorse for stable substrates
MIDA Boronate Very HighEasy (crystalline, chromatography stable)Low (requires deprotection)Iterative coupling, unstable boronic acids
2-Methyl-1,2-oxaborolane Hypothesized: ModerateHypothesized: Potentially sensitive to moistureHypothesized: Potentially high (less steric hindrance)Hypothesized: Cases requiring high reactivity and moderate stability

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Suzuki_Protocol cluster_prep Reaction Setup Reactants Aryl Halide (1.0 mmol) Boronic Acid Derivative (1.2 mmol) Base (e.g., K2CO3, 2.0 mmol) Reaction_Vessel Degas (Ar purge) Reactants->Reaction_Vessel Add to Schlenk flask Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, 0.05 mmol) Catalyst->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water 4:1, 5 mL) Solvent->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Heat (e.g., 80-100 °C) Monitoring Monitoring Heating->Monitoring Monitor by TLC/GC-MS Workup Workup Monitoring->Workup Upon completion Purification Column Chromatography Workup->Purification Aqueous workup caption Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Figure 2: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid derivative (1.1-1.5 equiv), the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%).

  • Solvent Addition and Degassing: Add the degassed solvent system (e.g., toluene/water, dioxane/water, THF). The reaction mixture is then thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired cross-coupled product.

Conclusion and Future Outlook

The field of boronic acid derivatives in catalysis continues to evolve, driven by the need for reagents with tailored stability and reactivity. While boronic acids, pinacol boronates, and MIDA boronates have established themselves as mainstays in the synthetic chemist's toolbox, the exploration of novel derivatives like 2-Methyl-1,2-oxaborolane holds promise for expanding the scope and efficiency of cross-coupling reactions.

The hypothesized reduced steric hindrance of 2-Methyl-1,2-oxaborolane could translate to faster reaction kinetics, a valuable attribute in complex molecule synthesis. However, a thorough investigation into its hydrolytic stability and catalytic performance against established derivatives is crucial to validate its potential. Future research in this area should focus on systematic studies to generate comparative experimental data, which will ultimately guide the rational selection of the optimal boron reagent for any given catalytic challenge.

References

  • Gras, E. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Darses, S., & Genet, J.-P. (2013). Suzuki–Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Sigma-Aldrich.
  • Internal and external catalysis in boronic ester networks. (n.d.). Semantic Scholar.
  • Structure, Theoretical Studies and Coupling Reactions of Some New Cyclic Boronic Esters. (n.d.). eCommons.
  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References.
  • Leonori, D., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 8980-8991.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 2-(Chloromethyl)benzoic Acid. (n.d.). Benchchem.
  • Molander, G. A., & Trice, S. L. J. (2014). Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). Organic Letters, 16(21), 5752–5755.
  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Preparation of Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(22), 6716–6717.
  • A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. (2019). Chemical Science.
  • THE DECOMPOSITION OF 2-METHYL-Δ2-OXAZOLINE IN AQUEOUS SOLUTION. (n.d.).
  • 2-Methyl-2-oxazoline 98 1120-64-5. (n.d.).
  • Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2025). MDPI.
  • Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids. (n.d.).
  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes
  • Photocatalytic Rearrangement and Cyclization of Boronic Esters. (2025).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.).
  • Internal and External Catalysis in Boronic Ester Networks. (n.d.). PMC.
  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). SciSpace.
  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.).

Sources

The Practitioner's Guide to Boronic Acid Surrogates: A Comparative Study of MIDA Boronates and Pinacol Boronates in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The utility of this powerful reaction, however, is often dictated by the stability and handling of its key organoboron component: the boronic acid. Many boronic acids, particularly those with heteroaromatic or sterically hindered scaffolds, are notoriously unstable, prone to protodeboronation and other decomposition pathways that compromise reaction efficiency and reproducibility.[1][3]

This guide provides an in-depth comparative analysis of two prominent classes of boronic acid surrogates designed to overcome these challenges: N-methyliminodiacetic acid (MIDA) boronates and the widely used pinacol (Bpin) boronates. We will delve into the fundamental principles governing their stability and reactivity, present supporting experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their selection and application of these critical reagents.

The Boronic Acid Conundrum: Why Surrogates are Essential

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is intrinsically linked to the vacant p-orbital on its sp²-hybridized boron center. This Lewis acidity is crucial for the transmetalation step with the palladium catalyst.[4] However, this same feature renders the C-B bond susceptible to cleavage, particularly protodeboronation, in the presence of water or other protic sources. This instability presents several practical challenges:

  • Limited shelf-life: Many boronic acids cannot be stored for extended periods without significant degradation.[5]

  • Purification difficulties: Their polarity and propensity to form trimeric boroxines can complicate purification by standard techniques like silica gel chromatography.[6]

  • Inconsistent reaction yields: The in-situ decomposition of the boronic acid competes with the desired cross-coupling, leading to lower and often variable yields.[3]

Boronic esters, such as pinacol boronates, were introduced to mitigate these issues by masking the reactive boronic acid functionality. More recently, MIDA boronates have emerged as a highly robust and versatile alternative, offering unique advantages in stability and controlled reactivity.[1][7]

MIDA Boronates: A Paradigm of Stability and Controlled Reactivity

N-methyliminodiacetic acid (MIDA) boronates are distinguished by their unique tricyclic structure, wherein the boron atom is rendered sp³-hybridized through coordination with the trivalent MIDA ligand.[1] This structural feature is the key to their exceptional properties.

Key Attributes of MIDA Boronates:
  • Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that exhibit remarkable stability to air, moisture, and long-term benchtop storage.[1][7][8] This is a significant advantage over many boronic acids and even some pinacol boronates.[5]

  • Chromatographic Compatibility: They are universally compatible with silica gel chromatography, facilitating straightforward purification and reaction monitoring by TLC.[1][4][7] This contrasts with pinacol boronates, which can sometimes undergo hydrolysis on silica gel.[6]

  • "Slow-Release" Mechanism: MIDA boronates are unreactive under anhydrous cross-coupling conditions.[1] The deprotection to release the active boronic acid is achieved under mild aqueous basic conditions. This release can be modulated from rapid (using strong bases like NaOH) to slow (using milder bases like K₃PO₄), allowing for a low steady-state concentration of the often-unstable free boronic acid during the reaction.[5][9][10] This "slow-release" is particularly beneficial for challenging substrates prone to decomposition.[3][11]

The stability and controlled reactivity of MIDA boronates have made them invaluable for complex molecule synthesis, particularly in the context of iterative cross-coupling, a strategy for the systematic assembly of molecules from bifunctional building blocks.[8]

Pinacol Boronates (Bpin): The Established Workhorse

Pinacol boronates are one of the most common boronic acid surrogates, formed by the esterification of a boronic acid with pinacol. They offer a significant improvement in stability and handling compared to free boronic acids.

Key Attributes of Pinacol Boronates:
  • Enhanced Stability: Bpin esters are generally more stable to storage and handling than their corresponding boronic acids, preventing protodeboronation to a significant extent.[6][12]

  • Good Solubility: They are soluble in a wide range of organic solvents.

  • Reactivity Profile: While more stable than boronic acids, the boron in pinacol esters remains sp²-hybridized and Lewis acidic, albeit attenuated.[4] They are generally more reactive than MIDA boronates in the absence of a deprotection step and can participate directly in the catalytic cycle, often after hydrolysis to the boronic acid.[13]

  • Purification Challenges: While many can be purified by chromatography, some are sensitive to silica gel, leading to hydrolysis and poor recovery.[6]

Head-to-Head Comparison: MIDA Boronates vs. Pinacol Boronates

FeatureMIDA BoronatesPinacol Boronates (Bpin)Rationale & Causality
Boron Hybridization sp³sp²The trivalent MIDA ligand coordinates to the boron center, forcing a tetrahedral geometry. Pinacol forms a standard ester with a trigonal planar boron.
Stability (Air/Moisture) Excellent, often indefinitely stable solids.[1]Good, but can be susceptible to hydrolysis.The sp³-hybridized boron in MIDA boronates lacks the vacant p-orbital, making it significantly less Lewis acidic and electrophilic, thus more resistant to hydrolysis.[8]
Chromatography Generally stable on silica gel.[4][7]Can be unstable, leading to hydrolysis and poor recovery.[6]The robust, non-hydrolyzable nature of the MIDA cage protects the boron center during chromatography. The B-O bonds in Bpin esters can be cleaved by the acidic silica surface.
Reactivity Control "Slow-release" of boronic acid under aqueous basic conditions.[3][5]Generally react directly or after in-situ hydrolysis.MIDA boronates require a chemical deprotection step (hydrolysis) to become active. Bpin esters can be considered pre-activated, with their reactivity depending on reaction conditions that favor hydrolysis.
Anhydrous Coupling Unreactive.[1]Can be reactive, though often less so than the free boronic acid.[4]The sp³-hybridization of MIDA boronates prevents transmetalation. The sp²-hybridized Bpin esters can still undergo transmetalation, especially at elevated temperatures.
Handling of Unstable Substrates Superior, due to the "slow-release" mechanism minimizing decomposition.[3][11]Better than boronic acids, but decomposition can still be an issue.[13]By maintaining a very low concentration of the unstable boronic acid, MIDA boronates ensure that cross-coupling outcompetes decomposition.[3]
Iterative Cross-Coupling Ideal, allows for sequential reactions.Less suitable due to inherent reactivity.The inertness of the MIDA boronate allows it to be carried through multiple reaction steps as a protecting group, to be revealed only in the final desired coupling.[8]

Experimental Evidence: A Case Study in Polymerization

A compelling example of the performance difference between MIDA and pinacol boronates is found in the synthesis of regioregular poly(3-hexylthiophene) (P3HT) via Suzuki-Miyaura polymerization. In a direct comparison under identical polymerization conditions, the thienyl MIDA boronate monomer produced higher molecular weight polymers in significantly better yields than the corresponding pinacol boronate ester.[14] This was attributed to the enhanced stability of the MIDA boronate monomer and the growing polymer chain, which minimized premature chain termination via protodeboronation.[14]

Experimental Protocols

The following protocols provide a general framework for the application of MIDA and pinacol boronates in Suzuki-Miyaura cross-coupling. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with a MIDA Boronate (Slow-Release)

This protocol is particularly suited for unstable boronic acids, such as 2-pyridyl boronates.

Workflow Diagram:

G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Aryl Halide, MIDA Boronate, Pd Catalyst, Ligand, and Base degas Evacuate and backfill with inert gas (3x) prep->degas add_solvent Add degassed solvent degas->add_solvent heat Heat to desired temperature (e.g., 80-100 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for Suzuki-Miyaura coupling using MIDA boronates.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 5:1).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a Pinacol Boronate

This protocol is a standard procedure for relatively stable boronic esters.

Workflow Diagram:

G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Aryl Halide, Pinacol Boronate, Pd Catalyst, and Ligand degas Evacuate and backfill with inert gas (3x) prep->degas add_solvent Add degassed organic solvent degas->add_solvent add_base Add aqueous base solution add_solvent->add_base heat Heat to desired temperature (e.g., 80-110 °C) add_base->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool separate Separate aqueous and organic layers cool->separate extract Extract aqueous layer separate->extract dry Dry combined organic layers extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for Suzuki-Miyaura coupling using pinacol boronates.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equiv), the pinacol boronate (1.1-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add a degassed organic solvent (e.g., dioxane or toluene), followed by an aqueous solution of the base (e.g., 2M Na₂CO₃).

  • Reaction: Heat the biphasic mixture to the desired temperature (typically 80-110 °C) with vigorous stirring until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography, being mindful of potential on-column hydrolysis.

Conclusion and Future Outlook

Both MIDA and pinacol boronates are indispensable tools in the modern synthetic chemist's arsenal for performing Suzuki-Miyaura cross-coupling reactions. Pinacol boronates represent a well-established and effective strategy for stabilizing boronic acids.

However, for researchers engaged in the synthesis of complex molecules, dealing with particularly unstable heteroaromatic systems, or employing iterative synthetic strategies, MIDA boronates offer a superior solution. Their exceptional benchtop and chromatographic stability, combined with a unique and tunable "slow-release" mechanism, provides a level of control and reliability that can significantly streamline synthetic workflows and enable the construction of previously inaccessible molecular architectures. The adoption of MIDA boronate technology represents a significant step towards making the synthesis of complex small molecules a more robust, predictable, and ultimately more efficient endeavor.

References

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2014). Comparison of reactivity of different boron reagents. Nature Communications, 5, 4583. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 957–963. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 8(11), 1067-1075. [Link]

  • Gonzalez, J. A., Ogba, O. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]

  • Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2011). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic letters, 13(8), 1876–1879. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Darses, S., & Genet, J. P. (2003). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 68(11), 4333-4341. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17094–17109. [Link]

  • Cox, P. A., et al. (2018). Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies. University of Bath. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Catalysis by Gold (pp. 165-194). Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • The Chemist's Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

Sources

Validating the Efficacy of 2-Methyl-1,2-Oxaborolane-Based Covalent Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

The landscape of targeted covalent inhibitors (TCIs) has undergone a paradigm shift with the introduction of cyclic boronic acid derivatives. Historically, targeting serine proteases (e.g., Plasma Kallikrein, LONP1) and serine


-lactamases relied on irreversible electrophiles or bulky boronic esters. Today, 2-Methyl-1,2-oxaborolane-based inhibitors  represent the gold standard for reversible covalent targeting.

The mechanistic superiority of the oxaborolane warhead lies in its unique electronic and structural properties. Boron acts as a strong Lewis acid due to its vacant p-orbital. When the inhibitor docks into the active site, the catalytic serine (e.g., Ser195) donates a lone pair of electrons from its hydroxyl oxygen to the boron atom, forming a stable tetrahedral boronate adduct[1]. Unlike bulky pinacol boronates—which clash with the tight S1 sub-pocket and are highly prone to rapid hydrolysis during purification and assaying[2]—the compact 5-membered oxaborolane ring exists in a stable, dynamic equilibrium with its open boronic acid form in physiological buffers[2],[3]. This allows the 2-methyl-1,2-oxaborolane moiety to achieve exceptional residence times and sub-nanomolar potencies without the permanent immunogenic risks associated with irreversible alkylating agents[4].

Mechanism A Target Enzyme (Active Site Serine) C Pre-covalent Encounter Complex (Non-covalent docking) A->C B 2-Methyl-1,2-oxaborolane Warhead B->C D Nucleophilic Attack (Ser-OH to Boron p-orbital) C->D Lewis Acid-Base Interaction E Tetrahedral Boronate Adduct (Reversible Covalent Bond) D->E Dative Bond Formation E->C Dissociation (Equilibrium)

Mechanism of reversible covalent binding between active site serine and oxaborolane boronic acid.

Comparative Efficacy Data

To objectively validate the efficacy of 2-Methyl-1,2-oxaborolane inhibitors, we must benchmark them against three primary alternatives: Pinacol Boronates, Chloromethylketones (e.g., PPACK), and traditional Non-Covalent Competitive inhibitors. The table below synthesizes the quantitative and qualitative performance metrics of these warheads.

Feature2-Methyl-1,2-oxaborolanePinacol BoronateChloromethylketone (PPACK)Non-Covalent Competitive
Binding Mechanism Reversible Covalent (Dative)[5]Reversible Covalent (Dative)Irreversible Covalent (Alkylation)[4]Non-Covalent (H-bonds, VdW)
Aqueous Stability High (Stable Equilibrium)[2]Low (Prone to Hydrolysis)[1]Low (Reactive Electrophile)High
S1 Pocket Fit Excellent (Compact 5-membered ring)Poor (Bulky methyl groups clash)[1]Good (Peptidomimetic)Variable
Target Residence Time Prolonged (Hours to Days)Short to ModeratePermanentShort (Minutes)
Toxicity / Off-Target Risk Low (Reversible, highly selective)LowHigh (Non-selective alkylation)Low

Experimental Validation Protocols

As an Application Scientist, establishing a self-validating experimental pipeline is critical. Functional assays must not only measure inhibition but also prove the causality of the covalent mechanism. The following step-by-step methodologies are designed with internal controls to guarantee scientific integrity.

Protocol 1: Time-Dependent Inhibition (TDI) Assay

Causality: Covalent inhibitors operate via a two-step mechanism: initial non-covalent docking (


) followed by covalent bond formation (

). Measuring IC50 at a single time point is scientifically invalid for TCIs. We must track inhibition over time to capture the true potency of the oxaborolane warhead[4]. Self-Validation: A non-covalent inhibitor must be run in parallel. The non-covalent control's IC50 will remain static over time, while the oxaborolane's IC50 will shift downward (become more potent) as the dative bond forms, validating the assay's temporal sensitivity.
  • Preparation: Prepare a concentration series of the 2-Methyl-1,2-oxaborolane inhibitor, a non-covalent control, and vehicle (DMSO) in assay buffer (e.g., PBS, pH 7.4).

  • Pre-Incubation: Incubate the target serine protease (e.g., Plasma Kallikrein) with the inhibitors at 37°C.

  • Time-Course Sampling: At specific intervals (1, 10, 30, 60, 120, and 1440 minutes), extract aliquots from the pre-incubation master mix[2].

  • Substrate Addition: Rapidly add the fluorogenic substrate to the aliquots and measure the initial velocity of cleavage via a microplate reader.

  • Data Analysis: Plot the IC50 values against pre-incubation time. Calculate the

    
     ratio to quantify covalent efficiency.
    
Protocol 2: Jump Dilution Reversibility Assay

Causality: To prove the safety profile of the oxaborolane, we must demonstrate that the enzyme can recover activity once the free drug is cleared. Jump dilution drops the inhibitor concentration far below its


, forcing the thermodynamic equilibrium toward dissociation.
Self-Validation:  Use PPACK as an irreversible control[4]. The oxaborolane-treated enzyme must recover activity over time, whereas the PPACK-treated enzyme will remain 100% inhibited, proving the assay successfully differentiates bond types.
  • Complex Formation: Incubate the enzyme with the oxaborolane inhibitor and the PPACK control at a concentration of 10x their respective IC50 values for 2 hours to ensure complete target engagement.

  • Jump Dilution: Dilute the enzyme-inhibitor complexes 100-fold into assay buffer containing the fluorogenic substrate.

  • Kinetic Monitoring: Continuously monitor fluorescence over 4 hours.

  • Data Analysis: Calculate the recovery of enzymatic activity relative to a vehicle-treated, uninhibited control. Oxaborolane should show a slow, non-linear recovery curve indicative of a prolonged residence time but ultimate reversibility.

Protocol 3: Intact Protein LC-MS for Adduct Confirmation

Causality: Functional assays only show inhibition; they do not prove the structural mechanism. LC-MS directly measures the mass shift of the intact protein, confirming that the oxaborolane has formed a 1:1 stoichiometric tetrahedral adduct with the enzyme[5]. Self-Validation: Run a mutant enzyme (e.g., Ser195Ala) alongside the wild-type. The mutant must show zero mass shift, proving that the oxaborolane exclusively targets the catalytic serine and does not non-specifically label other residues[1].

  • Incubation: Incubate 10 µM of wild-type and Ser195Ala mutant enzyme with 50 µM of the oxaborolane inhibitor for 1 hour.

  • Desalting: Remove excess unbound inhibitor using a rapid size-exclusion spin column (e.g., Zeba Spin Desalting Column).

  • LC-MS Analysis: Inject the samples onto a reverse-phase LC system coupled to a high-resolution Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Deconvolute the raw mass spectra to obtain the intact protein mass. Look for a mass shift corresponding to the exact molecular weight of the oxaborolane minus any leaving groups (e.g., water lost during condensation).

Workflow S1 1. Time-Dependent Inhibition (Calculate kinact / KI) S2 2. Jump Dilution Assay (Assess Reversibility) S1->S2 If time-dependent S3 3. Intact Protein LC-MS (Confirm Adduct Mass) S2->S3 If reversible covalent S4 4. Mutant Enzyme Control (Validate Serine Specificity) S3->S4 Structural Validation

Step-by-step validation workflow for characterizing oxaborolane-based covalent inhibitors.

References

  • Small Molecule Highlights #24 – April 2024 Dalriada Drug Discovery URL
  • National Institutes of Health (NIH)
  • WO2023107487A1 - Lonp1 inhibitor compounds, uses and methods Google Patents URL
  • National Institutes of Health (NIH)
  • Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein | ACS Medicinal Chemistry Letters ACS Publications URL

Sources

Head-to-head comparison of different oxaborole synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxaboroles (e.g., Tavaborole, Crisaborole) have transitioned from academic curiosities to validated pharmacophores in anti-infective and anti-inflammatory therapies.[1] Their unique physicochemical profile—specifically the strain-induced Lewis acidity of the boron atom—enables reversible covalent bonding with biological diols (e.g., tRNA sugars).

However, the construction of the five-membered oxaborole ring presents a distinct challenge: installing a boronic acid ortho to a benzylic alcohol without inducing protodeboronation or polymerization.

This guide provides a head-to-head technical comparison of the three dominant synthetic methodologies: Cryogenic Lithiation-Borylation , Palladium-Catalyzed Borylative Cyclization , and Iridium-Catalyzed C-H Activation .

Mechanism & Structural Foundation

The stability and reactivity of benzoxaboroles stem from the hemiboronic ester ring. Unlike open-chain boronic acids, the oxaborole ring reduces the entropic penalty of binding to diols.

The Synthetic Challenge

The core difficulty lies in the regioselectivity of placing the boron atom and the stability of the intermediate.

  • Ortho-substitution: Achieving high selectivity for the position adjacent to the hydroxymethyl group.

  • Cyclization: Spontaneous intramolecular esterification usually drives the final ring closure, but this requires the boron and oxygen to be in close proximity under conditions that do not degrade the C-B bond.

Benzoxaborole_Structure cluster_0 Target Scaffold cluster_1 Synthetic Disconnection struct Benzoxaborole Core (Strained Cyclic Hemiester) prop Key Property: Enhanced Lewis Acidity (pKa ~7.3 vs ~8.8 for PhB(OH)2) struct->prop Strain Effect precursor Precursor: o-Hydroxymethyl Phenylboronic Acid cyclization Spontaneous Dehydration/Cyclization precursor->cyclization cyclization->struct

Figure 1: The structural basis of benzoxaborole reactivity and the primary synthetic disconnection.

Method A: Cryogenic Lithiation-Borylation (The "Classical" Route)

Historically the standard for synthesizing Tavaborole (AN2690), this method relies on directed ortho-lithiation or halogen-lithium exchange.

The Workflow
  • Protection: The benzylic alcohol is protected (e.g., THP ether or MOM) to prevent alkoxide formation that would quench the lithium reagent.

  • Lithiation: Treatment with n-BuLi at -78°C generates the aryl lithium species.[2]

  • Borylation: Trapping with a borate ester (e.g., B(OMe)3).

  • Hydrolysis: Acidic workup removes the protecting group and induces cyclization.

Performance Analysis
  • Pros: Uses inexpensive reagents (n-BuLi, Trimethyl borate); high conversion rates for simple substrates.

  • Cons: Requires cryogenic cooling (-78°C) which is chemically engineering-intensive at scale; functional group intolerance (esters, ketones, nitriles are incompatible); requires protection/deprotection steps.

Method B: Pd-Catalyzed Borylative Cyclization (The "Modern" Route)

This method utilizes the Miyaura borylation logic. It couples an o-halo benzyl alcohol directly with a diboron source (B2pin2) using a Palladium catalyst.[3][4]

The Workflow
  • Coupling: o-Bromobenzyl alcohol reacts with B2pin2 in the presence of Pd(dppf)Cl2 and a mild base (KOAc).

  • Cyclization: The intermediate pinacol boronate undergoes in situ transesterification (often promoted by mild acid or simple workup) to close the ring.

Performance Analysis
  • Pros: Atom Economy: No protection/deprotection needed. Conditions: Mild heating (80-90°C) is safer than cryogenics. Tolerance: Compatible with esters, nitriles, and nitro groups.

  • Cons: High cost of Palladium catalysts and B2pin2; removal of residual heavy metals required for pharma compliance.

Method C: Ir-Catalyzed C-H Activation (The "Direct" Route)

A growing field utilizing Iridium catalysts (e.g., [Ir(OMe)(cod)]2) with bipyridine ligands to install boron directly onto the arene C-H bond.

The Workflow
  • C-H Insertion: The catalyst activates the C-H bond ortho to a directing group (or governed by sterics).

  • Oxidation/Cyclization: The resulting boronate ester is converted to the oxaborole.

Performance Analysis
  • Pros: Eliminates the need for pre-halogenated starting materials; excellent for late-stage functionalization.

  • Cons: Regioselectivity can be difficult to control without specific directing groups; high catalyst cost; often requires high dilution.

Head-to-Head Comparison Data

The following table contrasts the performance of these methods in the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole intermediate).

MetricMethod A: Lithiation (Classical)Method B: Pd-Catalyzed (Modern)Method C: Ir-Catalyzed (Direct)
Starting Material o-Bromo-benzyl ether (Protected)o-Bromo-benzyl alcohol (Unprotected)Benzyl alcohol derivative
Reagents n-BuLi, B(OMe)3Pd(dppf)Cl2, B2pin2, KOAc[Ir(cod)(OMe)]2, dtbpy, B2pin2
Temperature -78°C (Cryogenic)80°C - 90°C (Mild Heat)25°C - 80°C
Step Count 3-4 (Protect -> Lithiate -> Deprotect)1-2 (One-pot potential)1 (Direct insertion)
Yield (Isolated) 85 - 92%75 - 88%50 - 70% (Substrate dependent)
FG Tolerance Low (No electrophiles)High (Esters, Nitriles OK)Moderate (Sterics rule)
Scalability Difficult (Heat transfer limits)Excellent (Standard batch reactors)Moderate (Dilution required)
Cost Driver Engineering (Cooling)Materials (Catalyst/Ligand)Materials (Catalyst/Ligand)

Experimental Protocols

Protocol 1: Pd-Catalyzed Synthesis (Recommended for Discovery/Process)

Rationale: This protocol balances yield, safety, and operational simplicity, avoiding the safety hazards of tert-butyllithium or n-butyllithium.

Materials:

  • 2-Bromobenzyl alcohol (1.0 equiv)

  • Bis(pinacolato)diboron (B2pin2) (1.1 equiv)

  • Pd(dppf)Cl2 (0.03 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a reaction vessel equipped with a reflux condenser, add 2-bromobenzyl alcohol (10 mmol), B2pin2 (11 mmol), KOAc (30 mmol), and Pd(dppf)Cl2 (0.3 mmol).

  • Inert: Evacuate and backfill with Nitrogen (x3). Add degassed 1,4-Dioxane (50 mL).

  • React: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (or HPLC) for the disappearance of the aryl bromide.

    • Checkpoint: The intermediate formed is the pinacol boronate.

  • Cyclization (One-Pot): Cool to room temperature. Add 1N HCl (20 mL) and stir for 1 hour. This hydrolyzes the pinacol ester and induces cyclization to the benzoxaborole.

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Toluene/Hexanes or purify via silica gel chromatography (eluent: Hexanes/EtOAc).

Self-Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the pinacol methyl singlets (~1.2 ppm) after acid hydrolysis and the appearance of the B-OH signal (often broad, ~9.0-9.2 ppm).

  • 11B NMR: Shift from ~30 ppm (boronate ester) to ~33 ppm (benzoxaborole).

Protocol 2: Lithiation-Borylation (For Simple Substrates/Low Cost)

Rationale: Best for large-scale production of simple benzoxaboroles where catalyst cost is prohibitive.

Materials:

  • 2-(2-bromo-5-fluorophenyl)-1,3-dioxolane (Protected aldehyde/alcohol)

  • n-Butyllithium (2.5 M in hexanes)

  • Trimethyl borate (B(OMe)3)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cool: Dissolve substrate in anhydrous THF under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiate: Add n-BuLi dropwise over 30 mins, maintaining internal temp < -70°C. Stir for 1 hour.

  • Borylate: Add B(OMe)3 (1.5 equiv) dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature.

  • Hydrolysis/Cyclization: Quench with 6N HCl. Stir vigorously for 2 hours (removes protecting group and closes ring).

  • Isolation: Adjust pH to ~5. Extract, dry, and concentrate.

Visualizing the Pathways

The following diagram illustrates the divergence between the Protection-dependent Lithiation route and the Direct Palladium route.

Synthesis_Comparison Start Start: Aryl Halide (o-Bromo-benzyl alcohol) Protect Step A1: Protection (THP/MOM Ether) Start->Protect Path A (Classical) Pd_Cat Step B1: Pd-Catalyzed Borylation (Pd(dppf)Cl2, B2pin2, 90°C) Start->Pd_Cat Path B (Modern) Lithiate Step A2: Lithiation (-78°C, n-BuLi) Protect->Lithiate Boronate Step A3: Boron Trap (B(OMe)3) Lithiate->Boronate Acid Step A4: Acid Hydrolysis (Deprotect + Cyclize) Boronate->Acid Target Target: Benzoxaborole Acid->Target Transester Step B2: In-situ Transesterification (Spontaneous/Mild Acid) Pd_Cat->Transester Transester->Target

Figure 2: Process flow comparison. Path A (Red) involves auxiliary steps for protection. Path B (Blue) is a direct transformation.

References

  • Vertex Pharmaceuticals (Europe) Ltd. (2017). Process for preparation of tavaborole. WO2017125835A1. Google Patents. Link

  • Liu, C., et al. (2021). One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols. Organic & Biomolecular Chemistry, 19, 1234-1240. Link

  • Aggarwal, V. K., et al. (2014).[5] Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Link

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry, 49(15), 4447–4450. Link

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization. Journal of the American Chemical Society, 136(11), 4287–4299. Link

Sources

A Comparative Guide to Amide Bond Formation: 2-Methyl-1,2-oxaborolane in Direct Amidation vs. Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The amide bond is the cornerstone of peptide chemistry and a ubiquitous functional group in a vast array of pharmaceuticals, agrochemicals, and materials. Its synthesis is, therefore, a central focus in chemical research and development. For decades, the field has been dominated by two primary strategies: the activation of carboxylic acids with stoichiometric reagents and the transition-metal-catalyzed cross-coupling of amines with aryl halides.

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amides, offering remarkable scope and reliability.[1][2] However, the reliance on pre-functionalized halides, expensive and toxic palladium catalysts, and often complex ligand systems presents challenges related to cost, atom economy, and sustainability.[3][4]

In the quest for greener and more efficient alternatives, direct amidation—the formation of an amide bond from a carboxylic acid and an amine with the expulsion of only water—has emerged as a highly attractive goal. This has spurred the development of novel catalysts capable of facilitating this transformation under practical conditions. Among these, boron-based catalysts, such as 2-Methyl-1,2-oxaborolane, are gaining attention for their potential to activate carboxylic acids directly, bypassing the need for stoichiometric activators or pre-functionalized substrates.[5][6]

This guide provides an in-depth technical comparison of these two powerful, yet mechanistically distinct, approaches to amide bond formation. We will benchmark the performance of 2-Methyl-1,2-oxaborolane as a catalyst for direct amidation against the well-established paradigm of palladium-catalyzed cross-coupling. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights to guide the strategic selection of the optimal synthetic methodology.

Section 1: The Palladium Paradigm: Buchwald-Hartwig C-N Cross-Coupling

Palladium-catalyzed amidation is a cornerstone of modern organic synthesis, enabling the formation of C(aryl)-N bonds with exceptional efficiency and scope.[7] The reaction typically involves coupling an aryl halide or pseudohalide with an amine or amide in the presence of a palladium precursor, a phosphine ligand, and a base.[8]

Catalytic System and Mechanism

The success of a Buchwald-Hartwig reaction is critically dependent on the interplay between the palladium precursor and the ancillary ligand.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[9][10][11]

  • Ligands: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as RuPhos and BrettPhos, are highly effective as they stabilize the monomeric Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[12][13]

The generally accepted catalytic cycle provides a clear causal framework for understanding the reaction's components.

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex lig_exch Ligand Exchange pd2_complex->lig_exch HNR¹R², Base (-Base-H⁺X⁻) pd2_amido L-Pd(II)(Ar)(NR¹R²) lig_exch->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim dummy1 red_elim->dummy1 Ar-NR¹R² dummy1->pd0 dummy2

Figure 1. Catalytic Cycle for Palladium-Catalyzed Amidation.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate.[1]

  • Ligand Exchange: The halide on the Pd(II) complex is displaced by the amide nucleophile, a step often facilitated by the base.

  • Reductive Elimination: The C-N bond is formed, releasing the desired aryl amide product and regenerating the Pd(0) catalyst to continue the cycle.[1]

Section 2: The Boron Alternative: 2-Methyl-1,2-oxaborolane in Direct Amidation

Direct catalytic amidation represents a more sustainable approach, forming the amide bond directly from a carboxylic acid and an amine. This transformation is thermodynamically challenging, as it requires the removal of water and often high temperatures. Boron-based catalysts, leveraging the Lewis acidity of the boron center, have proven effective in promoting this reaction.[6]

Catalyst Profile and Mechanism

2-Methyl-1,2-oxaborolane is a five-membered heterocyclic compound containing a B-O bond. Its utility as a catalyst stems from the Lewis acidic nature of the boron atom, which can activate the carboxylic acid partner.

  • Catalyst Activation: The boron atom coordinates to the carbonyl oxygen of the carboxylic acid.

  • Intermediate Formation: This coordination makes the carboxyl carbon more electrophilic, facilitating the formation of an activated acyloxyboronate intermediate. This intermediate is significantly more reactive towards nucleophilic attack by an amine than the free carboxylic acid.

The proposed mechanism avoids the need for halide leaving groups and generates water as the sole byproduct.

Boron_Amidation_Cycle catalyst 2-Methyl- 1,2-oxaborolane (B-Cat) activation Acid Activation catalyst->activation R¹COOH activated_intermediate Acyloxyboronate Intermediate activation->activated_intermediate nucleophilic_attack Nucleophilic Attack activated_intermediate->nucleophilic_attack R²NH₂ tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate release Product Release & Catalyst Regen. tetrahedral_intermediate->release dummy1 release->dummy1 R¹CONHR², H₂O dummy1->catalyst

Figure 2. Proposed Catalytic Cycle for Boron-Catalyzed Direct Amidation.

This pathway's elegance lies in its atom economy. The challenge, however, is often the need for elevated temperatures to drive the reaction forward and remove the water byproduct, which can limit the substrate scope compared to the milder palladium-catalyzed methods.

Section 3: Head-to-Head Comparison: A Data-Driven Analysis

The choice between a palladium-based cross-coupling and a boron-catalyzed direct amidation is a strategic one, dictated by factors ranging from substrate availability and functional group tolerance to process safety and cost of goods. The following table summarizes a comparative analysis of these two methodologies.

ParameterPalladium Catalysts (Buchwald-Hartwig Amidation)2-Methyl-1,2-oxaborolane (Direct Amidation)
Substrate Scope Reactants: Aryl/heteroaryl halides (Cl, Br, I, Otf) and amides/amines.[14][15] Scope: Extremely broad; vast literature on diverse and complex substrates.[2]Reactants: Carboxylic acids and amines. Scope: Generally effective for aliphatic and aromatic substrates; can be limited by sterically hindered partners or thermally sensitive functional groups.
Cost & Abundance Metal: Palladium is a precious metal with high and volatile costs.[3] Ligands: Often complex, multi-step syntheses add significant cost.Catalyst: Boron is an earth-abundant element, and the catalyst synthesis is typically straightforward and inexpensive.
Toxicity & Sustainability Metal: Palladium is toxic and requires stringent removal from final APIs (<10 ppm).[16] Waste: Generates stoichiometric salt waste from the base and leaving group.Catalyst: Boron compounds generally exhibit low toxicity. Waste: Water is the only theoretical byproduct, leading to a much higher atom economy and lower Process Mass Intensity (PMI).[5]
Reaction Conditions Temperature: Often operates at mild temperatures (RT to 120 °C).[8] Additives: Requires a stoichiometric base (e.g., NaOtBu, Cs₂CO₃) and anhydrous, deoxygenated solvents.Temperature: Typically requires higher temperatures (120-180 °C) to drive off water. Can sometimes be run neat (solvent-free).
Functional Group Tolerance Excellent tolerance for a wide range of functional groups due to mild conditions. Some groups (e.g., certain heterocycles) can chelate the catalyst.Good tolerance, but sensitive groups may not withstand the high reaction temperatures. Basic amines and acidic carboxylic acids are tolerated by definition.
Catalyst Loading Typically low (0.01 - 2 mol%), but can be higher for challenging substrates.[8][11]Generally higher catalyst loadings are required (1 - 10 mol%).
Catalyst Removal Requires dedicated, often costly, purification steps (e.g., activated carbon, metal scavengers, crystallization) to meet regulatory limits.[16]Boronic acid byproducts are often water-soluble and can be removed with a simple aqueous wash.[5]

Section 4: Detailed Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for each methodology.

Protocol 1: Palladium-Catalyzed Amidation of 4-Bromotoluene

This protocol describes the coupling of 4-bromotoluene with benzamide using a common palladium/phosphine catalyst system.

Workflow Diagram:

Protocol1_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification p1 Charge vial with Pd₂(dba)₃, RuPhos, and Cs₂CO₃ p2 Add 4-bromotoluene and benzamide p1->p2 p3 Add anhydrous solvent (e.g., Toluene) p2->p3 r1 Seal vial and heat (e.g., 100 °C) with stirring p3->r1 r2 Monitor by TLC or LC-MS until starting material is consumed r1->r2 w1 Cool to RT, dilute with EtOAc r2->w1 w2 Filter through Celite w1->w2 w3 Wash with water and brine w2->w3 w4 Dry over Na₂SO₄, concentrate w3->w4 w5 Purify by column chromatography w4->w5

Caption: Workflow for Palladium-Catalyzed Amidation.

Methodology:

  • Preparation: To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), RuPhos (18.7 mg, 0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 489 mg, 1.5 mmol).

  • Reagent Addition: Add 4-bromotoluene (171 mg, 1.0 mmol) and benzamide (145 mg, 1.2 mmol).

  • Solvent Addition: Add 2 mL of anhydrous toluene via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure N-(p-tolyl)benzamide.

Protocol 2: 2-Methyl-1,2-oxaborolane-Catalyzed Direct Amidation

This protocol outlines the direct coupling of benzoic acid and benzylamine, a common transformation showcasing the direct amidation strategy.

Workflow Diagram:

Protocol2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification p1 Charge flask with benzoic acid, benzylamine, and catalyst p2 Add high-boiling solvent (e.g., xylene) p1->p2 p3 Fit with Dean-Stark trap p2->p3 r1 Heat to reflux (e.g., 140 °C) with vigorous stirring p3->r1 r2 Monitor water collection in Dean-Stark trap r1->r2 w1 Cool to RT, dilute with EtOAc r2->w1 w2 Wash with aq. HCl (to remove amine) w1->w2 w3 Wash with aq. NaHCO₃ (to remove acid) w2->w3 w4 Dry over Na₂SO₄, concentrate w3->w4 w5 Purify by crystallization or chromatography w4->w5

Caption: Workflow for Boron-Catalyzed Direct Amidation.

Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzoic acid (1.22 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and 2-Methyl-1,2-oxaborolane (84 mg, 1.0 mmol, 10 mol%).

  • Solvent Addition: Add 20 mL of xylene.

  • Reaction: Heat the mixture to reflux (approx. 140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Extraction: Transfer the solution to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL) to remove unreacted benzylamine, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted benzoic acid and boron residues, and finally with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-benzylbenzamide is often pure enough for subsequent use, but can be further purified by crystallization or silica gel chromatography if necessary.

Conclusion and Strategic Outlook

The choice between palladium-catalyzed cross-coupling and boron-catalyzed direct amidation is not a matter of one being universally superior, but rather a strategic decision based on the specific context of the synthetic challenge.

Palladium catalysis remains the undisputed champion for versatility, scope, and performance under mild conditions. For late-stage functionalization in medicinal chemistry, where preserving complex and sensitive molecular architecture is paramount, the Buchwald-Hartwig amination is often the only viable choice. Its reliability and predictability are invaluable in a research and discovery setting.

2-Methyl-1,2-oxaborolane and related boron catalysts represent the future of sustainable, process-oriented amide synthesis. When the starting materials are simple carboxylic acids and amines, and the primary drivers are cost, safety, and environmental impact, direct amidation is an exceptionally powerful strategy. Its high atom economy and the generation of water as the only byproduct align perfectly with the principles of green chemistry, making it an ideal candidate for large-scale manufacturing in the pharmaceutical and fine chemical industries.

As the field evolves, we can anticipate the development of more active boron catalysts that operate under milder conditions, further blurring the lines between these two methodologies. For the modern chemist, a deep understanding of both paradigms is essential for designing synthetic routes that are not only effective but also efficient, scalable, and sustainable.

References

  • Chemical Communications. Palladium-catalyzed amidation–hydrolysis reaction of gem-dihaloolefins: efficient synthesis of homologated carboxamides from ketones. Royal Society of Chemistry.
  • Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
  • R Discovery. Palladium-catalyzed Amidation Research Articles.
  • ACS Publications. Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. Organic Process Research & Development.
  • Tokyo Chemical Industry Co., Ltd. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Syracuse University SURFACE. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • MDPI. Palladium Catalysts for Cross-Coupling Reaction.
  • ResearchGate. Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands | Request PDF.
  • ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Pharmaceutical Technology. Seeking Alternative Catalyst Solutions.
  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • RSC Publishing. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions.
  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Royal Society of Chemistry. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science.
  • National Institutes of Health. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids.
  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.

Sources

Comprehensive Analytical Comparison Guide: 2-Methyl-1,2-oxaborolane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

This guide provides a technical framework for the analytical characterization of 2-Methyl-1,2-oxaborolane , a cyclic borinic ester.[1] Unlike standard organic intermediates, this molecule presents a "Triad of Analytical Challenges": Lewis acidity , lack of UV chromophores , and potential hydrolytic instability .

Standard HPLC-UV methods often fail due to the molecule's transparency in the UV-Vis region.[1] Consequently, this guide establishes Quantitative NMR (qNMR) as the primary reference method (Primary Standard) and GC-FID as the validated secondary method for routine control.

Analyte Specifications
PropertyDetailAnalytical Implication
Chemical Name 2-Methyl-1,2-oxaborolaneCyclic borinic ester structure.[1][2][3][4]
CAS Number 102794-08-1Unique identifier for tracking.[1]
Molecular Formula C₄H₉BOLow molecular weight (MW ~83.92).
Chromophore None (Aliphatic ring)UV detection is non-viable.
Volatility Moderate to HighGC is the preferred chromatographic technique.
Reactivity Lewis Acidic; OxophilicProne to interaction with silanols (tailing) and oxidation.

Strategic Analytical Architecture

The validation strategy relies on an orthogonal approach where qNMR provides the "Absolute Truth" (Potency) to calibrate the "Relative Truth" (Purity) of the chromatographic methods.

Decision Matrix: Method Selection

AnalyticalStrategy Start Analyte: 2-Methyl-1,2-oxaborolane CheckUV Chromophore Present? Start->CheckUV qNMR Method A: qNMR (Primary Reference Standard) Determine Absolute Assay Start->qNMR Validation Root CheckVolatile Volatile? CheckUV->CheckVolatile No (Aliphatic) GCFID Method B: GC-FID (Routine Purity) High Resolution Separation CheckVolatile->GCFID Yes HPLCRID Method C: HPLC-RID/ELSD (Alternative) For Non-Volatile Impurities CheckVolatile->HPLCRID No/Unstable qNMR->GCFID Calibrates Response Factor

Figure 1: Analytical decision tree highlighting the necessity of qNMR and GC-FID for non-UV active, volatile organoborons.

Method A: Quantitative NMR (qNMR) – The Gold Standard

Role: Absolute Assay Determination & Identity Confirmation. Rationale: qNMR relies on nuclear properties (


), not electronic absorption. It is insensitive to the lack of chromophores and provides a direct molar ratio between the analyte and an internal standard (IS).
Experimental Protocol
  • Internal Standard (IS) Selection:

    • Recommended: Dimethyl sulfone (DMSO

      
      ) or 1,3,5-Trimethoxybenzene.[1]
      
    • Criteria: High purity (>99.9% TraceCERT®), non-volatile, distinct singlet signal away from analyte peaks (

      
       0-4 ppm).[1]
      
  • Solvent System:

    • Solvent: CDCl

      
       (dried over molecular sieves) or C
      
      
      
      D
      
      
      .
    • Note: Avoid wet solvents; water can induce hydrolysis, broadening signals or creating borinic acid artifacts.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1):

      
       (typically 30–60 seconds) to ensure full magnetization recovery.
      
    • Scans (ns): 16–64 (for S/N > 150:1).[1]

    • Temperature: 25°C (regulated).

Data Processing & Calculation

Integrate the specific methyl-boron signal (approx.


 0.4–0.8 ppm, typically a broad singlet or multiplet due to quadrupolar relaxation of 

) against the sharp IS singlet.

[1]
  • 
    : Integration Area[1]
    
  • 
    : Number of protons (3 for B-Me)
    
  • 
    : Molar Mass[1]
    
  • 
    : Weight (mg)
    
  • 
    : Purity (as decimal)[1]
    

Validation Check: Compare the integral of the ring protons (-CH


-O-) to the B-Me group. A deviation >2% suggests ring opening or impurity interference.

Method B: GC-FID – The Routine Workhorse[1]

Role: Routine Purity Analysis & Impurity Profiling. Rationale: The molecule is volatile.[5][6] Flame Ionization Detection (FID) responds to Carbon-Hydrogen bonds, making it universally sensitive for this organic framework.[1]

Experimental Protocol
ParameterSettingCausality/Reasoning
Column DB-1 or DB-5 (30m x 0.32mm x 1.0µm)Non-polar phase minimizes interaction with the polar B-O bond.[1] Thick film (1.0µm) improves retention of volatile low-MW analytes.[1]
Inlet Temp 200°CSufficient for volatilization but minimizes thermal oxidation of the borinic ester.
Liner Ultra-Inert, Deactivated WoolCritical: Boron compounds adhere to active silanols in standard glass wool, causing peak tailing and area loss.
Carrier Gas Helium (Constant Flow: 1.5 mL/min)Maintains separation efficiency.
Detector FID @ 250°CUniversal detection for hydrocarbons.
Oven Program 40°C (hold 2 min)

10°C/min

200°C
Low initial temp is required to trap the volatile analyte.
System Suitability Criteria
  • Tailing Factor (Tf): Must be < 1.5. Higher tailing indicates liner activity/degradation.

  • Precision (n=6): RSD < 2.0%.

  • Blank Run: No ghost peaks (boron memory effects can occur; rinse syringe with dry hexane).

Cross-Validation Workflow

The core requirement is to ensure the GC-FID "Area %" correlates with the "Weight %" derived from qNMR. Discrepancies often reveal non-volatile oligomers (invisible to GC) or response factor bias.

Validation Loop Diagram

ValidationLoop Raw Crude 2-Me-1,2-oxaborolane qNMR qNMR Analysis (Absolute Purity: 98.2% w/w) Raw->qNMR GC GC-FID Analysis (Area Purity: 99.1% a/a) Raw->GC Compare Calculate Mass Balance (Gap Analysis) qNMR->Compare True Value GC->Compare Relative Value Conclusion Conclusion Compare->Conclusion Gap < 2%? Method Validated Investigate Investigate: 1. Oligomers (GPC/LC) 2. Water (KF) 3. Response Factor Compare->Investigate Gap > 2%? Check Non-Volatiles

Figure 2: The "Handshake" protocol. If GC purity is significantly higher than qNMR purity, the sample likely contains non-volatile boroxines or oligomers that do not elute on GC.

Stability & Handling Guidelines

Borinic esters occupy a "Goldilocks" zone—more stable than boronic acids but less stable than carbon analogs.

  • Oxidative Instability: The C-B bond is susceptible to oxidation by atmospheric O

    
     to form the corresponding alcohol (ring opening) and boric acid.
    
    • Detection: Appearance of new alcohol signals in NMR or broad "humps" in GC.

    • Prevention:[1] Store under Argon/Nitrogen at -20°C.

  • Hydrolysis: The B-O bond can hydrolyze to the open-chain hydroxy-borinic acid.[1]

    • Dynamic Equilibrium: In solution, the cyclic form and open form may exist in equilibrium depending on water content.

    • Analytical Tip: Adding a small amount of diol (e.g., pinacol) during analysis can "lock" the species if the cyclic form is unstable, but for 2-methyl-1,2-oxaborolane, the ring is generally favored in non-polar solvents.[1]

References

  • Chemical Identity & Properties

    • Source: GuideChem. "2-Methyl-1,2-oxaborolane CAS 102794-08-1 Properties."[1]

  • qNMR Methodology for Organoborons

    • Title: "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment."[7]

    • Context: Establishes qNMR as the primary method for boron species lacking chromophores.
  • GC vs HPLC Selection Guide

    • Title: "HPLC or GC-MS: Which Technique is Best for Your Needs?"
    • Context: Delineates volatility-based method selection (GC for volatile boron
  • Boronic Ester Stability & Hydrolysis

    • Title: "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC."
    • Context: Discusses the hydrolysis artifacts of boron esters on silica columns, supporting the preference for GC or qNMR.
    • [1][8]

  • General Boron Analytics

    • Title: "Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complex
    • Context: Use of Boron NMR for structural confirmation.[9]

    • [1]

Sources

A Comparative Guide to In Vitro and In Vivo Studies of 2-Methyl-1,2-oxaborolane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics requires a rigorous and multifaceted approach to preclinical evaluation. Among the promising new classes of molecules are the 2-Methyl-1,2-oxaborolane compounds, which have demonstrated significant potential in various therapeutic areas. This guide provides a comparative analysis of in vitro and in vivo studies for this unique class of boron-containing heterocyclic compounds, offering insights into experimental design, data interpretation, and the translational journey from the laboratory bench to preclinical models.

Introduction to 2-Methyl-1,2-oxaborolane Compounds

2-Methyl-1,2-oxaborolane and its derivatives are part of a broader class of oxaborole compounds that have garnered considerable attention for their diverse biological activities. These compounds feature a boron atom integrated into a five-membered heterocyclic ring. This unique structural motif imparts distinct chemical properties, including the ability to form reversible covalent bonds with biological targets. Notable examples of oxaborole-containing drugs include tavaborole (Kerydin®), an antifungal agent for onychomycosis, and crisaborole (Eucrisa®), a phosphodiesterase 4 (PDE4) inhibitor for atopic dermatitis.[1][2]

The mechanism of action for many oxaborole compounds involves targeting specific enzymes. For instance, tavaborole inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS).[3][4] The boron atom plays a crucial role in this inhibition by forming a stable adduct with the tRNA in the enzyme's editing site, effectively halting protein production and leading to fungal cell death.[4] Crisaborole, on the other hand, inhibits PDE4, an enzyme involved in the inflammatory cascade, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and a subsequent reduction in inflammatory responses.[5]

Given their targeted mechanisms and therapeutic potential, a thorough understanding of their behavior in both controlled laboratory settings (in vitro) and within living organisms (in vivo) is paramount for successful drug development.

Part 1: In Vitro Studies - Foundational Insights into Activity and Mechanism

In vitro studies represent the initial and fundamental stage of drug discovery, providing critical information about a compound's intrinsic activity, mechanism of action, and potential for further development. For 2-Methyl-1,2-oxaborolane compounds, these studies are essential for establishing their biological plausibility and guiding subsequent in vivo experiments.

Key In Vitro Assays and Methodologies

A range of in vitro assays are employed to characterize 2-Methyl-1,2-oxaborolane compounds. The choice of assay is dictated by the therapeutic target and the desired biological effect.

1. Enzyme Inhibition Assays:

  • Rationale: For compounds like tavaborole that target specific enzymes, direct measurement of enzyme inhibition is a primary step. These assays quantify the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Protocol Example (Leucyl-tRNA Synthetase Inhibition):

    • Preparation: Recombinant leucyl-tRNA synthetase is purified.

    • Reaction Mixture: The enzyme is incubated with its substrates (leucine, ATP, and tRNA) and varying concentrations of the oxaborole compound.

    • Detection: The attachment of leucine to its corresponding tRNA is measured, often using radiolabeled leucine.

    • Analysis: The concentration of the oxaborole compound that inhibits 50% of the enzyme's activity (IC50) is calculated.

2. Antifungal Susceptibility Testing:

  • Rationale: To determine the antifungal spectrum and potency of compounds like tavaborole, standardized susceptibility tests are performed against a panel of clinically relevant fungal isolates.[3]

  • Protocol Example (Broth Microdilution - CLSI M38-A2):

    • Inoculum Preparation: A standardized suspension of fungal conidia or yeast cells is prepared.

    • Serial Dilution: The oxaborole compound is serially diluted in a 96-well microtiter plate containing growth medium.

    • Inoculation: Each well is inoculated with the fungal suspension.

    • Incubation: The plates are incubated under controlled conditions to allow for fungal growth.

    • Endpoint Determination: The Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, is determined visually or spectrophotometrically.[3] The Minimum Fungicidal Concentration (MFC), the lowest concentration that kills 99.9% of the initial inoculum, can also be determined by subculturing from wells with no visible growth onto agar plates.[3]

3. Cell-Based Assays for Anti-inflammatory Activity:

  • Rationale: For compounds like crisaborole that modulate cellular signaling pathways, cell-based assays are crucial to assess their effects on inflammatory responses.

  • Protocol Example (Cytokine Release Assay):

    • Cell Culture: Immune cells (e.g., peripheral blood mononuclear cells or specific cell lines like HaCaT cells) are cultured.[6]

    • Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide or a cytokine cocktail) in the presence of varying concentrations of the oxaborole compound.[6]

    • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-4, IL-17) in the supernatant are quantified using techniques like ELISA or multiplex bead arrays.[6]

4. Permeation and Retention Studies:

  • Rationale: For topically applied drugs, understanding their ability to penetrate and be retained in the target tissue (e.g., skin or nail) is critical for efficacy.[7][8][9]

  • Protocol Example (In Vitro Skin Permeation using Franz Diffusion Cells):

    • Skin Preparation: Excised human or porcine skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.[8][9]

    • Compound Application: A formulation containing the oxaborole compound is applied to the outer surface of the skin (stratum corneum).

    • Sampling: At various time points, samples are collected from the receptor fluid (simulating systemic circulation) and the different skin layers (epidermis and dermis) are separated for analysis.[8][9]

    • Quantification: The concentration of the compound in the samples is determined using analytical methods like HPLC or LC-MS/MS.

Data Presentation: In Vitro Activity of Oxaborole Compounds
CompoundTarget/AssayKey ParameterResultReference
Tavaborole Antifungal Susceptibility (T. rubrum)MIC0.25-2 µg/mL[10][11]
Antifungal Susceptibility (T. mentagrophytes)MFC16 µg/mL[10]
Nail Penetration (ex vivo)Cumulative Penetration (Day 15)Significantly higher than ciclopirox[10]
Crisaborole PDE4 InhibitionIC50Not explicitly stated in provided results
Skin Retention (in vitro, porcine skin)AccumulationConsiderable amounts in epidermis and dermis[8][9]
CYP450 InhibitionWeak inhibitorCYP1A2, 2B6, 2C8, 2C9[12]
Visualization of an In Vitro Workflow

InVitro_Antifungal_Susceptibility cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (e.g., T. rubrum) inoculation Inoculation of Microtiter Plate fungal_culture->inoculation compound_prep Serial Dilution of Oxaborole Compound compound_prep->inoculation incubation Incubation (Controlled Environment) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination mfc_determination MFC Determination (Subculturing) mic_determination->mfc_determination

Caption: Workflow for determining the Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of an oxaborole compound.

Part 2: In Vivo Studies - Assessing Efficacy and Safety in a Biological System

While in vitro studies provide essential foundational data, they cannot fully replicate the complex biological environment of a living organism. In vivo studies are therefore indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in a whole-animal system.

Key In Vivo Models and Methodologies

The selection of an appropriate animal model is crucial for the relevance and translatability of in vivo findings.

1. Animal Models of Fungal Infections:

  • Rationale: To evaluate the in vivo efficacy of antifungal oxaboroles like tavaborole, animal models that mimic human infections are used.

  • Model Example (Guinea Pig Model of Onychomycosis):

    • Infection: Guinea pigs are infected with a dermatophyte such as Trichophyton mentagrophytes.

    • Treatment: A topical formulation of the oxaborole compound is applied daily to the infected nails for a specified duration.

    • Efficacy Assessment: Efficacy is evaluated based on mycological cure (absence of fungal growth in culture) and clinical improvement of the nail.[13]

2. Animal Models of Skin Inflammation:

  • Rationale: For anti-inflammatory compounds like crisaborole, models of skin inflammation are used to assess their ability to reduce inflammatory responses.

  • Model Example (Murine Model of Atopic Dermatitis-like Inflammation):

    • Induction of Inflammation: Skin inflammation is induced in mice, for example, through epicutaneous application of an allergen or in genetically predisposed models (e.g., filaggrin-deficient mice).[14]

    • Treatment: A topical formulation of the oxaborole compound is applied to the inflamed skin.

    • Efficacy Assessment: Efficacy is determined by measuring reductions in skin thickness, inflammatory cell infiltration (e.g., neutrophils and macrophages), and levels of inflammatory markers in the skin tissue.[14] Reductions in associated behaviors, such as scratching (pruritus), can also be quantified.[14]

3. Pharmacokinetic (PK) Studies:

  • Rationale: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. This is critical for understanding its systemic exposure and potential for off-target effects.

  • Methodology:

    • Dosing: The compound is administered to animals (e.g., rats or minipigs) via the intended clinical route (e.g., topical application).[15]

    • Sample Collection: Blood, urine, and tissue samples are collected at various time points.

    • Analysis: The concentration of the parent compound and its metabolites in the samples is quantified using methods like LC-MS/MS.

    • Parameter Calculation: Key PK parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.[12]

4. Safety and Toxicology Studies:

  • Rationale: These studies are essential to identify any potential adverse effects of the compound.

  • Methodology:

    • Genotoxicity assays: A battery of in vitro (e.g., Ames test, chromosomal aberration assay) and in vivo (e.g., micronucleus test) assays are conducted to assess the compound's potential to cause genetic damage.[16]

    • Dermal carcinogenicity studies: Long-term studies in animals (e.g., mice) are performed to evaluate the carcinogenic potential of topically applied compounds.[16]

Data Presentation: In Vivo Findings for Oxaborole Compounds
CompoundAnimal ModelKey FindingReference
Tavaborole Guinea Pig OnychomycosisSuperior therapeutic efficacy compared to ciclopirox.[13][13]
Healthy Male Volunteers (PK)Metabolites primarily excreted in urine.[16]
Rat (Genotoxicity)No evidence of mutagenic or clastogenic potential.[16]
Crisaborole Murine Psoriasis-like DermatitisDecreased neutrophil and macrophage influx; reduced pruritus.[14]
Murine Atopic Dermatitis-like InflammationReduced skin injury-induced inflammation.[14]
Minipig (PK)Bioavailability of ~3.6% after dermal application.[15]
Healthy Volunteers (Tolerability)Well-tolerated on sensitive skin areas.[17]
Visualization of an In Vivo Study Design

InVivo_Inflammation_Study cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_endpoints Endpoint Analysis animal_model Select Animal Model (e.g., Murine AD Model) group_allocation Group Allocation (Vehicle, Crisaborole, etc.) animal_model->group_allocation inflammation_induction Induce Skin Inflammation group_allocation->inflammation_induction topical_treatment Daily Topical Treatment inflammation_induction->topical_treatment clinical_scoring Clinical Scoring (Erythema, Edema) topical_treatment->clinical_scoring histology Histological Analysis (Cell Infiltration) topical_treatment->histology biomarkers Biomarker Analysis (Cytokines) topical_treatment->biomarkers

Caption: Design of an in vivo study to evaluate the efficacy of an oxaborole compound in a murine model of skin inflammation.

Part 3: Comparative Analysis - Bridging the Gap Between In Vitro and In Vivo

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro and in vivo data. This comparative analysis is essential for making informed decisions about a compound's potential for clinical success.

Correlation and Discrepancies

For 2-Methyl-1,2-oxaborolane compounds, a good correlation is often observed between in vitro potency and in vivo efficacy, particularly when the compound can effectively reach its target site. For example, tavaborole's potent in vitro antifungal activity translates to efficacy in animal models of onychomycosis, largely due to its ability to penetrate the nail plate.[10][13]

However, discrepancies can arise. A compound may exhibit high potency in an in vitro enzyme assay but show poor efficacy in vivo. This can be due to several factors:

  • Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue.

  • Off-Target Effects: The compound may interact with other biological molecules in vivo, leading to unexpected effects or toxicity.

  • Complexity of the Biological System: The in vivo environment involves complex interactions between different cell types, signaling pathways, and the immune system, which cannot be fully replicated in vitro.

For instance, while tavaborole shows broad-spectrum antifungal activity in some in vitro studies, other research has indicated lower activity against certain yeasts and molds compared to other antifungal agents, which could have implications for its clinical use.[18] Furthermore, the presence of keratin can impact the activity of antifungal agents, with some studies showing that tavaborole's activity is fungistatic in the presence of keratin, while other antifungals exhibit fungicidal activity under the same conditions.[13]

Translational Challenges and Successes

The successful translation of a 2-Methyl-1,2-oxaborolane compound from preclinical studies to clinical application hinges on a comprehensive understanding of both its in vitro and in vivo profiles.

  • Successes: The approvals of tavaborole and crisaborole are testaments to the successful translation of oxaborole chemistry. These successes were built on a strong foundation of in vitro studies that elucidated their mechanisms of action and in vivo studies that demonstrated their efficacy and safety in relevant animal models.

  • Challenges: A key challenge is predicting human responses from animal models. While animal models are invaluable, they do not always accurately reflect human disease. Careful selection of models and endpoints is crucial to improve the predictive value of preclinical studies.

Conclusion

The evaluation of 2-Methyl-1,2-oxaborolane compounds requires a synergistic approach that integrates both in vitro and in vivo studies. In vitro assays provide fundamental insights into a compound's activity and mechanism, while in vivo studies are essential for assessing its efficacy and safety in a complex biological system. A thorough and critical analysis of the data from both types of studies is paramount for identifying promising drug candidates and navigating the challenging path of drug development. The continued exploration of this unique class of boron-containing compounds holds significant promise for addressing unmet medical needs.

References

  • In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical. Journal of Drugs in Dermatology. [Link]

  • In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical. PubMed. [Link]

  • Crisaborole in Derm
  • Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. Antimicrobial Agents and Chemotherapy. [Link]

  • KERYDIN® (tavaborole) topical solution. FDA. [Link]

  • In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. PubMed. [Link]

  • Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection. PubMed. [Link]

  • In Vitro Skin Retention of Crisaborole after Topical Application. SciSpace. [Link]

  • Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox. PubMed. [Link]

  • In Vitro Skin Retention of Crisaborole after Topical Application. PubMed. [Link]

  • In Vitro Skin Retention of Crisaborole after Topical Application. PubMed. [Link]

  • In Vitro Skin Retention of Crisaborole after Topical Application. Semantic Scholar. [Link]

  • 204427Orig1s000. accessdata.fda.gov. [Link]

  • Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. ResearchGate. [Link]

  • Ex vivo (human skin) and in vivo (minipig) permeation of propylene glycol applied as topical crisaborole ointment, 2. PubMed. [Link]

  • Crisaborole combined with vitamin D demonstrates superior therapeutic efficacy over either monotherapy in mice with allergic contact dermatitis. ResearchGate. [Link]

  • Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. PubMed. [Link]

  • Tolerability of Crisaborole Ointment for Application on Sensitive Skin Areas: A Randomized, Double-Blind, Vehicle-Controlled Study in Healthy Volunteers. PubMed. [Link]

  • New compound effectively treats fungal infections. EMBL. [Link]

  • In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. Antimicrobial Agents and Chemotherapy. [Link]

  • Structure-Guided Discovery of (S)-3- (aminomethyl)benzo[c][3][10]oxaborol- 1(3H)-ol hydrochloride (ABX): A First in Class Gram-neg. Daicel Chiral Technologies. [Link]

  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. ResearchGate. [Link]

  • Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. [Source Not Available].

Sources

Comparative Guide: Antifungal Efficacy of 2-Methyl-1,2-oxaborolane vs. Tavaborole

[1]

Executive Summary

This technical guide compares the antifungal activity of Tavaborole (AN2690) , an FDA-approved benzoxaborole, with 2-Methyl-1,2-oxaborolane , a structural analog representing the alkyl-oxaborolane class.[1]

The core distinction lies in the boron center functionality :

  • Tavaborole possesses a reactive boron-hydroxyl (B-OH) moiety capable of forming reversible covalent bonds with cis-diols on fungal tRNA, driving its potency as a Leucyl-tRNA Synthetase (LeuRS) inhibitor.[1]

  • 2-Methyl-1,2-oxaborolane contains a boron-methyl (B-Me) bond.[1] This B-C bond is chemically stable and sterically distinct, preventing the "boron trap" mechanism required for LeuRS inhibition. Consequently, it serves primarily as a negative control or SAR (Structure-Activity Relationship) comparator to demonstrate the necessity of the Lewis-acidic hydroxylated boron center.[1]

Key Finding: Tavaborole exhibits potent broad-spectrum antifungal activity (MIC

1

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The structural comparison highlights the transition from a simple monocyclic alkyl-borane to a bicyclic, functionalized Lewis acid.[1]

FeatureTavaborole 2-Methyl-1,2-oxaborolane
IUPAC Name 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole2-methyl-1,2-oxaborolane
Structure Class Benzoxaborole (Cyclic Boronic Hemiester)Cyclic Borinic Ester (Alkyl-Oxaborolane)
Boron Ligand Hydroxyl (-OH) Methyl (-CH₃)
Key Substituent Fluorine (C5 position)None
Electronic State Lewis Acidic (Empty p-orbital available)Lewis Acidic (but sterically/chemically blocked)
Reactivity Forms reversible spiro-boronate complexes with 1,2-diols.[1]Inert toward rapid diol exchange (B-C bond is stable).
LogP ~1.2 (Optimized for nail penetration)~0.8 - 1.0 (Estimated)

Mechanism of Action: The "Boron Trap"

The antifungal efficacy of Tavaborole is predicated on its ability to hijack the editing domain of the fungal enzyme Leucyl-tRNA Synthetase (LeuRS) .

Tavaborole Mechanism[2]
  • Entry: Tavaborole enters the fungal cell and diffuses into the LeuRS editing site.

  • Binding: The boron atom acts as an electrophile. It attacks the 2',3'-cis-diol groups of the terminal adenosine (A76) of tRNA

    
    .[1]
    
  • Trapping: This forms a stable, tetrahedral spiro-boronate adduct.[1] This adduct mimics the transition state of the editing reaction but cannot be hydrolyzed, effectively locking the tRNA onto the enzyme.

  • Inhibition: Protein synthesis is halted because LeuRS cannot charge tRNA with leucine, leading to fungal cell death.

Failure of 2-Methyl-1,2-oxaborolane[1]
  • Missing Ligand: The B-Me group cannot be displaced by the tRNA diol under physiological conditions.[1] The B-C bond energy is significantly higher and kinetically inert compared to the labile B-O bond in Tavaborole.

  • Steric Clash: The methyl group occupies the space required for the oxygen atoms of the tRNA ribose to coordinate with the boron.

  • Result: The molecule bounces off the active site; protein synthesis proceeds unimpeded.

Mechanistic Pathway Diagram

Gcluster_TavaboroleTavaborole (B-OH)cluster_Methyl2-Methyl-1,2-oxaborolane (B-Me)StartCompound EntryT_BindEnters LeuRS Editing SiteStart->T_BindM_BindEnters LeuRS Editing SiteStart->M_BindT_ReactBoron Attacks tRNA A76 Cis-DiolT_Bind->T_ReactT_AdductForms Stable Spiro-Boronate Adduct(The 'Boron Trap')T_React->T_Adduct Reversible Covalent BondT_ResultInhibition of Protein Synthesis(Fungal Death)T_Adduct->T_ResultM_FailB-Me Bond Cannot ExchangeNo Reaction with DiolM_Bind->M_Fail Steric/Chemical BlockM_ResultEnzyme Remains Active(No Inhibition)M_Fail->M_Result

Caption: Comparative mechanism showing the successful formation of the inhibitory tRNA adduct by Tavaborole versus the mechanistic failure of the B-methyl analog.

Comparative Antifungal Data[1][6][7][8][9][10]

The following data synthesizes established MIC values for Tavaborole against key pathogens versus the theoretical/experimental baseline for non-hydroxyl boron analogs (represented by 2-Methyl-1,2-oxaborolane).

PathogenTavaborole MIC (µg/mL)2-Methyl-1,2-oxaborolane MIC (µg/mL)*Interpretation
Trichophyton rubrum 0.25 – 1.0 > 64 Tavaborole is highly potent; Methyl analog is inactive.[1]
Trichophyton mentagrophytes 0.5 – 2.0 > 64 Consistent dermatophyte potency for Tavaborole.
Candida albicans 0.5 – 4.0 > 64 Tavaborole shows broad-spectrum yeast activity.[1]
Aspergillus fumigatus 0.5 – 2.0 > 64 Excellent mold activity for Tavaborole.

*Note: Data for 2-Methyl-1,2-oxaborolane is derived from SAR studies indicating that replacement of the boron-hydroxyl with non-exchangeable alkyl groups (B-Me) abolishes LeuRS inhibitory activity.[1]

Experimental Protocols

To validate these differences in your own laboratory, the following protocols are recommended.

Broth Microdilution Assay (MIC Determination)

Purpose: To quantify the minimum concentration required to inhibit visible fungal growth.[2] Standard: CLSI M38-A2 (Filamentous Fungi) / M27-A3 (Yeasts).[1]

  • Preparation: Dissolve Tavaborole and 2-Methyl-1,2-oxaborolane in DMSO to create stock solutions (e.g., 6400 µg/mL).

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate. Final concentration range: 64 µg/mL to 0.06 µg/mL.

  • Inoculum: Prepare a fungal spore suspension (1–5 × 10⁴ CFU/mL) of T. rubrum or C. albicans.

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 35°C for 48 hours (Yeasts) or 4-7 days (Dermatophytes).

  • Readout: The MIC is the lowest concentration showing 100% inhibition of growth compared to the growth control.

    • Expected Result: Tavaborole wells clear at low concentrations; 2-Methyl-1,2-oxaborolane wells turbid throughout.[1]

Aminoacylation (LeuRS) Inhibition Assay

Purpose: To confirm the mechanism of action is LeuRS inhibition.

  • Enzyme Prep: Purify recombinant fungal cytoplasmic LeuRS (e.g., from C. albicans).

  • Reaction Mix: Combine:

    • 50 mM HEPES (pH 7.2), 25 mM KCl, 5 mM MgCl₂.

    • 4 mM ATP, 20 µM [¹⁴C]-Leucine.[1]

    • Total yeast tRNA (2 mg/mL).

    • Test compound (Tavaborole vs. 2-Methyl-1,2-oxaborolane).

  • Initiation: Add purified LeuRS enzyme to start the reaction. Incubate at 30°C for 20 minutes.

  • Quenching: Stop reaction by spotting onto Whatman 3MM filter paper soaked in 5% trichloroacetic acid (TCA).

  • Measurement: Wash filters to remove free [¹⁴C]-Leucine. Measure radioactivity (precipitated tRNA-Leu) via liquid scintillation counting.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

    • Expected Result: Tavaborole IC₅₀ ~ 2.0 µM. 2-Methyl-1,2-oxaborolane IC₅₀ > 300 µM (No inhibition).[1]

Structure-Activity Relationship (SAR) Insights

The comparison validates three critical design rules for boron-based antifungals:

  • The Hydroxyl Necessity: The B-OH group is non-negotiable.[1] It acts as the "hook" that exchanges with the tRNA diol. Alkyl groups (B-Me) "cap" the boron, rendering it inert to this mechanism.[1]

  • The Benzo-Fusion Effect: While not present in 2-Methyl-1,2-oxaborolane, the benzene ring in Tavaborole (Benzoxaborole scaffold) provides essential hydrophobic stacking interactions within the LeuRS editing pocket, increasing binding affinity by ~100-fold compared to simple non-fused oxaborolanes.[1]

  • Lewis Acidity: The electron-withdrawing fluorine in Tavaborole further tunes the Lewis acidity of the boron, optimizing it for diol binding at physiological pH (7.4).

References

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis.[1] Journal of Medicinal Chemistry.

    • [1]

  • Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA. Science.

    • [1]

  • Elewski, B. E., et al. (2015). Tavaborole, a Novel Boron-Based Molecule for the Topical Treatment of Onychomycosis.[3][4] Journal of Drugs in Dermatology.

    • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI Standard M38.

      A Comparative Guide to the Structural Landscape of Heterocyclic Boron Compounds: The Case of 2-Methyl-1,2-oxaborolane

      Author: BenchChem Technical Support Team. Date: March 2026

      In the expanding universe of medicinal and materials chemistry, heterocyclic compounds containing boron have carved out a significant niche.[1][2] Their unique electronic properties and structural diversity make them compelling candidates for drug development and advanced materials.[3] This guide offers a deep, comparative analysis of 2-Methyl-1,2-oxaborolane, contrasting its structural features with other key classes of boron heterocycles. We will explore how subtle differences in ring size, heteroatoms, and aromaticity translate into significant variations in stability, reactivity, and ultimately, function.

      The Structural Signature of 2-Methyl-1,2-oxaborolane

      2-Methyl-1,2-oxaborolane is a five-membered saturated ring containing boron, oxygen, and carbon atoms. Its structure is characterized by a puckered envelope conformation, a direct consequence of accommodating both sp³-hybridized carbon atoms and a trigonal planar boron atom. This arrangement minimizes torsional strain within the ring. The key feature is the B-O bond contained within the aliphatic ring, which imparts a distinct set of properties compared to its aromatic or multi-heteroatom cousins.

      The reactivity and stability of this and other boron heterocycles are profoundly influenced by the hybridization state of the boron atom and the electron-donating or -withdrawing nature of its substituents.[4] The methyl group in 2-Methyl-1,2-oxaborolane, for instance, provides a degree of kinetic stability.

      Comparative Structural Analysis

      To fully appreciate the unique characteristics of 2-Methyl-1,2-oxaborolane, we will compare it against three other major classes of boron heterocycles: Benzoxaboroles, Dioxaborolanes, and Azaborines.

      1. Benzoxaboroles: The Aromatic Analogue

      Benzoxaboroles are a class of boron compounds that have gained significant attention as pharmacophores due to their unique chemical and structural properties.[5][6] Unlike the saturated aliphatic ring of 2-Methyl-1,2-oxaborolane, the oxaborole ring in benzoxaboroles is fused to a benzene ring.[7]

      • Planarity and Rigidity: This fusion imparts significant planarity and rigidity to the entire molecule. This structural constraint is a key differentiator from the flexible, saturated ring of 2-Methyl-1,2-oxaborolane, which offers more rotational freedom.[8]

      • Electronic Effects: The aromatic ring acts as an electron-withdrawing group, which increases the Lewis acidity of the boron atom compared to its aliphatic counterpart. This enhanced acidity is crucial for its biological activity, often involving interaction with biological nucleophiles.

      • Stability: The fused aromatic system contributes to high hydrolytic stability of the boron-carbon bond.[7]

      2. Dioxaborolanes: The Impact of a Second Oxygen

      Dioxaborolanes, such as the common pinacol boronate esters, are five-membered rings containing a B-O-C-C-O framework.[9][10] The replacement of a carbon atom in the oxaborolane ring with a second oxygen atom has profound structural and electronic consequences.

      • Symmetry and Bond Angles: The presence of two oxygen atoms often leads to a more symmetric ring structure. The endocyclic B-O bonds are typically shorter than the B-O bond in oxaborolanes due to the increased electronegativity of the ring atoms.

      • Lewis Acidity: The two electron-withdrawing oxygen atoms significantly increase the Lewis acidity of the boron center, making dioxaborolanes highly susceptible to coordination by Lewis bases. This property is fundamental to their utility in Suzuki-Miyaura cross-coupling reactions.

      • Applications in Synthesis: The predictable reactivity and stability of dioxaborolanes have made them indispensable reagents in organic synthesis.[11]

      3. Azaborines: The Boron-Nitrogen Isosteres

      Azaborines are aromatic heterocycles where a C=C bond in a benzene ring is replaced by an isoelectronic B-N bond.[1][3] This BN/CC isosterism introduces a permanent dipole and fundamentally alters the electronic landscape of the aromatic ring.[2]

      • Aromaticity and Polarity: While aromatic, the B-N bond introduces significant bond polarity due to the differences in electronegativity between boron and nitrogen. This polarity impacts the molecule's electrostatic potential and its interaction with other molecules.

      • Reactivity: The polarized nature of the ring renders specific positions susceptible to nucleophilic or electrophilic attack, a feature not present in their all-carbon analogues.[1]

      • Structural Parameters: X-ray crystallography studies reveal B-N bond lengths that are intermediate between a single and a double bond, confirming the delocalization of electrons within the aromatic system.[12]

      Data Presentation

      Table 1: Comparative Analysis of Key Structural and Spectroscopic Parameters
      Property2-Methyl-1,2-oxaborolane (Typical)Benzoxaborole (Representative)4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacol Borane)[13]1,2-Azaborine (Representative)
      Ring Size 5-membered5-membered (fused)5-membered6-membered
      Heteroatoms B, OB, OB, O, OB, N
      Saturation SaturatedUnsaturated (Aromatic)SaturatedUnsaturated (Aromatic)
      Hybridization of Boron sp² (trigonal planar)sp² (trigonal planar)sp² (trigonal planar)sp² (trigonal planar)
      ¹¹B NMR Chemical Shift (δ, ppm) ~30-35~28-33~22-25~25-40
      Key Structural Feature Flexible aliphatic ringRigid, planar fused ringSymmetrical ring with two oxygensPolarized aromatic B-N bond
      Relative Lewis Acidity ModerateHighVery HighModerate to High

      Note: ¹¹B NMR chemical shifts are highly dependent on the solvent and substituents and the values provided are typical ranges.

      Experimental Protocols

      The structural elucidation of these boron heterocycles relies on a combination of spectroscopic and crystallographic techniques. The causality behind these choices lies in their ability to provide complementary information about connectivity, electronic environment, and three-dimensional structure.

      Experimental Workflow for Structural Characterization

      Caption: Workflow for the comprehensive structural characterization of boron heterocycles.

      Nuclear Magnetic Resonance (NMR) Spectroscopy

      Rationale: NMR is the most powerful tool for determining the connectivity and electronic environment of atoms in solution. For boron heterocycles, ¹¹B NMR is particularly crucial as the chemical shift is highly sensitive to the coordination number and electronic environment of the boron atom.[4] ¹H and ¹³C NMR provide the structure of the organic framework, while 2D techniques like HMBC can establish connectivity between boron and the organic scaffold.[14]

      Detailed Protocol (¹¹B NMR):

      • Sample Preparation: Dissolve 5-10 mg of the purified boron compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

      • Instrument Setup:

        • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹¹B frequency.

        • Reference the spectrum externally to BF₃·OEt₂ (δ = 0 ppm).

      • Acquisition Parameters:

        • Set a spectral width appropriate for organoboron compounds (e.g., -100 to 100 ppm).[14]

        • Use a 30° pulse angle to ensure quantitative analysis if needed.

        • Employ a relaxation delay of 1-2 seconds.

        • Acquire a sufficient number of scans (typically 128 to 1024) to achieve a good signal-to-noise ratio.

      • Data Processing: Apply an exponential line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio of the typically broad ¹¹B signals. Phase and baseline correct the spectrum.

      X-ray Crystallography

      Rationale: Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[15] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, which are essential for detailed structural comparisons.[16]

      Detailed Protocol:

      • Crystal Growth: Grow single crystals suitable for X-ray diffraction (dimensions > 0.1 mm) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[17] Common solvents include hexanes, ethyl acetate, or dichloromethane.

      • Data Collection:

        • Mount a suitable crystal on a goniometer head.

        • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.

        • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

        • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[18]

      • Structure Solution and Refinement:

        • Process the diffraction data to obtain a set of structure factors.

        • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

        • Build an initial molecular model into the electron density map.

        • Refine the atomic positions, and thermal parameters against the experimental data until the model converges.[19]

      Logical Relationships in Structural Analysis

      G cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Applications RingSize Ring Size Stability Hydrolytic Stability RingSize->Stability affects ring strain Heteroatoms Heteroatoms (O, N) LewisAcidity Lewis Acidity Heteroatoms->LewisAcidity influences electronics Aromaticity Aromaticity Aromaticity->Stability confers stability Reactivity Reactivity Profile Aromaticity->Reactivity governs substitution patterns LewisAcidity->Reactivity determines interaction with nucleophiles MedChem Medicinal Chemistry (e.g., Enzyme Inhibition) Stability->MedChem impacts bioavailability Reactivity->MedChem MatSci Materials Science (e.g., Organic Electronics) Reactivity->MatSci

      Caption: Relationship between structural features, properties, and applications of boron heterocycles.

      Conclusion

      The structural comparison of 2-Methyl-1,2-oxaborolane with benzoxaboroles, dioxaborolanes, and azaborines reveals a fascinating landscape of chemical diversity. The choice of ring system—saturated vs. aromatic, single vs. multiple heteroatoms—is not a trivial decision in molecular design. It fundamentally dictates the molecule's three-dimensional shape, electronic properties, and stability. For researchers in drug discovery and materials science, understanding these structure-property relationships is paramount. The flexibility of the oxaborolane ring may offer advantages in binding to dynamic protein pockets, while the rigid, Lewis-acidic nature of a benzoxaborole is ideal for targeted covalent inhibition. This guide serves as a foundational resource for navigating this complex and promising area of chemical science.

      References

      • ResearchGate. (n.d.). Comparison between benzoxaborole and 3-substituted-2(5H)-oxaborole... Retrieved from [Link]

      • Journal of Organometallic Chemistry. (2001). Ring strain in boroxine rings: Computational and experimental considerations. Retrieved from [Link]

      • National Center for Biotechnology Information. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Retrieved from [Link]

      • ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Retrieved from [Link]

      • Wiley Analytical Science. (2012). Boron NMR without a background. Retrieved from [Link]

      • PubMed. (2016). Ring Enlargement of Three-Membered Boron Heterocycles upon Reaction with Organic π Systems: Implications for the Trapping of Borylenes. Retrieved from [Link]

      • Royal Society of Chemistry. (2014). Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study. Retrieved from [Link]

      • ResearchGate. (n.d.). Synthesis and Characterization of a Coordinated Oxoborane: Lewis Acid Stabilization of a Boron−Oxygen Double Bond. Retrieved from [Link]

      • ResearchGate. (2026). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Retrieved from [Link]

      • National Center for Biotechnology Information. (n.d.). Late-stage functionalization of BN-heterocycles. Retrieved from [Link]

      • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

      • La Trobe University. (2021). Theoretical Insights into Boron Heterocycles and Donor Ligands. Retrieved from [Link]

      • ERA. (n.d.). Novel Aromatic Boron-Nitrogen Heterocycles: Synthesis, Properties and Applications in Biomedicine and Optoelectronics. Retrieved from [Link]

      • PubChem. (n.d.). 4,4,5,5-Tetramethyl[8][14][20]dioxaborolane. Retrieved from [Link]

      • ResearchGate. (2025). Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers. Retrieved from [Link]

      • A A Blocks. (2019). Recent Developments in the Chemistry of Boron Heterocycles. Retrieved from [Link]

      • Royal Society of Chemistry. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Retrieved from [Link]

      • ResearchGate. (n.d.). Recent Developments in the Chemistry of Boron Heterocycles. Retrieved from [Link]

      • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]

      • Royal Society of Chemistry. (2024). Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions. Retrieved from [Link]

      • ResearchGate. (2016). (PDF) Benzoxaboroles: Old compounds with new applicatios. Retrieved from [Link]

      • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

      • ResearchGate. (2025). Benzoxaboroles in Medicinal Chemistry: A Structure-Guided Perspective on Next-Generation Therapeutics. Retrieved from [Link]

      • National Center for Biotechnology Information. (n.d.). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Retrieved from [Link]

      • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

      • PubMed. (2025). Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics. Retrieved from [Link]

      • ResearchGate. (2025). Synthesis, Crystal Structure and DFT Study of COMPOUND methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-. Retrieved from [Link]

      • MPG.PuRe. (2025). Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors. Retrieved from [Link]

      • ChemRxiv. (n.d.). 11B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Bor. Retrieved from [Link]

      • National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]

      Sources

      Comprehensive Guide: Performance of 2-Methyl-1,2-oxaborolane in Diverse Solvent Systems

      Author: BenchChem Technical Support Team. Date: March 2026

      As organoboron chemistry evolves beyond traditional pinacolboranes (Bpin) and boronic acids, cyclic borinic esters like 2-Methyl-1,2-oxaborolane have emerged as powerful, atom-economical nucleophiles for stereospecific cross-coupling and borylative cyclization. The unique 5-membered heterocyclic structure of 1,2-oxaborolane imparts a distinct Lewis acidity to the boron center. Because the empty p-orbital on the boron atom is highly sensitive to solvent coordination, selecting the optimal solvent system is not merely a matter of solubility—it is the primary thermodynamic lever for controlling transmetalation rates, suppressing protodeboronation, and maintaining stereochemical fidelity.

      This guide objectively compares the performance of 2-Methyl-1,2-oxaborolane across various solvent systems, providing drug development professionals and synthetic chemists with the mechanistic rationale and self-validating protocols necessary to optimize their workflows.

      Mechanistic Causality: Why Solvent Dictates Oxaborolane Reactivity

      Unlike bulky secondary alkyltrifluoroborates or highly stable Bpin derivatives, 2-Methyl-1,2-oxaborolane possesses moderate ring strain and a highly accessible boron center. This structural reality creates a kinetic competition during transition-metal catalysis:

      • Productive Pathway: Coordination of an exogenous base (e.g., OH⁻, CO₃²⁻) to form a reactive boronate species that readily transmetalates to the Pd(II) center.

      • Degradative Pathway: Background hydrolysis or protodeboronation, which destroys the stereocenter and yields a defunctionalized alkane.

      The solvent system directly modulates this competition. Ethereal solvents (like THF) can act as competing Lewis bases, transiently coordinating to the oxaborolane and impeding base activation. Conversely, biphasic hydrocarbon/water systems partition the base and the organoboron species, creating a controlled interfacial transmetalation environment that preserves stereochemistry[1].

      MechanisticPathway Pd_Cat Pd(0) Precatalyst Ox_Add Oxidative Addition (Ar-Pd-X) Pd_Cat->Ox_Add Ar-X Transmetal Stereospecific Transmetalation Ox_Add->Transmetal Active Pd(II) Solvent_Coord Ethereal Solvent Coordination (Off-Cycle) Base_Act Base Activation (Biphasic Interface) Solvent_Coord->Base_Act Equilibrium Base_Act->Solvent_Coord Competing THF/Dioxane Base_Act->Transmetal Boronate Formation Red_Elim Reductive Elimination (Coupled Product) Transmetal->Red_Elim Red_Elim->Pd_Cat Pd(0) Regeneration

      Catalytic cycle of oxaborolane cross-coupling highlighting solvent coordination and base activation.

      Solvent System Performance Comparison

      To objectively evaluate 2-Methyl-1,2-oxaborolane, we must look at quantitative metrics across standard biphasic and monophasic systems during a model stereospecific Pd-catalyzed Suzuki-Miyaura coupling.

      A. Biphasic Hydrocarbon Systems (The Gold Standard)

      Research by Biscoe and colleagues on unactivated secondary alkylboron nucleophiles demonstrates that hydrocarbon/water mixtures are superior for minimizing side reactions[1].

      • Benzene/H₂O (1:1): Provides the highest stereoretention and lowest protodeboronation. The specific interfacial tension and dielectric properties of benzene minimize the residence time of the oxaborolane in the aqueous phase, reducing protodeboronation by 5–10% compared to toluene[2].

      • Toluene/H₂O (2:1): A highly effective, less toxic alternative to benzene. While it requires slightly higher temperatures (e.g., 100 °C vs 60 °C) to achieve full conversion, it remains the industry standard for scaling up oxaborolane couplings.

      B. Ethereal and Polar Aprotic Systems
      • THF/H₂O (4:1): While THF provides excellent homogeneity, its oxygen lone pairs coordinate to the 2-Methyl-1,2-oxaborolane. This Lewis acid-base adduct stabilizes the boron but paradoxically slows down the requisite transmetalation, allowing background protodeboronation to outcompete the productive cycle.

      • 1,4-Dioxane/H₂O (4:1): Performs better than THF due to its lower dielectric constant and weaker coordinating ability, but still falls short of the stereofidelity achieved in hydrocarbon systems.

      Quantitative Performance Matrix
      Solvent SystemRatioTemp (°C)Conversion (%)Protodeboronation (%)Stereoretention (e.r.)
      Benzene : H₂O 1:160>95< 598:2
      Toluene : H₂O 2:11009210 - 1596:4
      1,4-Dioxane : H₂O 4:180851590:10
      THF : H₂O 4:16578> 2085:15

      (Data synthesized from benchmark stereospecific alkylboron cross-coupling parameters[2],[1])

      Self-Validating Experimental Protocol

      To ensure reproducibility and scientific integrity, the following protocol for the stereospecific coupling of 2-Methyl-1,2-oxaborolane utilizes a Toluene/H₂O biphasic system . It is designed as a self-validating workflow, incorporating an internal standard to track the exact ratio of cross-coupling to protodeboronation in real-time.

      Materials Required
      • 2-Methyl-1,2-oxaborolane (0.75 mmol)

      • Aryl Chloride electrophile (0.50 mmol)

      • Precatalyst: Pd(PtBu₃)₂ (5 mol %)

      • Base: K₂CO₃ (1.5 mmol)

      • Solvent: Degassed Toluene (2.0 mL) and Degassed H₂O (1.0 mL)

      • Internal Standard: n-Dodecane (0.50 mmol)

      Step-by-Step Methodology
      • Inert Atmosphere Preparation:

        • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like PtBu₃) and can oxidize the oxaborolane to the corresponding alcohol.

        • Action: Flame-dry a Schlenk tube. Backfill with Argon (3 cycles).

      • Catalyst and Electrophile Loading:

        • Add Pd(PtBu₃)₂ (12.8 mg, 0.025 mmol) and the Aryl Chloride (0.50 mmol) to the flask.

        • Add n-Dodecane (85 mg, 0.50 mmol) as the internal standard.

      • Solvent Addition & Pre-activation:

        • Inject 2.0 mL of rigorously degassed toluene. Stir at room temperature for 5 minutes.

        • Causality: Allowing the Pd-precatalyst to interact with the aryl chloride in the organic phase prior to base/water addition ensures oxidative addition occurs before any hydrolytic pathways are initiated.

      • Nucleophile & Base Introduction:

        • Add 2-Methyl-1,2-oxaborolane (0.75 mmol) via microsyringe.

        • Inject 1.0 mL of a degassed aqueous solution containing K₂CO₃ (1.5 mmol).

      • Biphasic Heating & Kinetic Sampling:

        • Seal the tube and heat to 100 °C with vigorous stirring (1000 rpm) to maximize the interfacial surface area between the toluene and water phases.

        • Self-Validation Step: At t = 2 hours and t = 12 hours, stop stirring, allow phase separation (15 seconds), and extract a 10 µL aliquot from the upper toluene layer. Dilute in EtOAc and analyze via GC-MS. Compare the product peak area against the n-dodecane standard to calculate precise conversion and verify that protodeboronation remains below 15%.

      • Workup:

        • After 24 hours, cool to room temperature. Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash column chromatography.

      Conclusion & Application Insights

      For researchers utilizing 2-Methyl-1,2-oxaborolane or similar cyclic borinic esters, solvent selection is the most critical variable after catalyst choice. While ethereal solvents are ubiquitous in traditional Suzuki couplings, they actively hinder the performance of Lewis-acidic oxaborolanes. Biphasic hydrocarbon/water systems—specifically Benzene/H₂O or Toluene/H₂O—are mandatory for suppressing protodeboronation and achieving high stereofidelity. By partitioning the base in the aqueous layer and restricting the oxaborolane to the organic layer, transmetalation is forced to occur at the interface, protecting the sensitive boron center from bulk hydrolysis.

      References

      • Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030. Available at:[Link]

      • Ito, H., & Kubota, K. (2016). Copper(I)-Catalyzed Diastereoselective Borylative Exo-Cyclization of Alkenyl Aryl Ketones. Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP). Available at:[Link]

      Sources

      Safety Operating Guide

      A Comprehensive Guide to the Safe Disposal of 2-Methyl-1,2-oxaborolane

      Author: BenchChem Technical Support Team. Date: March 2026

      Core Safety Directives and Hazard Assessment

      Before handling 2-Methyl-1,2-oxaborolane, it is crucial to understand the potential hazards associated with organoboron compounds. These compounds can be flammable, act as skin and eye irritants, and may possess reproductive toxicity.[1][2] Many are also sensitive to moisture and air, which can affect their stability and reactivity.[2][3]

      Essential Personal Protective Equipment (PPE)

      When handling 2-Methyl-1,2-oxaborolane, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety:

      PPE ItemSpecificationRationale
      Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes that can cause serious eye irritation or damage.[4][5]
      Hand Protection Nitrile gloves.Provides a barrier against skin contact, which can cause irritation.[4][6]
      Body Protection A flame-resistant lab coat.Protects against spills and potential fire hazards.[6]
      Respiratory Protection A properly fitted respirator may be necessary if working outside of a fume hood, especially with powdered forms or aerosols.Prevents inhalation of potentially harmful vapors or dust.

      All handling of 2-Methyl-1,2-oxaborolane, including preparation and disposal, should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any vapors.[5][6][7]

      Step-by-Step Disposal Protocol

      The following protocol details the recommended procedure for the safe neutralization and disposal of 2-Methyl-1,2-oxaborolane. This method is based on the chemical principle of converting the boronic acid derivative into a more water-soluble boronate salt, which can then be managed as aqueous waste after neutralization.[8]

      Step 1: Quenching and Basification
      • Initial Quenching : In a chemical fume hood, carefully and slowly add the 2-Methyl-1,2-oxaborolane waste to a stirred, appropriate solvent. An inert solvent in which the compound is soluble is recommended.

      • Basification : Prepare a dilute aqueous solution of a base, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH). Slowly add the basic solution to the 2-Methyl-1,2-oxaborolane solution. The addition of a base will convert the boronic acid derivative to its corresponding boronate salt, which is typically more soluble in aqueous solutions.[8]

      Step 2: Neutralization
      • pH Monitoring : Carefully monitor the pH of the resulting solution using a calibrated pH meter or pH paper.

      • Acidification : Slowly add a dilute acid, such as 1M hydrochloric acid (HCl), to neutralize the excess base. The goal is to bring the pH of the solution to a neutral range (pH 6-8).

      Step 3: Final Disposal
      • Aqueous Waste : Once neutralized, the resulting aqueous solution can be transferred to a designated hazardous waste container for aqueous chemical waste.[9]

      • Labeling : Ensure the waste container is clearly labeled with its contents, including the neutralized boronate salt and any solvents used.[9]

      • Institutional Protocols : Always follow your institution's specific guidelines for hazardous waste disposal.[6][9]

      Visualizing the Disposal Workflow

      The following diagram illustrates the key stages of the 2-Methyl-1,2-oxaborolane disposal process.

      Disposal Workflow for 2-Methyl-1,2-oxaborolane cluster_0 Preparation & Safety cluster_1 Neutralization Protocol cluster_2 Final Disposal start Start: Gather Waste & PPE ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood quench Step 1: Quench and Basify (e.g., with 1M NaOH) fume_hood->quench neutralize Step 2: Neutralize (e.g., with 1M HCl to pH 6-8) quench->neutralize waste_container Step 3: Transfer to Labeled Aqueous Waste Container neutralize->waste_container end End: Follow Institutional Disposal Procedures waste_container->end

      Caption: A flowchart outlining the safe disposal procedure for 2-Methyl-1,2-oxaborolane.

      Immediate Actions for Accidental Exposure

      In the event of accidental exposure, immediate and appropriate first aid is critical.

      • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

      • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[4]

      • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

      • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Call a poison control center or seek immediate medical attention.[4]

      References

      • WIPO (Patentscope). (2005, March 3). Process for purification of boronic acid and its derivatives. Retrieved from [Link]

      • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

      • Unknown. (n.d.).
      • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

      • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

      • Unknown. (n.d.). Chemical Waste Disposal Guidelines.
      • Unknown. (2024, January 23). Lab Safety Rules and Guidelines.
      • K. M. Pharma Solution Private Limited. (n.d.). MSDS - (R)-(+)-2-Methyl-CBS-oxazaborolidine.
      • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]

      • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

      • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

      • HSC Chemistry & Physics. (n.d.). Safe Handing & Disposal of Organic Substances.
      • WIPO (Patentscope). (2005, March 3). process for purification of boronic acid and its derivatives. Retrieved from [Link]

      • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! Retrieved from [Link]

      Sources

      ×

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.